molecular formula C9H9ClO2 B1603061 Methyl 2-chloro-6-methylbenzoate CAS No. 99585-14-5

Methyl 2-chloro-6-methylbenzoate

Cat. No.: B1603061
CAS No.: 99585-14-5
M. Wt: 184.62 g/mol
InChI Key: RYUYMMGUQYRLQX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methylbenzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUYMMGUQYRLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629093
Record name Methyl 2-chloro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-14-5
Record name Methyl 2-chloro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methylbenzoate is a halogenated aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom and a methyl group ortho to the methyl ester, imparts specific steric and electronic properties that make it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring proper handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, alongside methodologies for their determination and essential safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are based on predicted values and should be used with this consideration.

PropertyValueSource
Molecular Formula C₉H₉ClO₂Biotuva Life Sciences[1]
Molecular Weight 184.62 g/mol Biotuva Life Sciences[1]
CAS Number 99585-14-5Biotuva Life Sciences[1]
Appearance White powderGuidechem[2]
Boiling Point 241.3 ± 20.0 °C (Predicted)ChemBlink[3]
Density 1.186 ± 0.06 g/cm³ (Predicted)ChemBlink[3]
Solubility Very slightly soluble (0.41 g/L at 25 °C) (Calculated)ChemBlink[3]
Storage Keep it in a dry, shady and cool place.Guidechem[2]

Molecular Structure

The structural arrangement of this compound is fundamental to its reactivity and physical characteristics. The presence of the chloro and methyl groups in close proximity to the ester functionality creates a sterically hindered environment that can influence reaction kinetics and product distributions.

Caption: Molecular structure of this compound.

Spectroscopic Data (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the ring. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and ester groups and the electron-donating effect of the methyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would provide information on the number and electronic environment of the carbon atoms. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons (with those attached to the substituents showing characteristic shifts), the methyl carbon of the ester, and the methyl carbon on the ring.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O stretch (ester): Strong bands in the 1100-1300 cm⁻¹ region.

  • C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 184, with a characteristic [M+2]⁺ peak at m/z 186 due to the presence of the ³⁷Cl isotope (in an approximate 3:1 ratio with the ³⁵Cl peak). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 153/155, and the loss of the entire ester group (-COOCH₃) to yield a fragment at m/z 125/127.

Experimental Methodologies for Physical Property Determination

The following are standard experimental protocols for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Protocol:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Crimp the pan to seal it. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The onset of the melting peak is taken as the melting point.

Caption: Workflow for melting point determination using DSC.

Purity and Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for determining the purity of a volatile compound and confirming its molecular weight and fragmentation pattern.

Protocol:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (typically 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

  • The separated components elute from the column and enter the mass spectrometer.

  • The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

  • The resulting mass spectrum is used to identify the compound and assess its purity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed. Based on data for similar compounds, the following safety measures are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[6] If inhaled, move to fresh air.[6] In case of skin contact, wash with soap and water.[6] If swallowed, seek immediate medical attention.[5]

Conclusion

This compound is a key synthetic intermediate with distinct physical properties dictated by its unique molecular structure. This guide has provided a summary of its known physicochemical characteristics, predicted spectral data, and standard methodologies for their experimental determination. Adherence to appropriate safety protocols is essential when handling this compound. For definitive experimental data, consulting supplier-specific analytical information is highly recommended.

References

  • Current time in Kusilvak Census Area, US. (n.d.). Google Search.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-3-fluoro-6-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylbenzoic acid. Retrieved from [Link]

  • Adamas-beta. (2025, November 18). This compound|CAS 99585-14-5. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-6-formyl-benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chlorobenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). METHYL-3-CHLORO-2,4-DIHYDROXY-6-METHYLBENZOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl benzoate benzoic acid, 2-methyl-, methyl ester (9CI). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Methyl 2-methylbenzoate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 2-chloro-6-methylbenzoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Core Chemical Identity and Physicochemical Profile

Methyl 2-chloro-6-methylbenzoate is a substituted aromatic ester that serves as a crucial building block in advanced organic synthesis. Its strategic substitution pattern, featuring a chloro and a methyl group flanking the methyl ester, imparts unique steric and electronic properties that are highly valuable for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Understanding its fundamental characteristics is the first step toward leveraging its synthetic potential.

The compound is systematically identified by its CAS Registry Number, which ensures unambiguous recognition in chemical databases and literature.

IdentifierValueSource(s)
CAS Number 99585-14-5[1][2][3][4]
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [1]
IUPAC Name This compound

The structure consists of a benzene ring substituted at position 1 with a methyl ester group (-COOCH₃), at position 2 with a chlorine atom (-Cl), and at position 6 with a methyl group (-CH₃). This ortho-disubstitution around the ester linkage is critical to its reactivity and the conformational properties of its derivatives.

Caption: 2D Chemical Structure of this compound.

The physical properties of the compound are essential for designing reaction conditions, purification protocols, and formulation strategies. The following data, primarily from calculated values, provides a baseline for laboratory work.

PropertyValueSource
Boiling Point 241.3 ± 20.0 °C at 760 Torr[4]
Density 1.186 ± 0.06 g/cm³ at 20 °C[4]
Flash Point 109.5 ± 17.2 °C[4]
Aqueous Solubility Very slightly soluble (0.41 g/L) at 25 °C[4]

Synthesis Pathway: Palladium-Catalyzed Carbomethoxylation

For drug development and other large-scale applications, a robust and efficient synthesis is paramount. While several methods can produce this ester, palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene stands out as a highly effective approach suitable for producing kilogram quantities.[5][6]

This synthetic route is favored for several reasons:

  • High Efficiency: The method provides the target compound in high yield, which is critical for cost-effective manufacturing.[5]

  • Scalability: The reaction conditions are amenable to large-scale production without significant loss of efficiency.[5][6]

  • Process Simplicity: The synthesis does not require the isolation of intermediates, streamlining the overall workflow and reducing processing time.[5]

The transformation involves the coupling of a carbon monoxide molecule and a methanol-derived methoxy group onto the aromatic ring at the position of the iodo-substituent, catalyzed by a palladium complex.

Synthesis_Workflow start 3-Chloro-2-iodotoluene (Starting Material) process Palladium-Catalyzed Carbomethoxylation Reaction start->process reagents + Carbon Monoxide (CO) + Methanol (CH₃OH) + Palladium Catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) reagents->process product This compound (Target Product) process->product Application_Pathway start This compound process Hydrolysis (e.g., NaOH, H₂O) start->process intermediate 2-Chloro-6-methylbenzoic Acid process->intermediate end Advanced Intermediates & Active Pharmaceutical Ingredients (APIs) intermediate->end Further Synthetic Steps

Sources

A Technical Guide to the Solubility of Methyl 2-chloro-6-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-chloro-6-methylbenzoate, a key intermediate in various synthetic pathways. In the absence of extensive empirical solubility data, this document leverages fundamental principles of organic chemistry, including molecular structure, polarity, and intermolecular forces, to predict and rationalize its solubility in a diverse range of organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies for solubility determination. A detailed experimental protocol for the quantitative measurement of solubility is also presented, providing a robust framework for laboratory practice.

Introduction to this compound

This compound is a substituted aromatic ester with the chemical formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol [1]. Its structure, featuring a benzene ring substituted with a chloro group, a methyl group, and a methyl ester group, dictates its physicochemical properties and, consequently, its behavior in various solvent systems. Understanding the solubility of this compound is paramount for its effective use in chemical reactions, purification processes such as crystallization, and formulation development. The strategic placement of the substituents on the aromatic ring influences the molecule's polarity and its ability to engage in intermolecular interactions, which are the primary determinants of solubility.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar polarities and intermolecular forces are more likely to be miscible. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a solute to dissolve, the energy required to break the existing interactions must be compensated by the energy released upon the formation of new, favorable interactions.

The key factors influencing the solubility of this compound are:

  • Polarity: The distribution of electron density within the molecule. The presence of the electronegative chlorine atom and the polar ester group (C=O) introduces a dipole moment, rendering the molecule moderately polar.

  • Hydrogen Bonding: The ability of a molecule to donate or accept hydrogen atoms in a hydrogen bond. This compound does not possess any hydrogen bond donor protons (like -OH or -NH). However, the oxygen atoms of the ester's carbonyl group can act as hydrogen bond acceptors[2].

  • Van der Waals Forces: These are weak, non-specific interactions that occur between all molecules. The benzene ring and the methyl group contribute to the nonpolar character of the molecule, favoring interactions with nonpolar solvents through London dispersion forces.

The interplay of these factors determines the solubility of this compound in different classes of organic solvents.

Predicted Solubility Profile of this compound

Based on the structural analysis of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The molecule possesses both polar (ester and chloro groups) and nonpolar (benzene ring and methyl group) regions, suggesting it will exhibit a range of solubilities across different solvent classes.

Factors Influencing Solubility

Caption: Factors influencing the solubility of this compound.

Solubility Predictions in Different Solvent Classes:
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., -OH). While this compound cannot act as a hydrogen bond donor, its carbonyl oxygen can accept hydrogen bonds from the solvent. This, combined with the overall moderate polarity of the solute, suggests that it will be soluble in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are polar but lack hydrogen bond donating capabilities. The dipole-dipole interactions between the polar regions of this compound and these solvents are expected to be significant, leading to good solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low polarity and primarily interact through van der Waals forces. The nonpolar aromatic ring and methyl group of the solute will facilitate its dissolution in these solvents. However, the polar ester and chloro groups may limit its solubility compared to more nonpolar solutes.

  • Water: A highly polar protic solvent. A calculated water solubility for a closely related compound is very low (0.41 g/L at 25 °C)[3]. This is expected, as the large nonpolar portion of the molecule dominates its interaction with water.

Summary of Predicted and Known Solubility
Solvent ClassExample SolventPolarity IndexDielectric Constant (ε)Predicted SolubilityKnown Quantitative Data
Polar ProticMethanol5.132.7HighNot available
Ethanol4.324.5HighNot available
Polar AproticAcetone5.120.7HighNot available
Ethyl Acetate4.46.0HighNot available
Dichloromethane3.18.9Moderate to HighNot available
NonpolarToluene2.42.4ModerateNot available
Hexane0.11.9Low to ModerateNot available
AqueousWater10.280.1Very LowVery slightly soluble (0.41 g/L at 25 °C, calculated)[3]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure is necessary. The following protocol outlines the widely used shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC), a technique well-suited for the analysis of organic compounds[4].

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm PTFE)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Experimental Workflow

Solubility_Determination_Workflow A 1. Sample Preparation (Excess solute in solvent) B 2. Equilibration (Shake at constant T) A->B C 3. Phase Separation (Centrifugation/Settling) B->C D 4. Filtration (Remove undissolved solid) C->D E 5. Dilution (Prepare for analysis) D->E F 6. HPLC Analysis (Quantify concentration) E->F G 7. Calculation (Determine solubility) F->G

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze these standards by HPLC to construct a calibration curve of peak area versus concentration.

  • HPLC Analysis:

    • Inject the diluted samples and the calibration standards into the HPLC system.

    • Record the peak area of the analyte in each chromatogram.

  • Data Analysis and Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

Conclusion

While experimental data on the solubility of this compound in organic solvents is not widely available in the literature, a systematic analysis of its molecular structure allows for reliable predictions of its solubility behavior. Its moderate polarity, arising from the presence of an ester and a chloro group, coupled with its nonpolar aromatic backbone, suggests good solubility in a range of polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is predicted to be moderate, while it is expected to be very slightly soluble in water. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable method for determining the solubility of this compound in any solvent of interest. This information is critical for optimizing reaction conditions, developing purification strategies, and advancing its application in pharmaceutical and chemical industries.

References

  • PubChem. (n.d.). 2-Chloro-6-methylbenzoic acid. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Methyl 2-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]

  • Platosz, N. A., Lalancette, R. A., Thompson, H. W., Newman, J. M., & Schachter, A. (2013). 2-(2-Methylbenzoyl)benzoic acid: catemeric hydrogen bonding in a γ-keto acid. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1547–o1548.
  • PubChem. (n.d.). Methyl 2,6-dichlorobenzoate. Retrieved from [Link]

  • Dalton Research Molecules. (n.d.). Methyl 6-Chloro-2-methylbenzoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-2-methylhexane (CAS 4398-65-6). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-2-methylhexane. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate. Retrieved from [Link]

Sources

Spectroscopic data for "Methyl 2-chloro-6-methylbenzoate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-chloro-6-methylbenzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a disubstituted aromatic ester with the chemical formula C₉H₉ClO₂. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, its unambiguous structural confirmation is paramount.[1][2] This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a detailed reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by data from analogous structures, ensuring a robust and reliable analysis.

The structural identity of a molecule is defined by the precise connectivity of its atoms and their arrangement in three-dimensional space. Spectroscopic techniques provide the necessary insights to piece together this molecular puzzle. NMR spectroscopy reveals the chemical environment of hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present through their vibrational modes, and mass spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis. This document will dissect each of these techniques as applied to this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can deduce the connectivity of atoms.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the three aromatic protons, the ester methyl protons, and the ring-attached methyl protons. The electron-withdrawing nature of the chloro and carbomethoxy groups significantly influences the chemical shifts of the aromatic protons.[3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.30 - 7.15 Multiplet 3H Ar-H The three adjacent aromatic protons will appear as a complex multiplet due to mutual coupling.
~ 3.90 Singlet 3H -OCH₃ The methyl ester protons are deshielded by the adjacent oxygen atom and appear as a sharp singlet.

| ~ 2.45 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring appears as a singlet in the typical benzylic region. |

Expert Insights: The ortho-substituents (chloro and methyl groups) flanking the ester group can cause steric hindrance, potentially restricting the rotation of the ester group. This can lead to subtle differences in the chemical environments of the aromatic protons, resulting in a more complex splitting pattern than a simple doublet of doublets and a triplet. High-field NMR may be required to fully resolve these couplings.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the molecule's lack of symmetry, nine distinct signals are expected.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 168.0 C =O The ester carbonyl carbon is significantly deshielded and appears at a low field.[4]
~ 138.0 C -CH₃ Quaternary aromatic carbon attached to the methyl group.
~ 135.0 C -Cl Quaternary aromatic carbon attached to the chlorine atom.
~ 132.0 C -COOCH₃ Quaternary aromatic carbon attached to the ester group.
~ 131.0 Ar-C H Aromatic methine carbon.
~ 128.5 Ar-C H Aromatic methine carbon.
~ 125.0 Ar-C H Aromatic methine carbon.
~ 52.5 -OC H₃ The methyl ester carbon, shielded relative to the aromatic carbons.[4]

| ~ 20.0 | Ar-C H₃ | The ring-attached methyl carbon, appearing in the aliphatic region. |

Expert Insights: The chemical shifts of the aromatic carbons are influenced by the additive effects of the substituents.[5] The positions of the quaternary carbons can be definitively assigned using techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows long-range correlations between protons and carbons.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Record the spectrum on a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Processing: Process the data similarly to the ¹H spectrum. The CDCl₃ solvent signal at ~77.16 ppm can be used as a secondary reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.[6]

Predicted IR Absorption Data

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~ 3100-3000 Medium C-H Stretch Aromatic C-H
~ 2960-2850 Medium-Weak C-H Stretch Aliphatic C-H (from -CH₃ groups)
~ 1730-1715 Strong, Sharp C=O Stretch Ester Carbonyl
~ 1600, 1475 Medium-Weak C=C Stretch Aromatic Ring
~ 1250-1100 Strong C-O Stretch Ester C-O

| ~ 800-750 | Strong | C-Cl Stretch | Aryl Halide |

Expert Insights: The most diagnostic peak in the IR spectrum of this compound is the intense, sharp absorption band for the ester carbonyl (C=O) stretch, expected around 1720 cm⁻¹.[7] The exact position can be influenced by conjugation with the aromatic ring and the electronic effects of the substituents. The presence of strong C-O stretching bands further confirms the ester functionality.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid or a single drop of the liquid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrometry Data (EI-MS)

m/z (Mass-to-Charge Ratio) Predicted Relative Abundance Assignment Rationale
184/186 Moderate [M]⁺˙ Molecular ion. The 3:1 ratio of the peaks is characteristic of a monochlorinated compound (³⁵Cl/³⁷Cl).
153/155 High [M - OCH₃]⁺ Loss of the methoxy radical (·OCH₃) from the molecular ion, forming a stable acylium ion.[9]
125/127 Moderate [M - COOCH₃]⁺ Loss of the carbomethoxy radical (·COOCH₃).
90 Moderate [C₇H₆]⁺˙ Loss of HCl from the m/z 125/127 fragment.

| 77 | Low | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds.[10] |

Expert Insights: In the mass spectrum of aromatic esters, the molecular ion is typically prominent due to the stability of the aromatic ring.[9] The most significant fragmentation pathway is often the alpha-cleavage leading to the loss of the alkoxy group (·OR), resulting in a highly resonance-stabilized acylium ion.[11][12] For this compound, the loss of the methoxy radical (·OCH₃, 31 Da) to form the ion at m/z 153/155 is expected to be a major fragmentation pathway and may represent the base peak.

fragmentation M [C₉H₉ClO₂]⁺˙ m/z 184/186 (Molecular Ion) F1 [C₈H₆ClO]⁺ m/z 153/155 (Acylium Ion) M->F1 - ·OCH₃ F2 [C₇H₆Cl]⁺ m/z 125/127 M->F2 - ·COOCH₃

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z value.

References

  • Berkeley Learning Hub. (2025). Unveiling the Secrets: Carbonyl IR Spectra Decoded.
  • TutorChase. (n.d.). How do you identify carbonyl groups using IR spectroscopy?.
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  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • University of Calgary. (n.d.). IR: carbonyl compounds.
  • Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239.
  • Dr. K. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Google Patents. (n.d.). WO2021086726A1 - Improved methods, kits, compositions and dosing regimens for the use of heterocyclic inhibitors of erk1 and erk2.
  • Google Patents. (n.d.). WO2010132999A1 - Methyl sulfanyl pyrmidmes useful as antiinflammatories, analgesics, and antiepileptics.
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

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"Methyl 2-chloro-6-methylbenzoate" synthesis from 2-chloro-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic methodologies for converting 2-chloro-6-methylbenzoic acid to its corresponding methyl ester, methyl 2-chloro-6-methylbenzoate. This ester is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document explores the mechanistic underpinnings, procedural details, and comparative advantages of several key esterification methods, including the classic Fischer esterification, methylation via diazomethane and its safer alternative trimethylsilyldiazomethane, and conversion using thionyl chloride with methanol. The guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering field-proven insights to aid in the selection and optimization of the most suitable synthetic route.

Introduction: The Significance of this compound

This compound serves as a crucial building block in organic synthesis. Its structural features, a substituted aromatic ring with chloro, methyl, and carbomethoxy functionalities, make it a versatile precursor for the elaboration of more complex molecular architectures. The strategic placement of these groups allows for a variety of subsequent chemical transformations, rendering it an important intermediate in the production of high-value compounds. The efficient and scalable synthesis of this ester from its parent carboxylic acid, 2-chloro-6-methylbenzoic acid, is therefore a subject of considerable interest in both academic and industrial research.

Comparative Analysis of Synthetic Methodologies

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic chemistry. Several methods have been established, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as the scale of the reaction, the sensitivity of the starting material to acidic or basic conditions, the desired purity of the product, and safety considerations. This guide will focus on the most relevant and practical methods for the synthesis of this compound.

MethodReagentsCatalystConditionsYieldKey AdvantagesKey Disadvantages
Fischer Esterification MethanolStrong Acid (e.g., H₂SO₄, p-TsOH)RefluxModerate to HighCost-effective, simple procedureReversible reaction, requires excess alcohol or water removal, harsh acidic conditions
Diazomethane Diazomethane (CH₂N₂)NoneRoom TemperatureExcellentHigh yield, mild conditions, no byproducts other than N₂Highly toxic, explosive, and carcinogenic[1][2][3][4][5][6]
TMS-Diazomethane Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂)Methanol0 °C to Room TemperatureExcellentSafer alternative to diazomethane, high yield, mild conditions[7]More expensive than diazomethane precursors
Thionyl Chloride/Methanol Thionyl Chloride (SOCl₂), MethanolNone0 °C to RefluxGood to ExcellentHigh yield, irreversible reactionThionyl chloride is corrosive and moisture-sensitive, generates HCl and SO₂ byproducts[8][9][10][11][12]

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification, or simply Fischer esterification, is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[13][14][15][16] It represents one of the most straightforward and cost-effective methods for preparing esters.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[13][14][15][16] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. The entire process is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed, often by azeotropic distillation.[13][14][17]

Fischer_Esterification RCOOH 2-Chloro-6-methylbenzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation MeOH Methanol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Ester This compound Protonated_Ester->Ester Deprotonation Water Water

Caption: Fischer Esterification Workflow.

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methylbenzoic acid.

  • Reagent Addition: Add a large excess of anhydrous methanol, followed by a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.[18]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Method 2: Methylation with Diazomethane and Trimethylsilyldiazomethane

Diazomethane and its derivatives are highly efficient reagents for the methylation of carboxylic acids, proceeding under mild conditions with excellent yields.[1][19][20][21][22]

Mechanistic Insights

The reaction between a carboxylic acid and diazomethane is initiated by a proton transfer from the acidic carboxylic acid to the basic diazomethane.[1][19][22] This generates a carboxylate anion and a highly reactive methyldiazonium cation. The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the diazonium ion and displacing nitrogen gas, an excellent leaving group.[19]

Diazomethane_Methylation RCOOH 2-Chloro-6-methylbenzoic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Proton Transfer CH2N2 Diazomethane Methyldiazonium Methyldiazonium Cation CH2N2->Methyldiazonium Protonation Ester This compound Carboxylate->Ester SN2 Attack N2 Nitrogen Gas Methyldiazonium->N2 Leaving Group Departure

Caption: Diazomethane Methylation Mechanism.

Safety Imperatives for Diazomethane

Extreme Caution is Advised. Diazomethane is a highly toxic, explosive, and carcinogenic gas.[1][2][3][4][5][6] It can detonate upon contact with rough surfaces, direct sunlight, or strong light.[2][6] All manipulations must be conducted in a well-ventilated fume hood, using flame-polished glassware and a blast shield.[2][4][19] Personal protective equipment, including a lab coat, safety goggles, a face shield, and appropriate gloves (butyl rubber or Viton are preferable), is mandatory.[2][4] Diazomethane is typically prepared in situ and used immediately as a solution in an inert solvent like diethyl ether.

Experimental Protocol (Diazomethane)
  • Preparation of Diazomethane Solution: Prepare a dilute ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) according to established safety protocols.

  • Reaction: Dissolve 2-chloro-6-methylbenzoic acid in diethyl ether in a flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add the diazomethane solution dropwise to the carboxylic acid solution until a faint yellow color persists, indicating a slight excess of diazomethane. Vigorous nitrogen evolution will be observed.

  • Quenching: After the addition is complete, allow the reaction to stir for a few minutes. Quench the excess diazomethane by the careful dropwise addition of a small amount of acetic acid until the yellow color disappears.

  • Work-up: The reaction mixture can often be directly concentrated under reduced pressure to yield the methyl ester in high purity.[1]

Trimethylsilyldiazomethane: A Safer Alternative

Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and safer alternative to diazomethane for the methylation of carboxylic acids.[7] While still requiring careful handling, it is less prone to explosion. The reaction mechanism is similar to that of diazomethane, but it typically requires the presence of methanol as a co-solvent.[7][23][24]

Experimental Protocol (TMS-Diazomethane)
  • Setup: Dissolve 2-chloro-6-methylbenzoic acid in a mixture of a suitable solvent (e.g., diethyl ether or toluene) and methanol.[7]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of TMS-diazomethane (typically in hexanes) dropwise. Nitrogen gas evolution will be observed.[7]

  • Reaction: Stir the reaction mixture at 0 °C or allow it to warm to room temperature until the reaction is complete, as monitored by TLC or GC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude product, which can be purified if necessary.

Method 3: Thionyl Chloride and Methanol

The use of thionyl chloride (SOCl₂) followed by the addition of methanol is a highly effective method for the synthesis of methyl esters from carboxylic acids.[25][26] This method is particularly useful when the starting material is sensitive to strong acids or when a high-yielding, irreversible reaction is desired.

Mechanistic Pathway

The reaction proceeds in two stages. First, the carboxylic acid reacts with thionyl chloride to form an acyl chloride intermediate, with the evolution of sulfur dioxide and hydrogen chloride gases. The highly reactive acyl chloride is then immediately subjected to nucleophilic attack by methanol to form the methyl ester and another equivalent of hydrogen chloride.

Thionyl_Chloride_Esterification RCOOH 2-Chloro-6-methylbenzoic Acid Acyl_Chloride Acyl Chloride Intermediate RCOOH->Acyl_Chloride Reaction with SOCl₂ SOCl2 Thionyl Chloride SO2 Sulfur Dioxide HCl Hydrogen Chloride MeOH Methanol Ester This compound Acyl_Chloride->Ester Nucleophilic Attack by Methanol

Caption: Thionyl Chloride Esterification Pathway.

Safety Considerations for Thionyl Chloride

Thionyl chloride is a corrosive, moisture-sensitive liquid that reacts violently with water.[8][9][10][11][12] It is also a lachrymator and harmful if inhaled. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.[8][9][10][11][12] Reactions should be conducted under anhydrous conditions.

Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend or dissolve 2-chloro-6-methylbenzoic acid in an excess of anhydrous methanol.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly and carefully add thionyl chloride dropwise to the stirred solution.[27][28]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or gently reflux for a few hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully remove the excess methanol and thionyl chloride under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude ester. Further purification can be achieved by distillation or chromatography.

Conclusion and Recommendations

The synthesis of this compound from 2-chloro-6-methylbenzoic acid can be effectively achieved through several methods, each with distinct advantages.

  • For large-scale, cost-effective synthesis where the starting material is not sensitive to acid, Fischer esterification is a viable option, provided that measures are taken to drive the reaction to completion.

  • When high yields and mild reaction conditions are paramount, and the associated hazards can be rigorously managed, diazomethane offers an excellent, albeit dangerous, choice.

  • TMS-diazomethane provides a much safer, high-yielding alternative to diazomethane and is highly recommended for laboratory-scale synthesis where cost is not the primary constraint.[7]

  • The thionyl chloride/methanol method is a robust and high-yielding protocol that is broadly applicable and avoids the equilibrium limitations of Fischer esterification. It is an excellent choice for both small and larger-scale preparations, provided that appropriate safety precautions for handling thionyl chloride are implemented.

The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, available equipment, and, most importantly, the safety infrastructure and expertise of the personnel involved.

References

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Methyl 2-chloro-6-methylbenzoate: A Technical Guide to Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-6-methylbenzoate is a key building block in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a valuable intermediate for creating complex molecular architectures. This guide provides an in-depth overview of its commercial availability, key global suppliers, and the technical considerations for its procurement and use in research and development. Furthermore, it delves into its synthesis, quality control, and safe handling protocols, offering a comprehensive resource for scientists and drug development professionals.

Introduction: The "Magic Methyl" Effect and its Relevance

The strategic placement of a methyl group on a bioactive molecule can lead to significant improvements in its pharmacological properties, a phenomenon often referred to as the "magic methyl" effect.[1] This small, lipophilic group can enhance binding affinity, improve metabolic stability, and increase cell permeability.[1] this compound, with its ortho-substituted methyl and chloro groups, provides a scaffold that can be leveraged to explore these effects in drug design and optimization. The chloro substituent offers a site for further functionalization, making this compound a versatile starting material for the synthesis of novel therapeutic agents.

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers globally, catering to both research and bulk quantity requirements. The primary suppliers are concentrated in China and India, with several distributors in Europe and North America. When sourcing this compound, it is crucial to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical documentation.

Table 1: Prominent Global Suppliers of this compound

SupplierHeadquartersTypical PurityNotes
Sigma-Aldrich (Merck) USA≥98%Offers a wide range of grades and quantities for research purposes.
TCI Chemicals Japan>98.0% (GC)Provides detailed analytical data and has a strong global distribution network.
Capot Chemical Co., Ltd. China98%(Min,HPLC)[2]A manufacturer offering competitive pricing for bulk quantities.[2]
BLD Pharm ChinaPurity/Specification available[3]Provides various analytical data including NMR, HPLC, and LC-MS.[3]
A. B. Enterprises India98%A manufacturer and exporter of industrial chemicals.[4]
Ezhou Hengtong Great Chemical Co., Ltd China99%An exporter of various chemical intermediates.[5]
JHECHEM CO LTD ChinaNot specifiedA trader and supplier of a wide range of chemical products.[6]

This table is not exhaustive and represents a selection of prominent suppliers. Researchers should conduct their own due diligence before procurement.

Synthesis and Manufacturing Insights

Understanding the synthesis of this compound is crucial for anticipating potential impurities and for process development. A common and efficient method involves the carbonylation of 3-chloro-2-iodotoluene in methanol.[7][8] This palladium-catalyzed reaction proceeds smoothly and is suitable for large-scale production.[7][8]

Another synthetic approach involves the esterification of 2-chloro-6-methylbenzoic acid with methanol, typically using an acid catalyst.[9] The starting acid itself can be prepared through various methods, including nucleophilic aromatic substitution or carbonylation.[7][8]

It is important to note that variations in the synthetic route can introduce different impurities. For instance, incomplete reactions or side reactions during chlorination or esterification steps could lead to the presence of related isomers or unreacted starting materials.

Caption: Common synthetic routes to this compound.

Quality Control and Analytical Protocols

For researchers and drug development professionals, ensuring the purity and identity of starting materials is paramount. A robust quality control (QC) process is essential.

Table 2: Key Quality Control Parameters

ParameterMethodTypical Specification
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to structure
Purity HPLC, GC≥98%
Appearance VisualWhite to off-white solid/powder[5]
Moisture Content Karl Fischer Titration≤0.5%[2]
Melting Point Melting Point ApparatusNot consistently reported, varies with purity
Experimental Protocol: Purity Determination by HPLC

A standard protocol for determining the purity of this compound via High-Performance Liquid Chromatography (HPLC) is as follows:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is typically effective.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Caption: A typical quality control workflow for incoming raw materials.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its utility stems from the ability to selectively modify the ester and chloro functionalities, as well as the potential for further reactions on the aromatic ring.

One notable application is in the synthesis of quinazolinone derivatives, which are scaffolds found in numerous approved drugs with a wide range of therapeutic activities. The core structure of this compound can be elaborated to form these complex heterocyclic systems.

Furthermore, it is a precursor for the synthesis of 2-chloromethyl-6-methylbenzoic acid esters, which are used as structural units for pharmaceutical active substances.[11] The chloro group can be converted to more reactive bromo or iodo groups to enhance reactivity in subsequent synthetic steps.[11]

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid inhalation of dust or vapors and contact with skin and eyes.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][15][16] Keep away from incompatible materials such as strong oxidizing agents.[13][16]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of water.[13]

    • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13]

    • If inhaled: Move to fresh air.[13]

    • If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12][15]

Conclusion

This compound is a commercially accessible and synthetically valuable building block for researchers in the pharmaceutical and agrochemical sectors. Its strategic substitution pattern allows for the creation of diverse and complex molecules. By understanding its commercial landscape, synthesis, and quality control requirements, scientists can effectively procure and utilize this compound in their research and development endeavors. Adherence to safe handling and storage protocols is crucial for ensuring a safe and productive laboratory environment.

References

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A Comprehensive Technical Guide to the Safe Handling of Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the safety protocols and handling precautions for Methyl 2-chloro-6-methylbenzoate (CAS No. 99585-14-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist. It elucidates the rationale behind each safety recommendation, grounding every procedure in the principles of chemical risk management. By synthesizing data from structurally analogous compounds, this guide establishes a robust framework for ensuring laboratory safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Profile

This compound is a substituted aromatic ester. While specific experimental data for this exact compound is limited, its properties can be reliably inferred from its structural components: a chlorinated benzene ring and a methyl ester group. These features are common in synthetic intermediates used in pharmaceutical and agrochemical research.

Understanding the physicochemical properties is the first step in a thorough risk assessment. These characteristics influence the compound's behavior under various laboratory conditions, affecting its potential for exposure and reactivity.

PropertyValue (Predicted/Inferred)Source/Rationale
CAS Number 99585-14-5Biotuva Life Sciences[1]
Molecular Formula C₉H₉ClO₂Biotuva Life Sciences[1]
Molecular Weight 184.62 g/mol Biotuva Life Sciences[1]
Appearance Colorless to light yellow liquid or solidInferred from similar compounds like Methyl 2-chlorobenzoate and Methyl benzoate.[2][3]
Boiling Point > 200 °CInferred from Methyl 2-chlorobenzoate (233-235 °C).[3]
Flash Point > 100 °CInferred from Methyl 2-chlorobenzoate (108 °C), indicating it is a combustible liquid.[3]
Density ~1.2 g/mLInferred from Methyl 2-chlorobenzoate (1.191 g/mL).[3]
Solubility Insoluble in water; Soluble in organic solvents.General property of aromatic esters.

Section 2: Hazard Identification and Classification

A definitive GHS classification for this compound is not widely published. Therefore, a conservative classification is derived from the hazard profiles of closely related analogs, such as 2-chloro-6-methylbenzoic acid and other substituted methyl benzoates.[4][5] This approach ensures that potential risks are not underestimated.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowedWarningGHS07
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Irritation Category 2A / 1H319: Causes serious eye irritation / H318: Causes serious eye damageWarning / DangerGHS07 / GHS05
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationWarningGHS07
Aquatic Hazard (Acute) Category 3H402: Harmful to aquatic life(None)(None)

Note: The potential for serious eye damage (Category 1) is included as a conservative measure based on data for the parent acid, 2-chloro-6-methylbenzoic acid.[4]

Summary of Potential Hazards:

  • Health Hazards: The primary risks associated with this compound are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[4][5] Direct contact with eyes could lead to serious damage.[4]

  • Physical Hazards: As a combustible liquid, it has the potential to ignite if exposed to high temperatures, sparks, or open flames.[2] Its vapors are likely heavier than air and may accumulate in low-lying areas.

  • Environmental Hazards: The compound is predicted to be harmful to aquatic organisms, necessitating procedures to prevent its release into the environment.

Section 3: The Cornerstone of Safety: Risk Assessment and the Hierarchy of Controls

Effective safety management is proactive, not reactive. It begins with a thorough risk assessment and is implemented through a systematic approach known as the Hierarchy of Controls. This methodology prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.[6]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Remove the hazard Substitution Substitution Replace with a less hazardous chemical Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls Change the way people work (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Protect the worker with personal equipment Administrative->PPE caption Figure 1. The Hierarchy of Controls prioritizes safety measures from most to least effective. Spill_Response_Workflow cluster_1 Workflow for Chemical Spill Response Alert 1. Alert Personnel Notify others in the immediate area Isolate 2. Isolate & Ventilate Restrict access. Ensure fume hood is operational. Alert->Isolate PPE 3. Don Appropriate PPE Gloves, goggles, lab coat at minimum. Isolate->PPE Contain 4. Contain the Spill Use inert absorbent material (e.g., vermiculite, sand) PPE->Contain Cleanup 5. Clean & Collect Carefully sweep or scoop absorbent into a waste container. Contain->Cleanup Decontaminate 6. Decontaminate Area Clean the spill area with soap and water. Cleanup->Decontaminate Dispose 7. Dispose of Waste Seal and label waste container for hazardous disposal. Decontaminate->Dispose caption Figure 2. Step-by-step workflow for responding to a manageable laboratory spill.

Sources

A Senior Application Scientist's Guide to Methyl 2-chloro-6-methylbenzoate: A Sterically Hindered Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Steric Hindrance

In the landscape of synthetic organic chemistry, the deliberate introduction of steric hindrance is a powerful tool for controlling reactivity and achieving specific molecular architectures. Methyl 2-chloro-6-methylbenzoate (CAS No: 99585-14-5) emerges as a preeminent building block in this context.[1][2] Its unique substitution pattern—a chloro group and a methyl group flanking an ester—imparts significant steric bulk around the aromatic ring. This guide provides an in-depth exploration of this versatile reagent, moving beyond simple reaction schemes to elucidate the underlying principles that make it an invaluable asset in the synthesis of complex molecules, particularly substituted biphenyls which are foundational in medicinal chemistry and materials science.[3][4]

This document will detail the synthesis of this compound, its critical applications in palladium-catalyzed cross-coupling reactions, and provide actionable, field-tested protocols.

Property Value
CAS Number 99585-14-5
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [1]
Appearance White to light yellow crystalline powder or liquid
Purity Typically ≥97%[1]

Synthesis of the Building Block: A Scalable Approach

The utility of any building block is contingent upon its accessibility. A highly efficient and scalable method for preparing the parent acid, 2-chloro-6-methylbenzoic acid, involves a palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene, followed by esterification.[5][6] The direct synthesis of the methyl ester via this carbonylation in methanol is particularly efficient.[5][6] This method is suitable for producing kilogram quantities, a critical consideration for drug development programs.[5]

Synthetic Protocol: Carbomethoxylation of 3-chloro-2-iodotoluene

This protocol is adapted from a procedure developed for the synthesis of the corresponding carboxylic acid, highlighting the direct formation of the methyl ester intermediate.[5][6]

Objective: To synthesize this compound.

Materials:

  • 3-chloro-2-iodotoluene

  • Methanol (MeOH), anhydrous

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et₃N)

  • Carbon monoxide (CO) gas

  • Inert solvent (e.g., Toluene)

Procedure:

  • Reactor Setup: To a high-pressure reactor equipped with a mechanical stirrer and a gas inlet, add 3-chloro-2-iodotoluene (1 equivalent).

  • Catalyst Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (e.g., 0.01 mol%) and dppp (e.g., 0.015 mol%).

  • Reaction Mixture: Add anhydrous methanol and triethylamine (2.5 equivalents) to the reactor. Add the catalyst mixture.

  • Carbonylation: Seal the reactor, purge with carbon monoxide gas, and then pressurize with CO (e.g., to 10 atm).

  • Reaction Execution: Heat the mixture to approximately 100 °C and stir vigorously. The reaction progress can be monitored by GC or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

  • Isolation: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, this compound, can be purified by vacuum distillation or column chromatography to achieve high purity.[5]

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form sterically hindered biaryl compounds.[7][8] The biphenyl moiety is a privileged structure in pharmacology and serves as a fundamental backbone for many organic materials.[3][4][9]

The Causality Behind its Utility

The strategic placement of the ortho-substituents is key. The chloro group serves as the reactive handle for oxidative addition to the palladium(0) catalyst, while the adjacent methyl group provides steric shielding. This steric hindrance influences the rotational barrier around the newly formed C-C bond in the biphenyl product, enabling the synthesis of stable atropisomers—chiral molecules that do not possess a stereocenter but are chiral due to hindered rotation. This is a critical design element in modern asymmetric synthesis.

Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The base plays a crucial role in activating the boronic acid for the transmetalation step.[12]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X L₂ (Aryl-Palladium Complex) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl Ar-Pd(II)-Ar' L₂ (Diaryl-Palladium Complex) PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination PdII_Diaryl->RedElim Biaryl Ar-Ar' (Product) RedElim->Biaryl ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Substituted Biaryl

This generalized protocol is a robust starting point for coupling this compound with various arylboronic acids.[13]

Objective: To synthesize Methyl 2-(Aryl)-6-methylbenzoate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent system (e.g., Toluene/H₂O, DME/H₂O)[14]

Workflow Diagram:

protocol_workflow start Start setup Combine Reactants (Benzoate, Boronic Acid, Base, Catalyst) start->setup purge Purge Flask with Inert Gas (N₂ or Ar) for 10-15 min setup->purge solvent Add Degassed Solvents (e.g., Toluene/Water) purge->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC or GC/MS) heat->monitor workup Aqueous Work-up (Cool, Dilute, Extract, Wash) monitor->workup purify Purification (Flash Column Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Parameter Typical Conditions Rationale/Insight
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is often effective, but for challenging couplings, ligands like dppf can improve stability and yield.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is a stronger base and can accelerate transmetalation, especially with less reactive boronic acids.[12]
Solvent Toluene/H₂O, Dioxane/H₂O, DME/H₂OThe aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.
Temperature 80 - 110 °CHigher temperatures are often required to overcome the steric hindrance and achieve reasonable reaction rates.

Further Synthetic Transformations

Beyond cross-coupling, this compound can undergo other valuable transformations:

  • Hydrolysis: The ester can be readily hydrolyzed under basic conditions (e.g., NaOH in MeOH/H₂O) to yield 2-chloro-6-methylbenzoic acid.[5][15] This acid is a valuable intermediate itself, for example, in the synthesis of amides.

  • Reduction: The ester functionality can be reduced to a primary alcohol (2-chloro-6-methylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens pathways to further functionalization.

Safety and Handling

This compound and its parent acid should be handled with appropriate care in a well-ventilated fume hood. The parent acid, 2-chloro-6-methylbenzoic acid, is known to be harmful if swallowed and can cause serious eye damage.[15][16] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This compound is more than just a halogenated aromatic compound; it is a strategically designed building block for modern organic synthesis. Its sterically encumbered nature provides a handle for chemists to exert fine control over molecular topography, particularly in the construction of challenging biaryl linkages that are central to the discovery of new medicines and materials. The robust synthetic routes to this compound and its reliable performance in cornerstone reactions like the Suzuki-Miyaura coupling ensure its continued relevance and application in advanced chemical research.

References

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The Strategic Utility of Methyl 2-chloro-6-methylbenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Drug Design

In the intricate tapestry of medicinal chemistry, the selection of foundational scaffolds is a critical determinant of a drug discovery program's success. These molecular starting points, or building blocks, dictate the accessible chemical space and ultimately influence the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. Among the vast arsenal of such synthons, Methyl 2-chloro-6-methylbenzoate and its corresponding carboxylic acid have emerged as versatile and strategically important intermediates. This guide, intended for the discerning eye of researchers and drug development professionals, delves into the nuanced applications of this compound, moving beyond a mere cataloging of reactions to an exploration of the causality behind its use in the synthesis of complex, biologically active molecules. We will dissect its role as a key structural unit, with a particular focus on its application in the development of anti-inflammatory agents, while also providing actionable, field-proven experimental protocols.

Physicochemical Properties and Strategic Importance

This compound (CAS No: 99585-14-5) is a disubstituted aromatic ester. Its strategic value in medicinal chemistry is derived from the unique interplay of its functional groups: the methyl ester, the ortho-chloro substituent, and the ortho-methyl group.

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance White to off-white crystalline powder
CAS Number 99585-14-5

The ortho-chloro and ortho-methyl groups create a sterically hindered environment around the ester functionality. This steric hindrance can be exploited to direct reactions to other positions on the aromatic ring and can also influence the conformation of the final drug molecule, potentially enhancing its binding affinity to a biological target. The chloro group, being an electron-withdrawing group, also modulates the electronic properties of the benzene ring, influencing its reactivity in various chemical transformations.

Core Application: Synthesis of the Anti-Inflammatory Candidate R411

A prime exemplar of the utility of the 2-chloro-6-methylbenzoyl scaffold is in the synthesis of the developmental compound R411, a potent inhibitor of T-cell and eosinophil activation, investigated for the treatment of asthma[1]. The 2-chloro-6-methylbenzoic acid moiety forms a critical component of the R411 structure, highlighting its importance as a key building block in the synthesis of potential anti-inflammatory drugs[1][2][3].

The synthesis of 2-chloro-6-methylbenzoic acid for the R411 manufacturing process has been a subject of process development to ensure safety and efficiency on a large scale[1]. One established method involves the oxidation of 2-chloro-6-methylbenzaldehyde[1]. An alternative efficient synthesis of the ester, this compound, is achieved through the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene in methanol[4].

Synthetic Workflow Overview

The general synthetic strategy leveraging this compound or its corresponding acid involves the initial formation of an amide bond, a cornerstone reaction in medicinal chemistry. The steric hindrance around the carbonyl group necessitates robust coupling conditions.

G cluster_synthesis Synthesis of 2-Chloro-6-methylbenzoic Acid cluster_coupling Amide Bond Formation 3-chloro-2-iodotoluene 3-chloro-2-iodotoluene Methyl_2_chloro_6_methylbenzoate This compound 3-chloro-2-iodotoluene->Methyl_2_chloro_6_methylbenzoate Pd-catalyzed carbonylation 2_chloro_6_methylbenzoic_acid 2-chloro-6-methylbenzoic Acid Methyl_2_chloro_6_methylbenzoate->2_chloro_6_methylbenzoic_acid Hydrolysis Bioactive_Amide Bioactive Amide (e.g., R411 precursor) 2_chloro_6_methylbenzoic_acid->Bioactive_Amide Amide Coupling (e.g., EDC, HOBt) Amine_Partner Amine Coupling Partner (e.g., substituted aniline) Amine_Partner->Bioactive_Amide

Synthetic workflow from starting materials to a bioactive amide.
Experimental Protocol: Amide Coupling to form an R411 Precursor

This protocol describes a general procedure for the amide coupling of 2-chloro-6-methylbenzoic acid with a representative amine, a key step in the synthesis of R411 and other analogous structures.

Materials:

  • 2-chloro-6-methylbenzoic acid

  • Substituted aniline (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-chloro-6-methylbenzoic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired amide.

Self-Validation: The progress of the reaction can be unequivocally monitored by LC-MS, observing the consumption of the starting materials and the appearance of the product peak with the expected mass-to-charge ratio. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Broader Applications and Chemical Reactivity

While the synthesis of anti-inflammatory agents like R411 is a prominent application, the utility of this compound extends to other areas of medicinal and agrochemical research. The presence of the chloro and methyl groups on the aromatic ring opens up possibilities for further functionalization through cross-coupling reactions, which are instrumental in modern drug discovery[5].

Potential for Cross-Coupling Reactions

The chloro-substituted aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the chloro position, enabling the exploration of a broad chemical space and the fine-tuning of a molecule's biological activity.

G Methyl_2_chloro_6_methylbenzoate This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl) Methyl_2_chloro_6_methylbenzoate->Suzuki R-B(OH)₂ Pd catalyst Buchwald Buchwald-Hartwig Amination (N-Aryl/Heteroaryl) Methyl_2_chloro_6_methylbenzoate->Buchwald R₂NH Pd catalyst Sonogashira Sonogashira Coupling (Alkynyl) Methyl_2_chloro_6_methylbenzoate->Sonogashira R-C≡CH Pd/Cu catalyst

Potential cross-coupling reactions of the chloro-substituted ring.

The steric hindrance from the ortho-methyl group can influence the efficiency of these reactions, sometimes requiring specialized catalytic systems with bulky phosphine ligands to achieve good yields. However, this steric influence can also be advantageous in directing regioselectivity in subsequent reactions.

Agrochemical Applications

Beyond pharmaceuticals, 2-chloro-6-methylbenzoic acid and its derivatives are valuable intermediates in the agrochemical industry[3][6]. They serve as building blocks for the synthesis of herbicides and fungicides[3][6]. The specific substitution pattern can contribute to the desired biological activity and selectivity of the final agrochemical product. For instance, amide and ester derivatives of ortho-substituted benzoic acids are found in active ingredients like tecloftalam[4].

Conclusion: A Versatile Scaffold for Future Discovery

This compound, and its corresponding carboxylic acid, represent more than just simple chemical intermediates. Their unique structural and electronic properties make them powerful tools in the hands of medicinal and agrochemical chemists. The successful application of this scaffold in the synthesis of the anti-inflammatory drug candidate R411 underscores its potential for the development of novel therapeutics. As the demand for more sophisticated and targeted drugs and agrochemicals grows, the strategic use of well-defined and versatile building blocks like this compound will undoubtedly continue to play a pivotal role in driving innovation. The ability to leverage its inherent reactivity through established protocols and explore further functionalization via modern cross-coupling chemistry ensures that this "unseen architect" will remain a cornerstone of complex molecule synthesis for the foreseeable future.

References

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A Technical Guide to Methyl 2-chloro-6-methylbenzoate and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth review of Methyl 2-chloro-6-methylbenzoate, a pivotal scaffold in medicinal chemistry. We will explore its synthesis, inherent reactivity, and its role as a foundational building block for creating diverse and potent therapeutic candidates. The narrative emphasizes the causality behind synthetic strategies and the logic of analog design, grounding technical protocols in field-proven expertise.

The Core Scaffold: Physicochemical Properties and Strategic Value

This compound is a sterically hindered aromatic ester. Its strategic value in drug discovery stems from the ortho-disubstitution pattern, which locks the molecule in a specific conformation and provides distinct vectors for chemical diversification. The interplay between the electron-withdrawing chloro group, the sterically demanding methyl group, and the ester functionality governs its reactivity and makes it an ideal starting point for complex molecular architectures.

The chloro group serves as a versatile handle for modern cross-coupling reactions, while the methyl group provides a steric and electronic anchor that can influence binding conformations with biological targets. The methyl ester itself can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophoric element that can engage in crucial hydrogen bonding interactions within a protein's active site.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~245 °C
Density ~1.2 g/cm³
Solubility Soluble in most organic solvents

Synthesis of the Core Scaffold

The reliable, large-scale synthesis of the core scaffold is paramount for any drug discovery program. This compound is typically prepared via two primary routes, starting from its corresponding carboxylic acid or through a palladium-catalyzed carbonylation.

Route A: Esterification of 2-chloro-6-methylbenzoic acid

The most direct method is the acid-catalyzed esterification of 2-chloro-6-methylbenzoic acid with methanol. Strong acids like sulfuric acid are used to protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for attack by methanol.

Route B: Palladium-Catalyzed Carbomethoxylation

A highly efficient, scalable process involves the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene in methanol.[1] This method is advantageous as it can proceed with very high turnover numbers, making it suitable for kilogram-scale production.[1]

G cluster_0 Route A: Esterification cluster_1 Route B: Carbonylation Acid 2-chloro-6-methylbenzoic acid Ester This compound Acid->Ester Methanol (MeOH) H₂SO₄ (cat.) Iodo 3-chloro-2-iodotoluene Ester_B This compound Iodo->Ester_B Carbon Monoxide (CO) Methanol (MeOH) Pd Catalyst

Caption: Logic flow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Building C-N Linkages

The formation of C(aryl)-N bonds is fundamental in medicinal chemistry, as the aniline and related motifs are present in a vast number of drugs. The Buchwald-Hartwig amination allows for the coupling of amines with the aryl chloride scaffold. Similar to the Suzuki coupling, this transformation requires palladium catalysts with specialized ligands to overcome the steric hindrance and inherent low reactivity of the aryl chloride.

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Hindered Aryl Chlorides

Catalyst SystemBaseSolventTemperature (°C)Typical YieldRationale & Insights
Pd₂(dba)₃ / XPhosNaOtBuToluene80-110Good to ExcellentA robust, general system. XPhos is a bulky ligand that promotes oxidative addition. NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines.
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane100GoodRuPhos is another effective biarylphosphine ligand. K₃PO₄ is a milder base, which can be advantageous for substrates with base-sensitive functional groups.
G3-XPhos PalladacycleCs₂CO₃t-Amyl alcohol100ExcellentPre-formed palladacycles (precatalysts) offer improved stability and faster activation to the active Pd(0) species, often leading to more reproducible results.

Applications in Drug Development: From Scaffold to Candidate

The 2,6-disubstituted benzoate scaffold is a "privileged structure" found in numerous clinical candidates and approved drugs. Its rigid conformation and the specific vectors for substitution allow for precise optimization of interactions with protein targets.

Case Study 1: ERK1/2 Inhibitors for Oncology

The Ras/Raf/MEK/ERK signaling pathway is frequently dysregulated in various cancers. Several patents describe the use of this compound as a key starting material for the synthesis of potent ERK1/2 inhibitors. In these syntheses, the core scaffold is elaborated through a series of reactions, often beginning with modification of the methyl group (e.g., via bromination) followed by coupling reactions.

A representative synthetic sequence from patent literature involves the bromination of the benzylic methyl group of this compound using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. [2]This introduces a new reactive handle for further elaboration into complex heterocyclic systems that ultimately inhibit the ERK1/2 kinases.

Case Study 2: Bradykinin B1 Receptor Antagonists

The bradykinin B1 receptor is implicated in pain and inflammation. Patent literature discloses compounds based on the 2-chloro-6-methylbenzoate scaffold that act as potent antagonists of this receptor. These molecules are often synthesized by first converting the methyl ester to an amide, followed by cross-coupling reactions at the chloro position to build the final complex structure.

Detailed Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol is a representative, self-validating methodology adapted from established procedures for sterically hindered aryl chlorides.

Objective: To synthesize Methyl 2-(cyclohexylamino)-6-methylbenzoate from this compound and cyclohexylamine.

Materials:

  • This compound (1.0 equiv)

  • Cyclohexylamine (1.2 equiv)

  • G3-XPhos Palladacycle (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Protocol:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the G3-XPhos Palladacycle (0.02 equiv) and sodium tert-butoxide (1.4 equiv).

    • Causality: The reaction is highly sensitive to oxygen and moisture, which can deactivate the palladium catalyst. Using an oven-dried flask and maintaining an inert atmosphere (Argon or Nitrogen) is critical for reproducibility and high yield.

  • Reagent Addition: Seal the flask with a rubber septum. Evacuate and backfill with argon three times. Through the septum, add anhydrous toluene, followed by this compound (1.0 equiv), and finally cyclohexylamine (1.2 equiv) via syringe.

    • Causality: Adding the solvent first allows for better temperature control upon addition of the solid reagents. The amine is added last. A slight excess of the amine is used to ensure complete consumption of the limiting aryl chloride.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C.

  • In-Process Control (Self-Validation): Monitor the reaction progress every 1-2 hours by thin-layer chromatography (TLC) or LC-MS. The reaction is considered complete upon full consumption of the starting this compound.

    • Trustworthiness: This monitoring step is crucial. Proceeding to workup before completion will result in lower yields and complex purification.

  • Workup and Purification: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Conclusion and Future Outlook

This compound and its analogs continue to be a highly valuable platform in drug discovery. The steric and electronic properties of this scaffold provide a robust starting point for generating molecules with well-defined three-dimensional shapes, ideal for potent and selective interaction with biological targets. Advances in catalysis, particularly for cross-coupling reactions on challenging substrates, have unlocked the full potential of this scaffold. Future applications will likely see this core integrated into more complex therapeutic modalities, including proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where its rigid structure can be leveraged to precisely orient reactive functionalities.

References

  • Asan Biosciences LLC. (2021). Improved methods, kits, compositions and dosing regimens for the use of heterocyclic inhibitors of erk1 and erk2. WO2021086726A1.
  • Püntener, K. A., Scalone, M., & Daniewski, A. R. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development, 6(3), 404-407. [Link]

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Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-Chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Hindered Substrate

Methyl 2-chloro-6-methylbenzoate is a valuable synthetic intermediate characterized by a 2,6-disubstituted aromatic ring. This substitution pattern, while offering a scaffold for creating sterically encumbered and three-dimensional molecular architectures, presents significant challenges for traditional cross-coupling methodologies.[1] The primary obstacles are twofold:

  • Steric Hindrance: The ortho-methyl and ortho-ester groups flank the reactive C-Cl bond, sterically impeding the approach of the palladium catalyst. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle kinetically challenging.[1][2]

  • Aryl Chloride Inertness: The C-Cl bond is inherently stronger and less reactive than its C-Br or C-I counterparts, demanding highly active catalyst systems to achieve efficient activation.[3][4][5]

Overcoming these hurdles requires a carefully optimized catalytic system, where the choice of ligand is paramount. Modern catalysis has demonstrated that bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[6][7][8][9] These ligands promote the formation of a highly reactive, low-coordinate L-Pd(0) species, which is necessary to engage sterically congested and electronically less reactive aryl chlorides in the catalytic cycle.[7]

This guide provides an in-depth analysis and detailed protocols for three key palladium-catalyzed transformations using this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The methodologies are grounded in established principles for coupling challenging substrates and are designed to provide researchers with a robust starting point for their synthetic endeavors.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[10] For a substrate like this compound, the key to success lies in employing a catalyst system that can overcome the high activation barrier of oxidative addition.

Mechanistic Considerations

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8][11][12] For hindered substrates, the ligand's steric bulk is crucial for facilitating the final reductive elimination step.[13]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd0 L-Pd(0) (Active Catalyst) PdII_ArCl L-Pd(II)(Ar)(Cl) Pd0->PdII_ArCl Oxidative Addition PdII_ArOR L-Pd(II)(Ar)(OR) PdII_ArCl->PdII_ArOR Metathesis (Base) PdII_ArAr1 L-Pd(II)(Ar)(Ar') PdII_ArOR->PdII_ArAr1 Transmetalation PdII_ArAr1->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_ArAr1->Product ArCl This compound (Ar-Cl) ArCl->PdII_ArCl Boronic Ar'-B(OH)₂ + Base Boronic->PdII_ArOR

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is based on established methods for the coupling of sterically hindered aryl chlorides.[14]

Materials & Equipment:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk tube or microwave vial, magnetic stir bar

  • Inert atmosphere system (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 184.6 mg), phenylboronic acid (1.5 mmol, 183 mg), and finely ground K₃PO₄ (2.0 mmol, 424 mg).

  • Catalyst Preparation: In a separate vial, briefly mix Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add this solid mixture to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Data & Expected Outcomes

The selection of ligand and base is critical. The following table provides representative data for coupling hindered aryl chlorides, which can be used as a starting point for optimization.

Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100~85-95Adapted from[14]
3-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane110~80-90Adapted from[7]
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)t-BuOH100~75-88Adapted from[14]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, a common linkage in pharmaceuticals.[15][16] The reaction with this compound requires a highly active catalyst to couple the amine with the hindered electrophile.

Mechanistic Considerations

The mechanism is analogous to other cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[15] A potential side reaction is β-hydride elimination if the amine partner possesses an α-proton on an alkyl substituent.[15]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_inputs Reactants Pd0 L-Pd(0) (Active Catalyst) PdII_ArCl L-Pd(II)(Ar)(Cl) Pd0->PdII_ArCl Oxidative Addition PdII_Amido L-Pd(II)(Ar)(NR¹R²) PdII_ArCl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) PdII_Amido->Product ArCl This compound (Ar-Cl) ArCl->PdII_ArCl Amine H-NR¹R² + Base Amine->PdII_ArCl

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is adapted from methodologies developed for the amination of challenging aryl chlorides.[7][17][18]

Materials & Equipment:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene or 1,4-Dioxane, anhydrous

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add NaOt-Bu (1.4 mmol, 135 mg) to an oven-dried Schlenk tube. Add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg).

  • Add Reactants: Remove the tube from the glovebox. Under a positive pressure of inert gas, add this compound (1.0 mmol, 184.6 mg) and morpholine (1.2 mmol, 105 µL).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat in an oil bath at 100 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the arylamine product.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling of aryl chlorides with terminal alkynes is particularly demanding due to the substrate's low reactivity.[3][4] Success often hinges on elevated temperatures (sometimes with microwave assistance), a copper(I) co-catalyst, and a highly effective Pd/ligand system.[3][4][5][19]

Mechanistic Considerations

The reaction involves two interconnected catalytic cycles.[19] The palladium cycle mirrors other cross-couplings. Concurrently, a copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. Bulky, electron-rich phosphine ligands are known to accelerate the coupling of aryl chlorides.[20]

Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is a representative method for the Sonogashira coupling of unactivated aryl chlorides.[3][4][5]

Materials & Equipment:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • A suitable amine base (e.g., Diisopropylamine or Triethylamine), anhydrous and degassed

  • Anhydrous solvent (e.g., Toluene or THF)

  • Standard Schlenk line and glassware

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under argon, add PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), CuI (0.06 mmol, 11.4 mg), and PPh₃ (0.12 mmol, 31.5 mg).

  • Add Reactants: Add this compound (1.0 mmol, 184.6 mg) followed by anhydrous, degassed toluene (8 mL) and diisopropylamine (2.0 mmol, 280 µL).

  • Add Alkyne: Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing the described cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis A Dry Glassware B Weigh Reagents (Substrate, Partner, Base) A->B C Prepare Catalyst System (In Glovebox or under Inert Gas) B->C D Assemble Under Inert Atmosphere C->D E Add Anhydrous/ Degassed Solvents D->E F Heat & Stir (Monitor Progress) E->F G Quench & Workup F->G H Extraction G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Characterize (NMR, MS) J->K

Figure 3: General laboratory workflow for palladium-catalyzed cross-coupling.

References

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. American Chemical Society.
  • The Power of Phosphine Ligands in Modern C
  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
  • Suzuki reaction. Wikipedia.
  • Phosphine ligands and c
  • Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. R Discovery.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society.
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Steric Hindrance in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is pivotal in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. However, the coupling of sterically hindered substrates, such as di-ortho-substituted aryl halides like Methyl 2-chloro-6-methylbenzoate, presents a significant synthetic challenge.[2]

The methyl and chloro substituents ortho to the coupling site on this compound create substantial steric congestion. This hindrance can impede key steps in the catalytic cycle, particularly the oxidative addition of the aryl chloride to the palladium(0) center and the subsequent reductive elimination to form the biaryl product. Consequently, traditional palladium catalysts, such as those employing triphenylphosphine ligands, are often ineffective for such transformations, leading to low yields or no reaction.[3][4]

This application note provides a comprehensive guide to a robust and field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic considerations that inform the selection of an appropriate catalyst system and reaction conditions, followed by a detailed, step-by-step experimental procedure designed for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Role of Bulky, Electron-Rich Ligands

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For sterically hindered and electron-rich aryl chlorides like this compound, the oxidative addition step is often rate-limiting.

To overcome this hurdle, modern catalyst systems employ bulky and electron-rich ligands. These ligands play a crucial role in facilitating the challenging steps of the catalytic cycle:

  • Enhanced Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, promoting the oxidative addition of the relatively unreactive aryl chloride.[5]

  • Facilitated Reductive Elimination: The steric bulk of the ligands promotes the final reductive elimination step, which can also be sluggish for hindered substrates, to release the desired biaryl product and regenerate the active palladium(0) catalyst.[5]

Prominent among these advanced ligands are the Buchwald-type biaryl phosphines (e.g., SPhos) and N-heterocyclic carbenes (NHCs).[6][7] These ligands have demonstrated exceptional activity in the coupling of sterically demanding substrates, often allowing reactions to proceed at lower catalyst loadings and milder temperatures.[7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle for Sterically Hindered Substrates Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product RedElim->Product ArCl This compound ArCl->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Activation

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is optimized for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. The use of a Buchwald-type ligand, SPhos, is recommended due to its proven efficacy in coupling sterically hindered aryl chlorides.[7]

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (2.0-3.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle or oil bath

Experimental Procedure

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Setup - Add solids (aryl chloride, boronic acid, Pd(OAc)₂, SPhos, K₃PO₄) to a flame-dried Schlenk flask. B 2. Inert Atmosphere - Seal the flask and purge with Argon or Nitrogen for 15 minutes. A->B C 3. Solvent Addition - Add anhydrous toluene and degassed water under inert gas. B->C D 4. Reaction - Heat the mixture to 100-110 °C with vigorous stirring. - Monitor progress by TLC or GC-MS. C->D E 5. Workup - Cool to room temperature. - Dilute with ethyl acetate and water. - Separate layers and extract aqueous phase. D->E F 6. Purification - Dry combined organic layers over Na₂SO₄. - Filter and concentrate under reduced pressure. - Purify by flash column chromatography. E->F G 7. Analysis - Characterize the product by NMR and Mass Spectrometry. F->G

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), Palladium(II) Acetate (0.02 equiv), SPhos (0.04 equiv), and finely powdered anhydrous potassium phosphate (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for at least 15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene (to make a ~0.1 M solution with respect to the aryl chloride) and a small amount of degassed water (typically a 10:1 to 5:1 ratio of toluene to water) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 4 to 24 hours depending on the specific boronic acid used.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The identity and purity of the final biaryl product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Key Reaction Parameters

The successful execution of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection and optimization of several key parameters. The following table provides a summary of recommended starting conditions.

ParameterRecommended ConditionRationale & Cited Insights
Palladium Precursor Pd(OAc)₂ (2 mol%)A common and effective palladium(II) source that is reduced in situ to the active Pd(0) species.
Ligand SPhos (4 mol%)A bulky and electron-rich Buchwald-type phosphine ligand that is highly effective for coupling sterically hindered aryl chlorides.[7]
Base K₃PO₄ (2.0-3.0 equiv)A moderately strong, non-nucleophilic base that effectively promotes the transmetalation step without causing hydrolysis of the ester functionality.[7]
Solvent System Toluene/Water (e.g., 10:1)Toluene is a common solvent for Suzuki couplings. The addition of a small amount of water can be beneficial for the dissolution of the base and can facilitate the catalytic cycle.[9]
Temperature 100-110 °CElevated temperatures are often necessary to overcome the activation barrier for the oxidative addition of the sterically hindered aryl chloride.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the palladium catalyst.

Troubleshooting and Optimization

  • Low or No Conversion: If the reaction stalls, consider increasing the catalyst loading slightly (e.g., to 3-5 mol% Pd(OAc)₂). Ensure that the reagents and solvents are of high purity and sufficiently anhydrous (for toluene) and degassed (for water). The activity of the boronic acid can also be a factor; using a fresh batch is recommended.

  • Formation of Homocoupling Byproducts: The homocoupling of the boronic acid can occur if the palladium catalyst is oxidized to Pd(II). Maintaining a strict inert atmosphere is crucial to minimize this side reaction.

  • Protodeboronation: The boronic acid can be cleaved by residual acid or water, especially at elevated temperatures. Using anhydrous conditions (where applicable with other bases) or minimizing reaction time can mitigate this issue.

Conclusion

The Suzuki-Miyaura coupling of the sterically hindered substrate, this compound, can be successfully achieved with high efficiency by employing a modern catalyst system. The use of a bulky, electron-rich phosphine ligand such as SPhos in conjunction with a palladium precursor is critical to overcoming the steric and electronic challenges posed by this di-ortho-substituted aryl chloride. The detailed protocol and mechanistic insights provided in this application note offer a robust starting point for researchers and professionals in the fields of chemical synthesis and drug development, enabling the construction of complex biaryl structures for a wide range of applications.

References

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge and Opportunity of Sterically Hindered Biaryls

The biaryl motif is a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Transition metal-catalyzed cross-coupling reactions have become the definitive tools for their construction.[3] However, a significant challenge arises when synthesizing biaryls with substitution at the ortho-positions of the forming C-C bond. This steric congestion, particularly in di-, tri-, and even tetra-ortho-substituted systems, dramatically hinders the key steps of traditional coupling reactions, often leading to low or no yield.[4][5][6]

Methyl 2-chloro-6-methylbenzoate emerges as a critical building block for overcoming this synthetic hurdle. Its 2,6-disubstituted pattern makes it an ideal precursor for constructing sterically crowded biaryl compounds. The presence of the chlorine atom provides a reactive handle for cross-coupling, while the ortho-methyl and ortho-ester groups impart the desired steric bulk. Historically, aryl chlorides were considered challenging substrates for cross-coupling due to the strength of the C-Cl bond, which complicates the initial oxidative addition step in the catalytic cycle.[7][8][9] However, the advent of sophisticated palladium catalysts, typically employing bulky, electron-rich phosphine ligands, has revolutionized the field, enabling the efficient coupling of even unactivated and sterically hindered aryl chlorides.[7][9][10]

This guide provides a comprehensive overview and detailed protocols for leveraging this compound in the synthesis of complex biaryl compounds, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling: A Powerful Tool for Hindered Systems

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthesis due to its mild conditions and broad functional group tolerance.[1][8] For a sterically hindered substrate like this compound, the choice of catalyst system is paramount.

Mechanism & Rationale: The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides.[7] The use of bulky, electron-rich ligands (e.g., biarylphosphines like SPhos or Buchwald ligands) is crucial. These ligands stabilize the electron-rich Pd(0) center, promoting its reactivity towards the C-Cl bond, and their steric bulk facilitates the subsequent reductive elimination step.[4][10]

  • Transmetalation: The boronic acid (or its ester), activated by a base, transfers its aryl group to the palladium center, displacing the chloride. The base (e.g., K₃PO₄, Cs₂CO₃) plays a critical role in forming the more nucleophilic "ate" complex of the organoboron reagent.[8]

  • Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the desired biaryl C-C bond and regenerating the active Pd(0) catalyst.[8] Steric hindrance can make this step difficult, but the bulky ligands that facilitated oxidative addition also help to promote this final, product-releasing step.

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdCl Ar-Pd(II)Ln-Cl Pd0->ArPdCl Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdCl->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' (Biaryl Product) ArCl Ar-Cl (this compound) Ar_prime_B Ar'-B(OR)₂ + Base

Sources

Application Note: A Comprehensive Guide to the Hydrolysis of Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Sterically Hindered Benzoic Acid

2-Chloro-6-methylbenzoic acid is a crucial structural motif and a key intermediate in the synthesis of a variety of high-value molecules. Its applications are prominent in the pharmaceutical and agrochemical industries, where it serves as a foundational building block for developing novel drugs and effective crop protection agents.[1][2] The global demand for this compound is driven by its role in producing active pharmaceutical ingredients (APIs), particularly for treatments related to chronic diseases, and its utility in creating complex, biologically active compounds.[1][3]

The synthesis of 2-chloro-6-methylbenzoic acid is most commonly achieved through the hydrolysis of its corresponding ester, Methyl 2-chloro-6-methylbenzoate. However, this transformation is not trivial. The ester is sterically hindered, with both ortho positions on the benzene ring occupied by a chloro and a methyl group, respectively. These bulky groups physically obstruct the approach of a nucleophile to the carbonyl carbon, significantly slowing down the rate of hydrolysis compared to unhindered esters.[4]

This application note provides a detailed, field-proven protocol for the efficient base-catalyzed hydrolysis (saponification) of this compound. It delves into the mechanistic principles, explains the rationale behind the chosen conditions, and offers a comprehensive guide to process optimization, troubleshooting, and safety.

Mechanistic Principles: Overcoming Steric Hindrance in Ester Hydrolysis

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[5][6] For sterically hindered esters like this compound, base-catalyzed hydrolysis, or saponification, is generally preferred. The process is effectively irreversible, which helps drive the reaction to completion—a critical advantage when dealing with a sluggish substrate.[5]

The reaction proceeds via a nucleophilic acyl substitution mechanism (BAC2), as detailed below:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. The steric hindrance from the ortho-substituents makes this the rate-determining step.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, and its electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond. This expels the methoxide ion (CH₃O⁻) as the leaving group.

  • Irreversible Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a stable carboxylate salt (sodium 2-chloro-6-methylbenzoate) and methanol. This final step renders the overall reaction irreversible and pulls the equilibrium towards the products.[5]

The key to a successful hydrolysis of this hindered ester is to employ conditions that favor the initial nucleophilic attack, typically by using a sufficient excess of the hydroxide nucleophile and elevated temperatures to provide the necessary activation energy.

Caption: Base-catalyzed hydrolysis mechanism (BAC2).

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2-chloro-6-methylbenzoic acid. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagents & Solvents Equipment
This compound250 mL Round-bottom flask
Sodium Hydroxide (NaOH), pelletsReflux condenser
Methanol (MeOH)Magnetic stirrer/hotplate
Deionized Water (H₂O)Glass funnel
Hydrochloric Acid (HCl), concentrated (~37%)500 mL Separatory funnel
Diethyl Ether (Et₂O), ACS gradepH indicator strips or pH meter
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Celite or filter aid (optional)Büchner funnel and filter flask
Beakers and Erlenmeyer flasks
Reaction Parameters
Component Molar Mass ( g/mol ) Amount Moles Equivalents
This compound184.6110.0 g0.05421.0
Sodium Hydroxide (NaOH)40.004.34 g0.10842.0
Methanol (MeOH)-60 mL--
Deionized Water (H₂O)-30 mL--
Conc. Hydrochloric Acid (HCl)-~10 mLAs needed-
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 250 mL round-bottom flask.

    • Add this compound (10.0 g, 0.0542 mol) to the flask.

    • Add methanol (60 mL) and stir until the ester is fully dissolved.

  • Saponification:

    • Separately, prepare the sodium hydroxide solution by carefully dissolving NaOH pellets (4.34 g, 0.1084 mol) in deionized water (30 mL) in a beaker. Caution: This process is highly exothermic; cool the beaker in an ice bath during dissolution.[7]

    • Slowly add the aqueous NaOH solution to the stirred methanolic solution of the ester in the round-bottom flask.

    • Attach a reflux condenser to the flask and place the assembly on a heating mantle or in an oil bath.

    • Heat the mixture to a gentle reflux (approx. 70-75 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Remove the bulk of the methanol using a rotary evaporator.

    • Transfer the remaining aqueous residue to a 500 mL separatory funnel. Dilute with deionized water to a total volume of ~100 mL.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material and other neutral impurities. Discard the organic layers.[8][9]

    • Transfer the aqueous layer to a beaker and cool it in an ice-water bath.

  • Acidification and Precipitation:

    • While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise to the cold aqueous solution. Caution: This is an exothermic neutralization reaction.[10]

    • A thick white precipitate of 2-chloro-6-methylbenzoic acid will form.

    • Continue adding HCl until the solution is strongly acidic (pH 1-2), as verified with pH paper.

    • Allow the slurry to stir in the ice bath for another 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water (3 x 30 mL) to remove any residual inorganic salts (NaCl).

    • Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a vacuum oven at 50-60 °C.

    • The typical yield of crude product is 85-95%. For higher purity, the crude solid can be recrystallized from an ethanol/water mixture.

Troubleshooting and Process Optimization

Even with a robust protocol, challenges can arise, particularly due to the substrate's steric hindrance.

Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Insufficient reaction time or temperature.Increase reflux time to 8-12 hours. Ensure the internal temperature reaches the boiling point of the solvent mixture.
Inactive or insufficient NaOH.Use fresh, high-purity NaOH pellets. Confirm that at least 2 equivalents are used.
Low Yield Incomplete precipitation during acidification.Ensure pH is < 2. Thoroughly chill the solution before and during acidification to minimize the solubility of the product.
Product loss during aqueous work-up.Ensure the aqueous layer is basic (pH > 12) before the initial ether wash to keep the product as the water-soluble salt.
Oily Product Impurities or incomplete drying.Ensure the crude product is thoroughly washed with cold water. Recrystallize the product from a suitable solvent.
Advanced Strategies for Hindered Esters

If standard saponification fails or gives poor yields, more advanced methods can be employed:

  • Non-Aqueous Hydrolysis: Using a mixture of NaOH in a primarily non-aqueous solvent system, such as MeOH/CH₂Cl₂ (1:9), can enhance the reactivity of the hydroxide ion by reducing its solvation shell, making it a more "naked" and potent nucleophile.[4][11][12]

  • Anhydrous Hydroxide Conditions: A powerful reagent system using potassium tert-butoxide (KOtBu) and a stoichiometric amount of water in an aprotic solvent like DMSO can hydrolyze even extremely hindered esters at room temperature.[13][14]

Troubleshooting_Workflow Start Low Yield Obtained CheckReaction Check TLC of Crude Product Start->CheckReaction UnreactedSM Significant Unreacted Starting Material Present? CheckReaction->UnreactedSM WorkupLoss Minimal Unreacted Starting Material CheckReaction->WorkupLoss UnreactedSM->WorkupLoss No IncreaseTime Action: Increase Reflux Time/Temp or Use Advanced Method UnreactedSM->IncreaseTime Yes CheckpH Check pH During Acidification and Pre-extraction Wash WorkupLoss->CheckpH Potential Work-up Issue ImproveWorkup Action: Ensure pH < 2 for precipitation and pH > 12 for wash CheckpH->ImproveWorkup

Caption: Troubleshooting workflow for low product yield.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this procedure.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).[7][10]

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns.[15] Handle solid NaOH with tools and avoid creating dust. Always add NaOH to water slowly, never the other way around, to control the exothermic reaction.[7]

  • Hydrochloric Acid (HCl): Corrosive and can cause severe burns. The concentrated acid releases noxious fumes. All handling must be done within a certified chemical fume hood.[10]

  • Solvents: Methanol is toxic and flammable. Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby when working with these solvents.

  • Spill Management: Have appropriate spill kits available. Neutralize acid spills with sodium bicarbonate and base spills with a weak acid like citric acid or vinegar.[10]

References

Application Notes & Protocols: Methyl 2-chloro-6-methylbenzoate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 2-chloro-6-methylbenzoate (CAS No: 34563-54-3), a sterically hindered ortho-substituted aromatic ester, has emerged as a crucial building block for the construction of complex molecular architectures. Its unique substitution pattern, featuring a reactive chlorine atom ortho to a methyl group and a methyl ester, provides a synthetically versatile handle for carbon-carbon bond formation, leading to key pharmaceutical intermediates. This guide provides an in-depth exploration of its properties, synthesis, and application in the generation of high-value biaryl compounds, which are prevalent scaffolds in numerous drug candidates.[1]

Physicochemical Properties and Safety Overview

A thorough understanding of the precursor's properties is fundamental for safe handling and optimal reaction design.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 34563-54-3 (Note: Some sources may list related isomers)[2]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Appearance Varies; often a liquid or low-melting solid[3]
Boiling Point ~233-235 °C (for the related 2-chlorobenzoate)[3]
Density ~1.191 g/mL at 25 °C (for the related 2-chlorobenzoate)[3]
Purity Typically ≥97%[2]

Safety and Handling: this compound and its related isomers are classified as irritants.[4] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Synthesis of the Precursor: A Scalable Approach

While commercially available, in-house synthesis may be required for large-scale campaigns. An efficient and scalable method involves the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene in methanol. This method is noted for its high yield and suitability for producing kilogram quantities without the need for intermediate isolation.[6][7] The subsequent hydrolysis of the resulting methyl ester affords 2-chloro-6-methylbenzoic acid, which can then be re-esterified to yield the title compound if needed.[6][7]

cluster_synthesis Precursor Synthesis Pathway 3-chloro-2-iodotoluene 3-chloro-2-iodotoluene This compound This compound 3-chloro-2-iodotoluene->this compound  CO, Methanol  Pd Catalyst (Carbomethoxylation)

Caption: Palladium-catalyzed synthesis of the target precursor.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound in pharmaceutical synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is particularly powerful for creating biaryl and heteroaryl structures.[8]

Mechanistic Rationale and Causality

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride (this compound) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-limiting step for less reactive aryl chlorides.

  • Transmetalation: The organoboron compound (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-di-organo complex. The choice of base is crucial as it must be strong enough to facilitate this step without promoting unwanted side reactions.[9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[10]

pd0 Pd(0)Ln pd2_oxid Ar-Pd(II)-X (Ln) pd0->pd2_oxid pd0->pd2_oxid Ar-X pd2_trans Ar-Pd(II)-Ar' (Ln) pd2_oxid->pd2_trans pd2_oxid->pd2_trans Ar'-B(OR)₂ Base trans_label Transmetalation pd2_trans->pd0 pd2_trans->pd0 Ar-Ar' red_elim_label Reductive Elimination ArAr Ar-Ar' (Biaryl Product) ox_add_label Oxidative Addition ArX Ar-X (this compound) ArB Ar'-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials & Reagents:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃, 2-10 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane/H₂O mixture, 4:1, ~0.1 M concentration).

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

  • Analysis: Characterize the final compound using NMR (¹H, ¹³C), mass spectrometry, and HPLC to confirm its structure and purity.

Application in the Synthesis of Pharmaceutical Scaffolds

The biaryl intermediates synthesized from this compound are precursors to a wide array of pharmacologically active molecules. The 2-methyl-biphenyl-2'-carboxylate scaffold is a key structural motif found in several classes of drugs.

  • Aromatase Inhibitors: The biaryl core is fundamental to the design of non-steroidal aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[11]

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted biaryl structures to occupy adjacent hydrophobic pockets in the ATP-binding site of the target kinase.

  • Anti-inflammatory Agents: The conformationally restricted nature of these sterically hindered biaryls can be exploited to develop potent inhibitors of inflammatory targets.

The ester and methyl groups on the scaffold provide additional points for diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a high-value precursor whose strategic importance in pharmaceutical development cannot be overstated. Its utility in robust and scalable C-C bond-forming reactions, particularly the Suzuki-Miyaura coupling, provides a reliable pathway to complex biaryl intermediates. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to leverage this versatile building block in the creation of next-generation therapeutics.

References

  • Song, J. J., & Yee, N. K. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development, 6(5), 652–654. [Link]

  • ResearchGate. (n.d.). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-6-Methylbenzoic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2010). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Utilization of Methyl 2-chloro-6-methylbenzoate in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-6-methylbenzoate is a uniquely substituted aromatic building block whose utility in organic synthesis, particularly in the construction of complex natural products, stems from its distinct electronic and steric properties. The presence of ortho-substituents—a chloro group and a methyl group—flanking a methyl ester creates a sterically hindered environment that allows for highly selective and predictable transformations. This guide provides an in-depth exploration of the strategic application of this versatile reagent. We will dissect the causality behind its use in key synthetic transformations, such as directed ortho-lithiation and palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its implementation. A representative synthetic pathway will be used to illustrate its application in a multi-step sequence toward a complex molecular core, demonstrating its value in modern synthetic chemistry.

The Strategic Value of this compound

The synthetic utility of this compound is not merely as a carrier of a benzoic acid moiety, but as a highly tunable and strategically valuable scaffold. The key to its effectiveness lies in the interplay of its three functional groups:

  • The Methyl Ester: This group serves as a powerful directing group for ortho-lithiation, enabling selective functionalization at the C6 position if it were unsubstituted. However, in this molecule, its primary role is often as a precursor to the carboxylic acid or other functionalities.

  • The Chloro Group: The C2-chloro substituent is an excellent handle for modern cross-coupling reactions. It is sufficiently reactive for palladium-catalyzed processes like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, allowing for the facile construction of C-C and C-N bonds.[1][2] Its presence is critical for building biaryl linkages or introducing complex side chains.

  • The Methyl Group: The C6-methyl group provides significant steric bulk. This hindrance is not a liability but an asset. It can influence the conformation of intermediates and transition states, leading to enhanced diastereoselectivity in reactions on adjacent side chains. Furthermore, it blocks one of the ortho positions, simplifying the regiochemical outcome of aromatic substitutions.

This combination allows for a sequential and highly controlled functionalization of the aromatic ring, making it a powerful starting point for the synthesis of sterically congested molecular architectures commonly found in natural products.

Core Mechanistic Pathways & Transformations

The strategic deployment of this compound hinges on the selective execution of powerful synthetic transformations. Understanding the principles behind these reactions is key to appreciating the experimental design.

Palladium-Catalyzed Cross-Coupling

The chloro-substituent at the C2 position serves as a robust handle for palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between the aromatic ring and a boronic acid derivative, is a cornerstone transformation.

The general catalytic cycle is depicted below. The initial and often rate-limiting step is the oxidative addition of the aryl chloride to a Pd(0) complex.[2] For less reactive aryl chlorides, the choice of an electron-rich and bulky phosphine ligand is crucial to facilitate this step and prevent side reactions like catalyst deactivation.[2]

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd_trans Ar-Pd(II)(R)L₂ pd_complex->pd_trans Transmetalation product Ar-R pd_trans->product Reductive Elimination product->pd0 Catalyst Regeneration sub Ar-Cl (this compound) sub->pd_complex Oxidative Addition boronic R-B(OR)₂ + Base

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Directed ortho-Metalation (DoM)

While the C2 and C6 positions are substituted, further functionalization can be achieved on related scaffolds. If the chloro group were replaced by a methoxy group (a powerful DoM group), for example, lithiation would be directed to the C3 position. The ability to direct metalation is a powerful tool for introducing additional substituents with high regioselectivity. The hierarchy of directing metalation groups (DMGs) has been extensively studied, with amides and carbamates often being the most powerful.[3]

Application Case Study: Synthesis of a Biaryl Core Structure

To illustrate the practical application of this compound, we present a representative workflow for the synthesis of a substituted biaryl lactone, a core structure found in various natural products.

G A This compound B Methyl 2-(aryl)-6-methylbenzoate (Intermediate 1) A->B Suzuki Coupling (Protocol 1) C 2-(aryl)-6-methylbenzoic acid (Intermediate 2) B->C Ester Hydrolysis (Protocol 2) D 2-(aryl)-6-(bromomethyl)benzoic acid (Intermediate 3) C->D Benzylic Bromination E Substituted Biaryl Lactone (Final Core) D->E Intramolecular Cyclization

Caption: Synthetic workflow towards a biaryl lactone core.

Quantitative Data Summary

The following table summarizes the expected outcomes for the key steps detailed in the protocols below.

StepTransformationKey ReagentsCatalyst/SolventTime (h)Yield (%)
1Suzuki CouplingArylboronic acid, K₂CO₃Pd(OAc)₂, PPh₃ / Dioxane, H₂O12~85-95
2Ester HydrolysisLiOHTHF / H₂O4>95

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All reagents should be handled with care, and Safety Data Sheets (SDS) should be consulted prior to use.[4]

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the formation of Intermediate 1 by coupling this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • (Aryl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the (aryl)boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and finely ground K₂CO₃ (2.5 eq).[2]

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via cannula or syringe. The final concentration should be approximately 0.1 M with respect to the starting benzoate.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product, Intermediate 1 .

Protocol 2: Saponification (Ester Hydrolysis)

This protocol describes the conversion of the methyl ester in Intermediate 1 to the corresponding carboxylic acid, Intermediate 2 .

Materials:

  • Methyl 2-(aryl)-6-methylbenzoate (Intermediate 1 ) (1.0 eq)

  • Lithium hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the biaryl ester (Intermediate 1 ) in a 3:1 mixture of THF and water.[1]

  • Add solid LiOH (3.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic organic impurities.

  • Cool the aqueous layer in an ice bath to 0 °C.

  • Slowly acidify the aqueous layer to pH 2-3 by adding 1M HCl. A precipitate of the carboxylic acid product should form.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the solid under high vacuum to afford the pure carboxylic acid, Intermediate 2 . If a precipitate does not form, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, and concentrate to yield the product.

Safety, Handling, and Storage

  • This compound: This compound should be handled with standard laboratory precautions. Avoid contact with skin, eyes, and clothing.[4] It is stable under normal conditions but should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Anhydrous solvents like dioxane and THF are flammable and can form peroxides. Store them under an inert atmosphere and away from ignition sources.

  • Bases: Strong bases like LiOH and K₂CO₃ are corrosive. Handle them carefully to avoid skin and eye contact.

Troubleshooting & Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Suzuki Coupling Inactive palladium catalyst.Use a fresh batch of catalyst or consider a pre-catalyst. Ensure the reaction is strictly anaerobic to prevent catalyst oxidation.[2]
Poor quality of boronic acid.Use fresh boronic acid; they can degrade over time. Consider using the more stable boronic ester (e.g., pinacol ester).[2]
Inefficient base or solvent system.Ensure the base is finely powdered. Screen other bases like Cs₂CO₃ or K₃PO₄. Ensure solvents are anhydrous and properly degassed.[2]
Incomplete Hydrolysis Insufficient base or reaction time.Increase the equivalents of LiOH or extend the reaction time. Gentle heating (e.g., 40 °C) can also be applied if the molecule is stable.
Steric hindrance around the ester.For highly hindered esters, stronger hydrolytic conditions (e.g., NaOH or KOH in refluxing ethanol/water) may be necessary, but monitor for side reactions.
Formation of Homocoupling Byproducts Presence of oxygen in the reaction.Improve degassing procedures for solvents and ensure a robust inert atmosphere throughout the reaction.[2]
High reaction temperature.Optimize the temperature; sometimes lowering the temperature can reduce the rate of side reactions relative to the desired coupling.[2]

References

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. [Link]

  • Snieckus, V. (1990). Directed ortho metalation.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for "Methyl 2-chloro-6-methylbenzoate." This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Introduction: The Challenge of 2,6-Disubstitution

This compound presents a significant synthetic challenge due to the steric hindrance created by the two ortho substituents (chlorine and a methyl group) flanking the ester functionality. This steric bulk can impede the approach of reagents to both the ester carbonyl and the aromatic ring, leading to sluggish or failed reactions. This guide will explore proven strategies to overcome these steric barriers in a variety of common transformations.

Part 1: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions and the rationale behind them.

Scenario 1: Poor or No Yield in Suzuki-Miyaura Cross-Coupling

Issue: You are attempting a Suzuki-Miyaura coupling to replace the chlorine atom with an aryl or vinyl group, but you are observing low to no product formation, or significant decomposition of starting materials.

Underlying Cause: The steric hindrance around the chlorine atom makes the oxidative addition of the palladium(0) catalyst the rate-limiting step. Additionally, the wrong choice of ligand, base, or reaction conditions can lead to catalyst deactivation or unwanted side reactions. For sterically demanding systems, the selection of an appropriate ligand and base is critical.[1]

Troubleshooting Protocol:

  • Catalyst and Ligand Selection (The "Buchwald Ligands"):

    • Problem: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate.

    • Solution: Employ bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands." These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition with the hindered aryl chloride.[2][3] Excellent starting points include SPhos, XPhos, and RuPhos.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4]

    • Rationale: The bulk of these ligands stabilizes the coordinatively unsaturated Pd(0) center and promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition step.[2]

  • Choice of Base and Solvent:

    • Problem: Weaker bases like Na₂CO₃ may not be effective.

    • Solution: Use a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or t-BuOK.[4] The choice of solvent is also crucial and is often paired with the base. Aprotic polar solvents like dioxane, THF, or toluene are commonly employed.[4][5]

    • Rationale: A strong base is required to facilitate the transmetalation step of the catalytic cycle. The solvent must be able to dissolve the reagents and stabilize the catalytic species.

  • Reaction Temperature and Time:

    • Problem: Room temperature reactions are unlikely to proceed.

    • Solution: These reactions often require elevated temperatures (e.g., 80-110 °C). Reaction times can also be extended (12-24 hours).

    • Rationale: The increased thermal energy helps to overcome the high activation barrier for oxidative addition.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification Start Combine this compound, boronic acid, and base in a dry flask. Inert Evacuate and backfill with an inert gas (Ar or N2). Start->Inert Solvent Add degassed solvent. Inert->Solvent Catalyst Add Pd catalyst and bulky phosphine ligand. Solvent->Catalyst Heat Heat the reaction mixture to the specified temperature. Catalyst->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Quench Cool to room temperature and quench the reaction. Monitor->Quench Extract Perform an aqueous workup and extract with an organic solvent. Quench->Extract Purify Purify the product by column chromatography. Extract->Purify

Caption: Suzuki-Miyaura Coupling Workflow.

Summary of Recommended Conditions for Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Precursors to the active Pd(0) species.
Ligand SPhos, XPhos, RuPhos, or an NHC ligandBulky, electron-rich ligands that facilitate oxidative addition.[2][3]
Base K₃PO₄, Cs₂CO₃, or t-BuOKStrong, non-nucleophilic bases to promote transmetalation.[4]
Solvent Dioxane, THF, or Toluene (degassed)Aprotic polar solvents to dissolve reagents and stabilize catalysts.
Temperature 80-110 °CTo overcome the high activation energy barrier.
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst deactivation.
Scenario 2: Failure in Ester Hydrolysis to the Carboxylic Acid

Issue: You are attempting to hydrolyze the methyl ester to the corresponding carboxylic acid using standard aqueous NaOH or KOH, but the reaction is extremely slow or does not proceed to completion, even with prolonged heating.

Underlying Cause: The ortho-substituents sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon, making the standard BAc2 mechanism (bimolecular acyl-oxygen cleavage) kinetically unfavorable.[6]

Troubleshooting Protocol:

  • Alternative Hydrolysis Conditions:

    • Problem: Standard aqueous base is ineffective.

    • Solution 1 (Non-Aqueous Saponification): Use NaOH in a mixed solvent system like MeOH/CH₂Cl₂.[7] This method can be effective at room temperature.

    • Solution 2 (High-Temperature Water/Base): Employ high-temperature water (200–300 °C) with a dilute base (e.g., 2% KOH).[8] This "green" method can achieve quantitative saponification in a short time.

    • Rationale: Non-aqueous conditions can alter the solvation of the hydroxide ion, potentially increasing its nucleophilicity.[7] High temperatures provide the necessary energy to overcome the steric barrier.[8]

  • BAl2 Mechanism:

    • Consideration: For methyl esters with significant steric hindrance at the carbonyl carbon, an alternative BAl2 mechanism (bimolecular alkyl-oxygen cleavage) may occur. In this SN2-type reaction, the hydroxide attacks the methyl group's carbon instead of the carbonyl carbon.[6]

    • Implication: This pathway is generally slower than BAc2 for unhindered esters but can become competitive when the carbonyl is blocked. The conditions that favor SN2 reactions (e.g., less substituted alkyl group on the ester) are relevant here.

Troubleshooting Logic for Ester Hydrolysis

G Start Ester Hydrolysis Fails with Aqueous NaOH/KOH at Reflux Q1 Cause: Steric Hindrance Start->Q1 Is the reaction slow or incomplete? Sol1 Option 1: Non-Aqueous Saponification (NaOH in MeOH/CH2Cl2 at RT) Q1->Sol1 Yes Success Successful Hydrolysis Sol1->Success Leads to Sol2 Option 2: High-Temperature Hydrolysis (Dilute base in H2O at 200-300 °C) Sol2->Success Leads to

Caption: Decision tree for hindered ester hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I perform a Buchwald-Hartwig amination on this compound?

A1: Yes, but it is challenging. Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this substrate requires specialized conditions to overcome steric hindrance. The use of bulky, electron-rich phosphine ligands is essential.[9][10] Catalyst systems developed by the Buchwald and Hartwig groups have shown success in coupling sterically hindered aryl chlorides with a wide range of amines.[9][11][12][13] Expect to screen various ligands (e.g., Josiphos, t-BuXPhos) and use strong bases like NaOt-Bu or LHMDS at elevated temperatures.

Q2: Is a Grignard reaction with the ester group feasible?

A2: A standard Grignard reaction to form a tertiary alcohol is highly challenging. The steric hindrance around the ester carbonyl will likely prevent the addition of the Grignard reagent.[14][15] Instead of addition, the Grignard reagent may act as a base, leading to deprotonation if there are any acidic protons, or the reaction may simply not proceed.[14] If this transformation is necessary, consider converting the ester to the corresponding acid chloride, which is more reactive, though steric hindrance will still be a major factor.

Q3: What about reduction of the ester to the corresponding benzyl alcohol?

A3: This is a feasible transformation, but the choice of reducing agent is critical.

  • Ineffective Reagents: Milder reducing agents like sodium borohydride (NaBH₄) will not reduce the ester.[16][17]

  • Effective Reagents: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required.[16][17][18][19] The reaction should be performed in an anhydrous solvent like THF or diethyl ether. Even with LiAlH₄, the reaction may be slower than for an unhindered ester.

  • Alternative Reagents: For highly hindered esters, more powerful reducing systems like a BuLi/DIBAL-H "ate complex" have been shown to be effective where other reagents fail.[20]

Q4: Can I perform a Sonogashira coupling with this substrate?

A4: Yes, the Sonogashira coupling is a viable option for introducing an alkyne substituent.[21][22] This palladium- and copper-cocatalyzed reaction is generally robust. However, for sterically hindered substrates, the choice of ligand on the palladium catalyst can be important.[23] Using a bulky phosphine ligand like P(t-Bu)₃ can improve reaction rates and yields.[22] The reaction is typically carried out in the presence of an amine base like triethylamine or diisopropylamine.[21][24]

Q5: Is ortho-lithiation a possible strategy for functionalization?

A5: Ortho-lithiation would likely be directed by the chloro and methyl groups, but the presence of the ester is problematic as organolithium reagents will react with it. A more viable strategy would be to first hydrolyze the ester to the carboxylic acid. The resulting 2-chloro-6-methylbenzoic acid can then undergo ortho-lithiation directed by the carboxylate group using a strong, hindered base like lithium tetramethylpiperidide (LTMP) or sec-butyllithium/TMEDA, followed by quenching with an electrophile.[25][26][27][28] This allows for the introduction of a substituent at the C3 position.

References

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. [Link]

  • Reduction of Sterically Hindered α,α-disubstituted Amino Esters. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone - ProQuest. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides | Organic Letters - ACS Publications. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC - NIH. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - arkat usa. [Link]

  • Reduction of esters to alcohols - Química Organica.org. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

  • Esters to Alcohols - Chemistry Steps. [Link]

  • Esters can be reduced to 1° alcohols using

    
     - Chemistry LibreTexts. [Link]
    
  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines - PMC - NIH. [Link]

  • Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses - ResearchGate. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses: Synthetic Communications - Taylor & Francis. [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]

  • Esters with Grignard Reagent - Chemistry Steps. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. [Link]

  • Ester to Alcohol - Common Conditions. [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Publications. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]

  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. [Link]

  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media - ResearchGate. [Link]

  • The synthesis of sterically hindered amides - PubMed. [Link]

  • Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids | Organic Letters - ACS Publications. [Link]

  • Directed (ortho) Metallation. [Link]

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Technical Support Center: Optimizing Suzuki Coupling with 2,6-Disubstituted Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically challenging 2,6-disubstituted aryl halides. This guide is designed for researchers, medicinal chemists, and process scientists who encounter difficulties in achieving high yields and purity with these demanding substrates. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven optimization strategies.

The coupling of aryl halides with ortho-substituents, particularly those at both the 2- and 6-positions, presents a significant synthetic hurdle. The steric bulk adjacent to the reaction center can impede critical steps in the palladium catalytic cycle, leading to low conversion, catalyst decomposition, and the formation of unwanted side products. This guide will equip you with the knowledge to systematically diagnose and solve these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction failing with a 2,6-dimethylphenyl bromide, even though the same conditions work for 4-methylphenyl bromide?

The primary reason is steric hindrance. The two methyl groups flanking the carbon-bromine bond create a sterically congested environment around the palladium catalyst. This bulkiness can severely slow down two key steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-halide bond is hindered.

  • Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium center to form the product, is also sterically demanding and can be slow.[1][2]

Standard catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., PPh₃) are often not bulky enough to force the desired reductive elimination pathway efficiently for these substrates, leading to catalyst decomposition or side reactions.[3]

Q2: What is the single most critical parameter to change when working with these hindered substrates?

Ligand choice. The ligand is paramount. For sterically hindered couplings, you must move beyond simple triarylphosphines. The solution lies in using bulky, electron-rich phosphine ligands (often called Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[2][4] These ligands promote the formation of highly reactive, low-coordinate palladium species (L-Pd(0)) that are necessary to overcome the steric barriers of the substrates.[2]

Q3: I see a significant amount of dehalogenated starting material (Ar-H instead of Ar-Ar'). What causes this?

Dehalogenation is a common side reaction where the aryl halide is reduced.[5] The primary culprit is often the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with trace water, the solvent (especially alcohols), or the base.[5] This Pd-H species can then react with your aryl halide in a competing catalytic cycle to produce the undesired Ar-H byproduct. This problem is exacerbated when the desired cross-coupling is slow, as is often the case with hindered substrates.[6]

Q4: My boronic acid seems to be decomposing, leading to homocoupling (Ar'-Ar'). How can I prevent this?

This side reaction is called protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source (like water) before it can transmetalate to the palladium center.[7][8] This is often catalyzed by the base and can be accelerated by certain palladium(II) complexes, paradoxically those bound to the very bulky phosphine ligands needed for the main reaction.[7][8] To mitigate this:

  • Use the boronic acid in a slight excess (1.1-1.5 equivalents).

  • Consider using boronate esters (e.g., pinacol esters), which are often more stable.

  • Choose your base carefully. A weaker base like K₂CO₃ or a phosphate base like K₃PO₄ can sometimes be less aggressive towards the boronic acid than strong hydroxide bases.[2][9]

  • Ensure a thoroughly deoxygenated reaction mixture, as oxygen can also promote boronic acid degradation.[10]

Troubleshooting Guide: From Low Yield to High Performance

Use this section to diagnose and resolve specific experimental issues.

Problem 1: Low to No Conversion of Aryl Halide

If your starting material remains largely unreacted, the catalytic cycle is likely stalled at the beginning.

Logical Workflow for Diagnosing Low Conversion

Caption: Troubleshooting workflow for low conversion.

Detailed Actions:

  • Verify Catalyst Activity: Ensure your palladium source is not degraded. If using Pd(OAc)₂, which is a Pd(II) source, it must be reduced in situ to the active Pd(0) state. This reduction can be inefficient.

    • Solution: Use a palladium(0) source like Pd₂(dba)₃ or, even better, a modern pre-catalyst that readily forms the active L-Pd(0) species.

  • Facilitate Oxidative Addition: This is the most common rate-limiting step for hindered halides.[1]

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands.[2] These ligands stabilize the monoligated palladium species (L₁Pd(0)), which is smaller and more reactive, allowing it to access the sterically shielded C-X bond.[2]

    • Ligand Choice is Key: See the table below for guidance. N-heterocyclic carbene (NHC) ligands are also excellent choices for promoting oxidative addition.[4]

  • Optimize Temperature: While higher temperatures can overcome activation barriers, they can also promote catalyst decomposition and side reactions like dehalogenation.[5]

    • Solution: Start at a moderate temperature (e.g., 80-100 °C) and only increase it incrementally if conversion remains low after ligand and base optimization.

Problem 2: Significant Side Products (Dehalogenation & Homocoupling)

The presence of Ar-H and Ar'-Ar' indicates that the desired cross-coupling pathway is not kinetically dominant.

The Balance of the Catalytic Cycle

G cluster_desired Desired Suzuki Cycle cluster_side Side Reactions OA Oxidative Addition TM Transmetalation OA->TM Proto Protodeboronation OA->Proto Slow TM Allows Boronic Acid Decomposition RE Reductive Elimination TM->RE Dehal Dehalogenation (Ar-H) TM->Dehal Slow RE Favors Pd-H formation Prod Product (Ar-Ar') RE->Prod Homo Homocoupling (Ar'-Ar') Proto->Homo

Caption: Competing pathways in hindered Suzuki coupling.

Detailed Actions:

  • Accelerate Reductive Elimination: This is the key to preventing side reactions. A slow final step keeps the palladium complex in the +2 oxidation state for too long, opening the door for competing pathways.

    • Solution: Use bulky ligands. The steric clash between a bulky ligand and the two aryl groups on the palladium center promotes the bond-forming reductive elimination step.[3]

  • Choose the Right Base: The base is not an innocent bystander. It activates the boronic acid but can also promote protodeboronation and the formation of Pd-H species.[5][7]

    • Solution: Switch from strong, nucleophilic bases (like NaOH or NaOtBu) to weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) is often the base of choice for challenging couplings as it provides a good balance of activity while minimizing side reactions.[2] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.

  • Control Water Content: While Suzuki reactions often require some water to facilitate the action of inorganic bases, excess water can be a proton source for both dehalogenation and protodeboronation.[5][8]

    • Solution: Use anhydrous solvents but include the inorganic base as a fine powder or an aqueous solution where the water amount is controlled (e.g., using K₃PO₄·H₂O or a defined solvent/water ratio like 10:1).

Key Parameter Optimization

Ligand Selection

The choice of ligand is the most impactful variable for coupling 2,6-disubstituted aryl halides. Modern biarylmonophosphine ligands are designed to be both bulky and electron-rich.

Ligand NameKey Feature(s)Typical Use Case
XPhos Large cone angle, electron-rich. A robust, general-purpose ligand for hindered substrates.[2]Excellent starting point for di-ortho-substituted aryl chlorides and bromides.
SPhos Similar to XPhos but with a different biaryl backbone; sometimes offers complementary reactivity.Effective for heteroaryl couplings and when XPhos gives suboptimal results.
RuPhos Contains a bulky and electron-donating pyrrole ring on the phosphorus atom.Often superior for very electron-rich or extremely hindered aryl halides.
tBuXPhos An extremely bulky ligand.Reserved for the most challenging tetra-ortho-substituted biaryl syntheses.
IMes (NHC) N-Heterocyclic Carbene. Strong σ-donor, sterically demanding.[3]An alternative to phosphines, particularly effective in certain substrate classes.[4]

This table provides general guidance. The optimal ligand must be determined empirically for each specific substrate combination.

Base and Solvent System

The base and solvent work in concert to facilitate the catalytic cycle.

BaseRecommended Solvent(s)Comments
K₃PO₄ Toluene, Dioxane, CPMEThe "gold standard" for difficult couplings. Mild, effective, and minimizes many side reactions.[2]
K₂CO₃ Toluene/H₂O, Dioxane/H₂OA weaker, cost-effective base. Can be effective but may require higher temperatures.[11]
Cs₂CO₃ Toluene, DioxaneHighly effective due to the high solubility of its boronate salts, but expensive.
t-BuOK DioxaneA very strong base, sometimes necessary for hindered aryl chlorides, but can increase side reactions.[4]

Example Experimental Protocol

Synthesis of 2,6-Dimethyl-1,1'-biphenyl

This protocol is a starting point for the coupling of a sterically hindered aryl bromide.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos ligand

  • 2-Bromo-m-xylene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium Phosphate (K₃PO₄), anhydrous fine powder (2.0 mmol)

  • Toluene, anhydrous (5 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.044 mmol, 4.4 mol%).

  • Seal and Purge: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

  • Add Reagents: Under a positive pressure of inert gas, add the K₃PO₄ powder, followed by 2-bromo-m-xylene and phenylboronic acid.

  • Add Solvent: Add the anhydrous toluene via syringe.

  • Degas (Optional but Recommended): Subject the mixture to three cycles of "freeze-pump-thaw" or bubble argon through the solution for 15 minutes to ensure all oxygen is removed.[10]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.

References

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool.
  • Bulky phosphine ligands promote palladium-catalysed protodeboron
  • Suzuki reaction. Wikipedia. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, ACS Publications. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

Sources

Preventing side reactions in "Methyl 2-chloro-6-methylbenzoate" cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the cross-coupling of Methyl 2-chloro-6-methylbenzoate, a sterically hindered aryl chloride. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to overcome challenges in your synthetic endeavors.

The unique structure of this compound, with substituents at both ortho positions, presents a significant steric challenge, making it susceptible to various side reactions that can diminish the yield of your desired product. This guide will help you navigate these complexities and achieve successful cross-coupling outcomes.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during the cross-coupling of this compound, offering targeted solutions and preventative measures.

Issue 1: Low or No Conversion of Starting Material

Q: My Suzuki-Miyaura/Buchwald-Hartwig/Sonogashira reaction with this compound is not proceeding, or the conversion is very low. What are the primary factors to investigate?

A: Low reactivity is a common hurdle with di-ortho-substituted substrates like this compound. The steric hindrance around the chloro-substituent impedes the crucial oxidative addition step in the catalytic cycle. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard palladium catalysts and ligands are often ineffective. For such a sterically demanding substrate, highly active and bulky ligands are essential to facilitate the oxidative addition and subsequent reductive elimination steps.

    • Recommended Ligands: Bulky, electron-rich phosphine ligands are the cornerstone for activating sterically hindered aryl chlorides. Consider using Buchwald's biarylphosphine ligands such as SPhos , XPhos , or cataCXium® A . N-heterocyclic carbene (NHC) ligands are also highly effective.

    • Rationale: The large steric footprint of these ligands promotes the formation of a highly reactive, monoligated palladium(0) species, which is necessary to approach the sterically encumbered reaction center. Their electron-donating nature also increases the electron density on the palladium, facilitating the oxidative addition into the C-Cl bond.

  • Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier for the coupling of hindered substrates. However, excessive heat can lead to catalyst decomposition and other side reactions. A careful temperature screen is recommended.

  • Choice of Base: The base plays a critical role in the catalytic cycle. For sterically hindered couplings, stronger bases are often required.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) for Suzuki-Miyaura reactions. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary.

Issue 2: Significant Formation of Dehalogenated Byproduct (Methyl 2-methylbenzoate)

Q: I am observing a significant amount of the dehalogenated product, Methyl 2-methylbenzoate, in my reaction mixture. How can I suppress this side reaction?

A: Dehalogenation is a common side reaction, particularly with electron-rich or sterically hindered aryl halides. It occurs when the aryl palladium intermediate undergoes reaction with a hydride source instead of the desired coupling partner.

  • Hydride Source: The hydride can originate from various sources, including the solvent (e.g., alcohols), the amine (in Buchwald-Hartwig), or the base.

  • Mitigation Strategies:

    • Ligand Choice: The use of bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway. Bidentate ligands like Xantphos or Josiphos have also been shown to be effective in minimizing reductive dehalogenation in Buchwald-Hartwig aminations.

    • Base Selection: The choice of base is critical. Stronger bases can sometimes promote dehalogenation. If using a very strong base like sodium tert-butoxide, consider switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

    • Solvent: Aprotic polar solvents like dioxane or DMF are commonly used. However, in some systems, less polar solvents like toluene have been observed to reduce dehalogenation.[1]

    • Additives: In some cases, the addition of a small amount of a silver salt (e.g., Ag₂O) can act as a halide scavenger and suppress dehalogenation.

Issue 3: Formation of Homocoupled Products

Q: My reaction is producing significant amounts of homocoupled byproducts (e.g., biphenyl from the boronic acid in a Suzuki reaction or a biaryl from the starting material). What causes this and how can I prevent it?

A: Homocoupling is a common side reaction in many cross-coupling reactions.

  • Causes of Homocoupling:

    • Oxygen: The presence of dissolved oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki-Miyaura reactions.[2]

    • Palladium(II) Precatalysts: The use of Pd(II) precatalysts can sometimes lead to homocoupling of the organometallic reagent before the catalytic cycle is fully established.[2]

    • High Temperatures: Elevated temperatures can sometimes promote homocoupling.

  • Prevention Strategies:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[2]

    • Use of Precatalysts: Employing well-defined palladium(0) precatalysts or precatalysts that rapidly generate the active Pd(0) species, such as Buchwald's G3 and G4 precatalysts, can minimize homocoupling.

    • Control of Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) in Suzuki reactions can sometimes help to suppress its homocoupling.

    • Temperature Control: Optimize the reaction temperature to find a balance between a reasonable reaction rate and the suppression of side reactions.

Issue 4: Hydrolysis of the Methyl Ester (Saponification)

Q: I am concerned about the stability of the methyl ester group under the basic conditions of the cross-coupling reaction. Is saponification a likely side reaction, and how can I avoid it?

A: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially with strong bases and prolonged reaction times at elevated temperatures. The steric hindrance around the ester in this compound can slow down the rate of hydrolysis, but it is still a consideration.

  • Factors Influencing Hydrolysis:

    • Base Strength: Stronger bases like NaOH or KOH will readily promote saponification.

    • Water Content: The presence of water in the reaction mixture is necessary for hydrolysis.

    • Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of ester cleavage.

  • Strategies to Minimize Hydrolysis:

    • Base Selection: Use weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][4] These are generally less prone to causing ester hydrolysis compared to hydroxides. For base-sensitive substrates, organic bases like diisopropylethylamine (DIPEA) can also be considered.[3]

    • Anhydrous Conditions: When possible, use anhydrous solvents and reagents to minimize the amount of water present.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for this compound?

A1: The choice of reaction depends on the desired transformation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is a robust and widely used method for synthesizing biaryls.

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes. This reaction can be sensitive to steric hindrance, and optimization is often required.

Q2: Can I use microwave irradiation to accelerate the reaction?

A2: Yes, microwave heating can be a very effective tool for accelerating cross-coupling reactions of sterically hindered substrates. It allows for rapid heating to high temperatures, which can significantly reduce reaction times and potentially improve yields by minimizing the formation of degradation products that can occur with prolonged heating. However, careful optimization of the temperature and time is crucial to avoid catalyst decomposition.

Q3: What is the best way to purify the product from the reaction mixture?

A3: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. A good starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increased. It is advisable to first analyze the crude reaction mixture by TLC to determine an appropriate solvent system.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, always work in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Many of the solvents used are flammable. Strong bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols & Data

Table 1: Recommended Catalyst Systems for Cross-Coupling of this compound
Cross-Coupling ReactionRecommended Catalyst/Ligand SystemRecommended BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ / SPhos or XPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane80 - 110
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhos or XantphosNaOtBu or LiHMDSToluene or Dioxane80 - 110
Sonogashira PdCl₂(PPh₃)₂ / CuI (optional)Et₃N or DIPEATHF or DMF60 - 100
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Add the degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: Key Factors in Preventing Side Reactions

Side_Reactions cluster_suzuki Suzuki-Miyaura Coupling This compound This compound Desired Product Desired Product This compound->Desired Product Bulky Ligands (SPhos, XPhos) Weaker Base (K3PO4) Homocoupling Homocoupling This compound->Homocoupling O2, Pd(II) precatalyst Dehalogenation Dehalogenation This compound->Dehalogenation Hydride Source Inefficient Reductive Elimination Ester Hydrolysis Ester Hydrolysis This compound->Ester Hydrolysis Strong Base (NaOH) Water

Caption: Key factors influencing the outcome of Suzuki-Miyaura coupling.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue low_conversion Low/No Conversion Check: Catalyst/Ligand Increase Temperature Stronger Base start->low_conversion dehalogenation Dehalogenation Change Ligand (Bulky/Bidentate) Weaker Base Aprotic Solvent start->dehalogenation homocoupling Homocoupling Degas Rigorously Use Pd(0) Precatalyst Control Temperature start->homocoupling hydrolysis Ester Hydrolysis Weaker Base (K2CO3, K3PO4) Anhydrous Conditions Monitor Reaction Time start->hydrolysis success Successful Coupling low_conversion->success Optimized dehalogenation->success Optimized homocoupling->success Optimized hydrolysis->success Optimized

Sources

Technical Support Center: Purification of Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-chloro-6-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges during the purification of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high purity for your downstream applications.

I. Understanding the Compound: Key Properties and Potential Impurities

This compound is a key intermediate in various synthetic pathways. Its purity is critical for the success of subsequent reactions. Understanding its physical properties and common impurities is the first step toward effective purification.

PropertyValueSource
Molecular Formula C₉H₉ClO₂Biotuva Life Sciences[1]
Molecular Weight 184.62 g/mol Biotuva Life Sciences[1]
Appearance LiquidSigma-Aldrich
Boiling Point 86-88 °C at 2.5 mmHgSigma-Aldrich
Density 1.191 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.536Sigma-Aldrich

Common Impurities and Their Origins:

Impurities in a reaction mixture can arise from starting materials, side reactions, or degradation. For the synthesis of this compound, potential impurities include:

  • Starting Materials: Unreacted 2-chloro-6-methylbenzoic acid or 3-chloro-2-iodotoluene.[2][3]

  • Isomeric Byproducts: Other chlorinated or methylated benzoate isomers.[2]

  • Hydrolysis Product: 2-chloro-6-methylbenzoic acid, resulting from the hydrolysis of the ester.[4][5]

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as methanol or heptane.[2][6]

  • Catalyst Residues: Traces of catalysts used in the synthesis, for example, palladium.[2]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Product is Contaminated with Acidic Impurities (e.g., 2-chloro-6-methylbenzoic acid)

Symptom: Oily product with a broad peak on HPLC, or a low pH when dissolved in a neutral solvent.

Cause: Incomplete esterification or hydrolysis of the product during work-up or storage.

Resolution Protocol: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquid phases.[7] In this case, we exploit the acidic nature of the carboxylic acid impurity to separate it from the neutral ester product.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will react with the acidic impurity to form a water-soluble sodium salt, which will partition into the aqueous layer.[8]

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with sodium bicarbonate solution to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified ester.

Issue 2: Presence of Non-polar Impurities

Symptom: Multiple spots close to the product spot on a normal-phase TLC plate, or co-eluting peaks in reverse-phase HPLC.

Cause: Formation of non-polar byproducts during the synthesis.

Resolution Protocol: Column Chromatography

Column chromatography is a powerful purification technique for separating components of a mixture based on their differential adsorption to a stationary phase.[9]

  • Stationary Phase Selection: For many substituted benzoates, silica gel is the most common stationary phase.[9]

  • Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point.[9] Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing: Properly pack a chromatography column with the chosen stationary phase.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Product is Thermally Unstable or has a High Boiling Point

Symptom: Decomposition or low recovery during distillation.

Cause: The compound may be sensitive to high temperatures.

Resolution Protocol: Vacuum Distillation

Vacuum distillation is employed to purify compounds that are unstable at their atmospheric boiling points. By reducing the pressure, the boiling point of the liquid is lowered.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Pressure Control: Gradually reduce the pressure using a vacuum pump to the desired level.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. For this compound, a boiling point of 86-88 °C at 2.5 mmHg is reported.

  • Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Issue 4: Product Fails to Crystallize or Forms an Oil During Recrystallization

Symptom: The compound remains as a supersaturated solution or separates as an oil upon cooling.

Cause: The chosen solvent is not ideal, or the concentration of impurities is too high.

Resolution Protocol: Systematic Recrystallization

Recrystallization is a technique for purifying solid compounds based on differences in solubility.[10]

  • Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, hexanes, toluene).

  • Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.[10]

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat briefly. Filter the hot solution to remove the charcoal.

  • Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[10]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.[10]

  • Drying: Dry the purified crystals to remove any residual solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to assess the purity of this compound?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities and provide structural information.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis (qNMR).[11]

Q2: How should I store purified this compound?

A2: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13]

Q3: What are the primary safety precautions when handling this compound?

A3: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Avoid inhalation, ingestion, and contact with skin and eyes.[13][14] In case of contact, rinse the affected area with plenty of water.[13]

Q4: Can this compound undergo hydrolysis? What are the signs?

A4: Yes, esters like this compound can hydrolyze back to the corresponding carboxylic acid (2-chloro-6-methylbenzoic acid) and methanol, especially in the presence of acid or base and water.[4][5] Signs of hydrolysis include a decrease in pH of the sample and the appearance of a new peak corresponding to the carboxylic acid in an HPLC or NMR analysis.

IV. Experimental Workflow and Diagrams

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

PurificationWorkflow cluster_start Initial State cluster_workup Initial Work-up cluster_analysis1 Purity Assessment cluster_purification Purification Method cluster_analysis2 Final Purity Check cluster_end Final Product Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Aqueous Wash) Crude->Extraction Remove acidic/basic impurities TLC_HPLC TLC / HPLC Analysis Extraction->TLC_HPLC Assess impurity profile Column Column Chromatography TLC_HPLC->Column Non-polar impurities present Distillation Vacuum Distillation TLC_HPLC->Distillation High boiling impurities present Recrystallization Recrystallization TLC_HPLC->Recrystallization Solid with impurities Final_Analysis Purity & Structural Analysis (HPLC, GC-MS, NMR) TLC_HPLC->Final_Analysis Sufficiently Pure Column->Final_Analysis Distillation->Final_Analysis Recrystallization->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting Logic

This diagram outlines the decision-making process when encountering a purification challenge.

TroubleshootingLogic Start Impure Product Acidic_Impurity Acidic Impurities? Start->Acidic_Impurity NonPolar_Impurity Non-polar Impurities? Acidic_Impurity->NonPolar_Impurity No LLE Perform Liquid-Liquid Extraction Acidic_Impurity->LLE Yes Thermal_Instability Thermally Unstable? NonPolar_Impurity->Thermal_Instability No Column Perform Column Chromatography NonPolar_Impurity->Column Yes Solid_State Is it a Solid? Thermal_Instability->Solid_State No Vacuum_Distill Perform Vacuum Distillation Thermal_Instability->Vacuum_Distill Yes Recrystallize Perform Recrystallization Solid_State->Recrystallize Yes Pure Pure Product Solid_State->Pure No (Liquid) LLE->NonPolar_Impurity Column->Thermal_Instability Vacuum_Distill->Pure Recrystallize->Pure

Caption: Troubleshooting decision tree for purification challenges.

V. References

  • Chen, Y., et al. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development, 6(5), 716-719. [Link]

  • BenchChem. (2025). Technical Support Center: Purifying Substituted Benzoates by Column Chromatography.

  • ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

  • ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

  • YouTube. (2012). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). [Link]

  • Google Patents. Solvent extraction process for recovery of aromatic hydrocarbons.

  • Organomation. (n.d.). Solvent Extraction Techniques. [Link]

  • ACS Publications. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

  • Google Patents. Purifying cyclic esters by aqueous solvent extraction.

  • CymitQuimica. (2023). Methyl 2-chloro-6-methylisonicotinate Safety Data Sheet.

  • Taylor & Francis Online. (1996). Comparative study of solvents for the extraction of aromatics from naphtha. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 2-methylbenzoate on Newcrom R1 HPLC column. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Development and validation of gc-ms method for the trace level determination of potential genotoxic.

  • Google Patents. Method for preparing methyl p-chloromethyl benzoate.

  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. [Link]

  • Google Patents. Synthesis of 2-chloromethyl-6-methylbenzoic acid esters.

  • Google Patents. Preparation method of 2-methoxy-6-methylbenzoic acid.

  • PubChem. (n.d.). Methyl 2-chlorobenzoate. [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-6-methylbenzoate. [Link]

  • BenchChem. (2025). Application Notes and Protocols for High-Purity Recrystallization of Methyl 2-(3-acetylphenyl)benzoate.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.

  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

Sources

Troubleshooting low conversion in the synthesis of "Methyl 2-chloro-6-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low conversion rates, during this synthesis. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction: The Challenge of Synthesizing this compound

The synthesis of this compound, typically achieved via Fischer esterification of 2-chloro-6-methylbenzoic acid with methanol, presents a classic case of steric hindrance. The two bulky ortho-substituents (a chloro group and a methyl group) electronically shield the carboxylic acid's carbonyl carbon. This steric impediment significantly slows down the rate of nucleophilic attack by methanol, making the reaction more challenging than esterifications of unhindered benzoic acids. Consequently, achieving high conversion requires careful optimization of reaction conditions to overcome this hurdle.

This guide will walk you through the most common pitfalls and provide robust, field-proven strategies to maximize your yield and purity.

Frequently Asked Questions & Troubleshooting

Q1: My reaction shows very low conversion to the ester, with a significant amount of unreacted 2-chloro-6-methylbenzoic acid remaining. What are the primary causes?

This is the most common issue and typically stems from three interconnected factors: equilibrium limitations, insufficient activation energy due to steric hindrance, and catalyst/reagent issues.

A1: Deconstructing the Low Conversion Problem

The Fischer esterification is a reversible, acid-catalyzed equilibrium reaction.[1][2] The formation of water as a byproduct can drive the reaction backward, hydrolyzing the newly formed ester back into the carboxylic acid starting material. For a sterically hindered substrate like 2-chloro-6-methylbenzoic acid, the forward reaction is already slow, making it particularly susceptible to this reverse reaction.

Core Issues & Solutions:

  • Equilibrium Limitations: To favor product formation, the equilibrium must be shifted to the right according to Le Chatelier's principle.[1]

    • Solution 1: Use a Large Excess of Methanol. Using methanol as the reaction solvent effectively increases the concentration of one reactant, driving the equilibrium towards the ester product. A 10 to 20-fold molar excess (or more) is common.[1][3]

    • Solution 2: Remove Water. If using a solvent other than methanol (e.g., toluene), water can be removed azeotropically using a Dean-Stark apparatus.[2] For reactions in methanol, molecular sieves can be used, though their effectiveness can be limited at higher temperatures.[4]

  • Steric Hindrance & Reaction Kinetics: The ortho-substituents impede the approach of the methanol nucleophile.

    • Solution: Increase Reaction Temperature and Time. Refluxing the reaction mixture for an extended period (8-24 hours) is often necessary to provide sufficient thermal energy for the molecules to overcome the activation barrier.[5] Monitor the reaction's progress via TLC or GC to determine the optimal reaction time.

  • Catalyst Inefficiency: The acid catalyst (commonly H₂SO₄) is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.[2][6]

    • Solution: Ensure Adequate Catalyst Concentration. For a hindered substrate, a higher catalyst loading than in standard esterifications may be required. Start with a catalytic amount (e.g., 5 mol%) but consider increasing it if conversion remains low. Ensure the sulfuric acid is concentrated and has not absorbed atmospheric moisture.

  • Purity of Reagents: Water is the enemy of Fischer esterification.

    • Solution: Use Anhydrous Reagents and Glassware. Ensure your 2-chloro-6-methylbenzoic acid is dry, the methanol is of an anhydrous grade, and all glassware has been thoroughly dried in an oven before use.[6]

The following diagram illustrates the logical flow for troubleshooting low conversion:

G cluster_yes Primary Causes start Low Conversion Observed check_sm TLC/GC shows significant unreacted starting material? start->check_sm equilibrium Equilibrium Limitation check_sm->equilibrium  Yes check_workup TLC/GC shows good conversion, but isolated yield is low? check_sm->check_workup  No kinetics Slow Kinetics (Steric Hindrance) sol_equilibrium Use large excess of MeOH Remove H₂O (Dean-Stark) equilibrium->sol_equilibrium catalyst Catalyst/Reagent Issue sol_kinetics Increase reaction temperature (reflux) Increase reaction time (8-24h) kinetics->sol_kinetics sol_catalyst Ensure anhydrous reagents Increase H₂SO₄ concentration catalyst->sol_catalyst sol_workup Optimize Workup: - Ensure complete extraction - Minimize product solubility in aqueous phase - Check purification method (distillation/crystallization) check_workup->sol_workup

Figure 1: Troubleshooting logic for low yield.
Q2: I've optimized the reaction conditions, but the conversion is still not satisfactory. Are there alternative methods?

A2: Exploring Alternative Synthetic Routes

When Fischer esterification is not viable, more reactive intermediates can be employed to bypass the high activation energy of the direct reaction.

  • Acyl Chloride Formation: A highly effective method is to first convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-chloro-6-methylbenzoyl chloride is highly electrophilic and will react readily with methanol, often at room temperature, to form the ester. This method avoids the issue of water formation and equilibrium.

  • Palladium-Catalyzed Carbonylation: For a different approach not starting from the benzoic acid, this compound can be synthesized with high yield via the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene in methanol.[7][8] This industrial-scale method is very efficient but requires specialized equipment for handling carbon monoxide gas and palladium catalysts.[7][8]

The workflow for the acyl chloride route is depicted below:

G start 2-chloro-6-methyl benzoic acid acyl_chloride 2-chloro-6-methyl benzoyl chloride start->acyl_chloride  SOCl₂ or (COCl)₂  Anhydrous conditions ester Methyl 2-chloro-6-methyl benzoate acyl_chloride->ester  Methanol (MeOH)  Often with a mild base (e.g., Pyridine)

Figure 2: Acyl chloride pathway for synthesis.
Q3: My crude product is dark and shows multiple spots on TLC. What are the likely side reactions?

A3: Identifying Potential Byproducts

While the primary challenge is driving the reaction forward, side reactions can occur, especially under harsh conditions (e.g., prolonged heating, excessive acid catalyst).

  • Dehydration of Methanol: The strong acid catalyst (H₂SO₄) can dehydrate methanol to form dimethyl ether, especially at high temperatures. This is generally a minor pathway but consumes the reagent.

  • Sulfonation of the Aromatic Ring: Although the ring is deactivated by the chloro and carboxyl groups, prolonged heating with concentrated sulfuric acid could potentially lead to minor sulfonation byproducts, contributing to the dark color of the crude product.

  • Impurity-Driven Reactions: If the starting 2-chloro-6-methylbenzoic acid is impure, those impurities may undergo esterification or other reactions, leading to a complex product mixture.[7]

Solution:

  • Purify Starting Material: If necessary, recrystallize the starting 2-chloro-6-methylbenzoic acid to ensure high purity before starting the esterification.

  • Control Temperature: Do not exceed the reflux temperature of methanol.

  • Use Alternative Catalysts: Milder acid catalysts like para-toluenesulfonic acid (p-TsOH) can sometimes reduce charring and side reactions.[2]

Experimental Protocols

Optimized Fischer Esterification Protocol

This protocol is designed to maximize yield by addressing the key challenges of equilibrium and steric hindrance.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (approx.)Molar Equiv.
2-chloro-6-methylbenzoic acid170.5910.0 g0.05861.0
Methanol (anhydrous)32.04120 mL (approx. 95 g)2.96~50
Sulfuric Acid (conc., 98%)98.082.0 mL (approx. 3.7 g)0.03750.64

Procedure:

  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methylbenzoic acid (10.0 g).

  • Reagent Addition: Add anhydrous methanol (120 mL) to the flask. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (2.0 mL) down the walls of the flask while stirring.

  • Reaction: Remove the ice bath and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting acid spot has disappeared or is very faint.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a separatory funnel containing 200 mL of ice-cold water.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with water (1 x 100 mL), a saturated sodium bicarbonate (NaHCO₃) solution (2 x 75 mL, vent frequently! ), and finally with brine (1 x 75 mL).[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation to yield this compound as a clear, colorless liquid.[5]

References

  • Chen, B.; Zuo, Y. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development. [Link]

  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

  • Google Patents.
  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Google Patents. Synthesis of 2-chloromethyl-6-methylbenzoic acid esters.
  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition (Duplicate). [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • ACS Publications. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid (Duplicate). [Link]

  • Organic Chemistry Portal. A New Condensation Reaction for the Synthesis of Carboxylic Esters. [Link]

  • ResearchGate. Synthesis of methyl benzoate with substituents. [Link]

  • Reddit. Synthesis of methyl 2-chlorobenzoate. [Link]

Sources

Technical Support Center: Managing Homocoupling Byproducts in Reactions of "Methyl 2-chloro-6-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing homocoupling byproducts in cross-coupling reactions involving methyl 2-chloro-6-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common synthetic challenge. Our focus is on providing not just protocols, but a deep understanding of the underlying mechanisms to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reaction with this compound?

A1: Homocoupling is a significant side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules couple, instead of the desired reaction between two different partners.[1] In the context of using this compound, this can manifest in two primary ways:

  • Homocoupling of the coupling partner: This is the most common issue, especially in Suzuki-Miyaura reactions, leading to the formation of a biaryl byproduct from the dimerization of the organoboron reagent.[1][2]

  • Homocoupling of this compound: While less frequent, self-coupling can occur, leading to the formation of a symmetrical biphenyl derivative.

This side reaction reduces the yield of your target molecule and introduces impurities that can be challenging to separate, complicating your downstream processing and purification steps.[1]

Q2: What are the primary drivers of homocoupling in palladium-catalyzed reactions?

A2: The formation of homocoupling byproducts is primarily linked to two factors: the presence of oxygen and the oxidation state of the palladium catalyst.[1][3][4]

  • Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative dimerization of organometallic intermediates.[3][4][5] In Suzuki reactions, oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which then facilitates the homocoupling of the arylboronic acid.[5]

  • Palladium(II) Precatalysts: When using a Pd(II) salt like palladium acetate (Pd(OAc)₂) as a precatalyst, it must be reduced in situ to the catalytically active Pd(0) state.[2] This reduction can occur via the homocoupling of the organometallic reagent (e.g., two molecules of the boronic acid), which acts as a sacrificial reductant, thereby generating the undesired dimer.[2]

Q3: How does the choice of cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) influence the type of homocoupling byproduct?

A3: The nature of the homocoupling byproduct is directly dependent on the specific cross-coupling reaction you are performing:

  • Suzuki-Miyaura Coupling: The most prevalent byproduct is a biaryl, resulting from the dimerization of the organoboron reagent (e.g., Ar-B(OH)₂ coupling to form Ar-Ar).[1]

  • Sonogashira Coupling: The typical byproduct is a 1,3-diyne (a dimer of the terminal alkyne), formed through the oxidative homocoupling of the alkyne partner. This is often referred to as Glaser coupling.[1]

  • Buchwald-Hartwig Amination: Homocoupling is less common in this reaction. However, side reactions can occur, often related to the base and ligand used.

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving homocoupling issues in your reactions with this compound.

Issue 1: Significant Formation of Boronic Acid Dimer in a Suzuki-Miyaura Coupling
Root Cause Analysis:

The presence of a significant amount of the boronic acid homocoupling product strongly suggests either the presence of oxygen in your reaction system or an inefficient reduction of your Pd(II) precatalyst to the active Pd(0) species.[2][3][4][5]

Troubleshooting Workflow:

start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using a Pd(II) precatalyst? a1_yes->q2 sol1 Implement rigorous deoxygenation protocol. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Consider using a Pd(0) source or a precatalyst designed for easy reduction. a2_yes->sol2 q3 Is the base appropriate? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Homocoupling Minimized a3_yes->end sol3 Screen alternative bases (e.g., K3PO4, Cs2CO3). a3_no->sol3 sol3->end

Caption: Troubleshooting decision tree for homocoupling.

Recommended Actions & Protocols:

1. Rigorous Deoxygenation:

  • Rationale: The complete removal of oxygen is the most critical step to prevent the palladium-catalyzed homocoupling of boronic acids.[3]

  • Protocol: Anaerobic Reaction Setup

    • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).

    • Reagent Preparation: Add the solid reagents (this compound, boronic acid, and base) to the reaction flask.

    • Inert Atmosphere: Seal the flask with a septum and perform at least three cycles of evacuating the flask with a vacuum pump and backfilling with an inert gas. A subsurface sparge of the solvent with nitrogen or argon for 15-30 minutes prior to addition can also be effective.[6]

    • Solvent and Reagent Addition: Add the degassed solvent and any liquid reagents via syringe under a positive pressure of inert gas.

    • Catalyst Addition: Add the palladium catalyst last, under a positive flow of inert gas.

2. Catalyst Selection and Activation:

  • Rationale: The choice of palladium source and ligand can significantly impact the extent of homocoupling. Using a Pd(0) source or a modern Pd(II) precatalyst designed for efficient in situ reduction can minimize the side reaction where the boronic acid acts as a reductant.[2][7]

  • Recommended Catalysts:

    • Pd(0) Sources: Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3) are designed for rapid activation and can reduce homocoupling.[2]

  • Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

    • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base like K₃PO₄ (3.0 equiv).

    • Inert Atmosphere: Seal the flask and perform three evacuate/backfill cycles with argon.

    • Reagent Addition: Under a positive argon atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and anhydrous, degassed solvent (e.g., 1,4-dioxane).

    • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and stir vigorously. Monitor progress by TLC or GC-MS.

    • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[1]

3. Addition of a Mild Reducing Agent:

  • Rationale: The addition of a mild reducing agent can help to minimize the concentration of any free Pd(II) species in the reaction mixture without interfering with the main catalytic cycle.[6]

  • Recommended Agent: Potassium formate has been shown to be effective in suppressing homocoupling.[6]

  • Implementation: Add a small excess of potassium formate (e.g., 1.1-1.5 equivalents relative to the palladium catalyst) to the reaction mixture before adding the catalyst.

Issue 2: Formation of 1,3-Diyne Byproduct in a Sonogashira Coupling
Root Cause Analysis:

The formation of a 1,3-diyne byproduct in a Sonogashira reaction is a classic case of Glaser-Hay coupling, which is an oxidative homocoupling of terminal alkynes. This is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen.

Troubleshooting Workflow:

start High Diyne Formation q1 Is the reaction run under strictly anaerobic conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is a copper co-catalyst being used? a1_yes->q2 sol1 Implement rigorous deoxygenation protocol. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Consider a copper-free Sonogashira protocol. a2_yes->sol2 q3 Is the base appropriate? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Diyne Minimized a3_yes->end sol3 Screen alternative bases (e.g., Et3N, DIPEA). a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for diyne byproduct formation.

Recommended Actions & Protocols:

1. Rigorous Deoxygenation:

  • Rationale: As with Suzuki coupling, the exclusion of oxygen is paramount to prevent the oxidative homocoupling of the alkyne.

  • Protocol: Follow the same rigorous deoxygenation procedure as outlined for the Suzuki coupling.

2. Copper-Free Sonogashira Conditions:

  • Rationale: While copper(I) salts are traditional co-catalysts in Sonogashira reactions, they are also known to promote Glaser coupling. Modern protocols have been developed that proceed efficiently without the need for a copper co-catalyst, thereby eliminating this major pathway for homocoupling.

  • Protocol: Copper-Free Sonogashira Coupling

    • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv) in a degassed solvent (e.g., THF or DMF).

    • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).

    • Reaction: Heat the mixture to an appropriate temperature (typically 50-80 °C) and monitor by TLC or GC-MS.

    • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.

Data Summary: Typical Reaction Conditions and Expected Outcomes
Reaction TypeKey Parameters to ControlCommon Homocoupling ByproductTypical Yield Range (Desired Product)
Suzuki-Miyaura Oxygen, Pd catalyst choice, BaseBiaryl from boronic acid60-95%
Sonogashira Oxygen, Copper co-catalyst1,3-Diyne from alkyne70-98%
Buchwald-Hartwig Ligand, Base, TemperatureLess common; potential for amine dimerization50-90%

Mechanistic Insights

Suzuki-Miyaura Homocoupling Mechanism

The homocoupling of boronic acids in the presence of oxygen is believed to proceed through a palladium peroxo complex.

A Pd(0)L2 B (η²-O₂)PdL₂ A->B + O₂ C Adduct with ArB(OH)₂ B->C + ArB(OH)₂ D trans-ArPd(OH)L₂ C->D + ArB(OH)₂ E trans-ArPd(Ar)L₂ D->E Transmetalation + ArB(OH)₂ E->A Reductive Elimination F Ar-Ar (Homocoupling Product) E->F

Caption: Simplified mechanism of oxygen-promoted homocoupling.[5]

This pathway competes with the desired cross-coupling catalytic cycle, especially if the oxidative addition of this compound to Pd(0) is slow.

Sonogashira (Glaser) Homocoupling Mechanism

The copper-catalyzed homocoupling of terminal alkynes involves the formation of a copper acetylide intermediate, which is then oxidized to generate the diyne.

A R-C≡C-H B R-C≡C-Cu A->B + Cu(I), Base C [R-C≡C-Cu(I)]₂ Dimer B->C Dimerization D R-C≡C-C≡C-R (Diyne) C->D Oxidation (e.g., O₂) E Cu(I) D->E (regenerates)

Caption: Simplified Glaser coupling mechanism.

By removing either the copper catalyst or oxygen, this undesirable pathway can be effectively shut down.

References

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]

  • Barrios-Guerra, C., et al. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. Available at: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010. Available at: [Link]

  • Barrios-Guerra, C., et al. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Available at: [Link]

  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

Sources

Technical Support Center: Challenges in the Hydrolysis of Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of sterically hindered esters, with a specific focus on Methyl 2-chloro-6-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging chemical transformation. Here, we will delve into the common issues encountered during a typically challenging hydrolysis, providing in-depth troubleshooting guides and frequently asked questions to support your experimental success.

The Challenge: Understanding Steric Hindrance in Hydrolysis

The hydrolysis of esters is a fundamental reaction in organic synthesis. However, when the ester, such as this compound, is sterically hindered, the reaction becomes significantly more difficult. The bulky methyl and chloro groups ortho to the ester functionality physically obstruct the approach of a nucleophile (like a hydroxide ion) to the carbonyl carbon.[1] This steric hindrance dramatically slows down the reaction rate, often leading to incomplete conversion or the need for harsh reaction conditions that can compromise the integrity of the molecule.[1]

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during the hydrolysis of this compound and provides actionable solutions.

Problem 1: Very Low or No Conversion to the Carboxylic Acid.

  • Probable Cause: The primary reason for low conversion is the severe steric hindrance impeding the nucleophilic attack on the carbonyl carbon. Standard hydrolysis conditions (e.g., aqueous NaOH or HCl at room temperature or moderate heat) are often insufficient to overcome the high activation energy of this reaction.[1]

  • Solutions:

    • Increase Reaction Temperature: Employing higher temperatures can provide the necessary energy to overcome the steric barrier. Microwave irradiation can be a particularly effective method for rapidly heating the reaction mixture and accelerating the hydrolysis of hindered esters.[2][3][4]

    • Use a Stronger Nucleophile/Base: In base-catalyzed hydrolysis, using a stronger, less-hindered base can sometimes improve results. However, the choice of base is critical to avoid side reactions.

    • Alternative Hydrolysis Methods: When standard aqueous methods fail, it's time to consider non-conventional approaches. One successful strategy involves using "anhydrous hydroxide," generated from potassium tert-butoxide and a stoichiometric amount of water in an anhydrous solvent like DMSO.[5] This creates a highly reactive, poorly solvated hydroxide ion that can more effectively attack the hindered carbonyl.[5] Another effective method is using lithium iodide in a solvent like pyridine or lutidine, which proceeds through an alkyl-oxygen cleavage mechanism.[6]

Problem 2: Reaction Stalls and Does Not Go to Completion.

  • Probable Cause: Besides steric hindrance, poor solubility of the starting material in the reaction medium can lead to an incomplete reaction.[2] As the reaction proceeds, the formation of the carboxylate salt, which may also have limited solubility, can further complicate the reaction mixture.

  • Solutions:

    • Employ a Co-solvent: To improve solubility, a co-solvent system is often necessary. A mixture of THF and water or dioxane and water can be effective.[2] For non-aqueous methods, solvents like DMSO or DMF can be excellent choices.[2][6]

    • Phase-Transfer Catalysis: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can be used to transport the hydroxide ion from the aqueous phase to the organic phase where the ester is dissolved. This can significantly enhance the reaction rate.

Problem 3: Observation of Unwanted Side Products.

  • Probable Cause: The use of harsh reaction conditions (high temperatures, strong bases) can lead to side reactions, especially if other sensitive functional groups are present in the molecule.

  • Solutions:

    • Milder Reaction Conditions: Exploring milder, non-aqueous hydrolysis methods can help to minimize side reactions. The use of LiOH in a THF/water mixture at room temperature is a good starting point for a milder approach.[2][7]

    • Careful Selection of Reagents: Avoid reagents that could react with other parts of your molecule. For instance, if your molecule is sensitive to strong nucleophiles, methods involving reagents like mercaptides should be avoided.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the hydrolysis of this compound?

A: The hydrolysis of esters can proceed through several mechanisms.[8] For base-catalyzed hydrolysis (saponification), the most common mechanism is the bimolecular acyl-oxygen cleavage (BAc2).[8][9] In this process, the hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylate.[8] However, for highly hindered esters like this compound, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism, where the hydroxide attacks the methyl group in an SN2 fashion, may become competitive, although this is less common.[9]

For acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[10][11][12] This is followed by a series of proton transfers and the elimination of methanol to yield the carboxylic acid.[10][12]

Q2: Why is base-catalyzed hydrolysis (saponification) generally preferred over acid-catalyzed hydrolysis for this type of ester?

A: Base-catalyzed hydrolysis is often favored because the final deprotonation of the carboxylic acid to form the carboxylate salt is essentially irreversible, which drives the reaction to completion.[8] In contrast, acid-catalyzed hydrolysis is a reversible process, and an equilibrium will be established between the reactants and products.[8][12] To achieve high yields in acid-catalyzed hydrolysis, a large excess of water is typically required.[12]

Q3: Are there any enzymatic methods that can be used for the hydrolysis of such a hindered ester?

A: While enzymatic hydrolysis offers the advantage of mild reaction conditions and high selectivity, sterically hindered esters are generally poor substrates for most hydrolases and esterases.[13][14] The active site of the enzyme may be unable to accommodate the bulky substrate. However, screening a variety of lipases and esterases could potentially identify an enzyme with suitable activity.

Q4: I've seen references to the Newman-Kwart rearrangement. Is that relevant to this hydrolysis?

A: The Newman-Kwart rearrangement is not directly involved in the hydrolysis of a carboxylate ester. It is a specific rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates and is a useful method for the synthesis of thiophenols from phenols.[15][16] It is a distinct chemical transformation and not a side reaction to be expected during the hydrolysis of this compound.

Recommended Experimental Protocol: Non-Aqueous Hydrolysis

For the challenging hydrolysis of this compound, a non-aqueous method using "anhydrous hydroxide" is recommended for its high reactivity and ability to overcome steric hindrance.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Diethyl ether or other suitable extraction solvent

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of "Anhydrous Hydroxide": In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous DMSO. To this, add potassium tert-butoxide (2.2 equivalents relative to the ester). Stir the mixture until the t-BuOK is fully dissolved.

  • Formation of the Reagent: To the stirring solution of t-BuOK in DMSO, slowly add deionized water (1.1 equivalents relative to the ester). The reaction is exothermic, so add the water dropwise. Stir the resulting mixture for 15-20 minutes at room temperature. This generates the highly reactive, "naked" hydroxide.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it to the "anhydrous hydroxide" solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water.

    • Acidify the aqueous solution to a pH of approximately 2-3 with 1 M HCl. The carboxylic acid product should precipitate out of the solution. If it does not, proceed to extraction.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude 2-chloro-6-methylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

ParameterRecommended ConditionRationale
Base Potassium tert-butoxide/H₂OGenerates a highly reactive, poorly solvated hydroxide.[5]
Solvent Anhydrous DMSOExcellent solvent for both the reagents and the substrate.[6]
Temperature Room TemperatureThe high reactivity of the "anhydrous hydroxide" often allows the reaction to proceed at ambient temperature.
Stoichiometry 2.2 eq. t-BuOK, 1.1 eq. H₂OEnsures complete formation of the active hydroxide reagent.

Visualizing the Process

Hydrolysis Troubleshooting Workflow

Start Start: Hydrolysis of Methyl 2-chloro-6-methylbenzoate Low_Conversion Low or No Conversion? Start->Low_Conversion Incomplete_Reaction Reaction Stalls? Low_Conversion->Incomplete_Reaction No Increase_Temp Increase Temperature (e.g., Microwave) Low_Conversion->Increase_Temp Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Co_Solvent Add Co-solvent (e.g., THF/Water) Incomplete_Reaction->Co_Solvent Yes Milder_Conditions Use Milder Conditions (e.g., LiOH, RT) Side_Products->Milder_Conditions Yes Success Successful Hydrolysis Side_Products->Success No Alt_Method Try Alternative Method (e.g., Anhydrous Hydroxide) Increase_Temp->Alt_Method Alt_Method->Incomplete_Reaction PTC Use Phase-Transfer Catalyst Co_Solvent->PTC PTC->Side_Products Check_Reagents Re-evaluate Reagent Compatibility Milder_Conditions->Check_Reagents Check_Reagents->Success

Caption: Troubleshooting workflow for the hydrolysis of a hindered ester.

BAc2 Hydrolysis Mechanism

Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH⁻ Methoxide CH₃O⁻ Carboxylate 2-chloro-6-methylbenzoate Tetrahedral_Intermediate->Carboxylate Collapse & Expulsion of Methoxide Methanol CH₃OH Methoxide->Methanol Protonation Acid 2-chloro-6-methylbenzoic acid Carboxylate->Acid Protonation H_plus H⁺ (from workup)

Caption: The BAc2 mechanism for base-catalyzed ester hydrolysis.

References

  • Benchchem. Technical Support Center: Hydrolysis of Sterically Hindered Esters.
  • Theodorou, V., et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA.
  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions.
  • Roberts, I., & Urey, H. C. The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Sciencemadness.org. Difficult hydrolysis of an hindered ester.
  • Creative Commons. Microwave Assisted Organic Synthesis.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available from: [Link]

  • Huffman, J. W., & Harris, R. S. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484.
  • Ripa, L., et al. (2003). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. Available from: [Link]

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.
  • ChemHelp ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. Available from: [Link]

  • Tunek, A., & Bodor, N. (1995). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta pharmaceutica Nordica, 4(4), 213-220. Available from: [Link]

  • Algor Cards. Acid-Catalyzed Hydrolysis of Esters. Available from: [Link]

  • Al-Ghananeem, A. M., & Bodor, N. (2007). Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(1), 4-13. Available from: [Link]

  • Clark, J. (2015). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available from: [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. Available from: [Link]

  • Khan, M. N., & Siddiqui, T. (2006). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Newman-Kwart Rearrangement. Available from: [Link]

  • Wikipedia. Newman–Kwart rearrangement. Available from: [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. Available from: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available from: [Link]

  • Cravotto, G., et al. (2004). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 6(3), 142-144. Available from: [Link]

  • Organic Chemistry Portal. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Available from: [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available from: [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]

  • CEM Corporation. Hydrolysis Reaction. Available from: [Link]

  • Massaro, A., et al. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. ResearchGate. Available from: [Link]

  • Whiting, C. A., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. The FEBS journal, 274(3), 733-743. Available from: [Link]

  • Organic Chemistry Portal. Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Available from: [Link]

  • Zwanenburg, B., & Reynen, W. A. P. (1976). Conversion of sterically hindered phenols into the corresponding N,N‐dimethylarenesulfonamides via the Newman‐Kwart rearrangement. Recueil des Travaux Chimiques des Pays-Bas, 95(5), 113-116. Available from: [Link]

  • Lloyd-Jones, G. C., & Moseley, J. D. (2010). The Molecularity of the Newman-Kwart Rearrangement. The Journal of organic chemistry, 75(19), 6347-6353. Available from: [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Available from: [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. Available from: [Link]

  • Brandon's Lab. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid [Video]. YouTube. Available from: [Link]

  • Chemistry with Dr. G. (2021). Saponification of methyl benzoate [Video]. YouTube. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling of Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting assistance for the efficient cross-coupling of methyl 2-chloro-6-methylbenzoate, a sterically hindered aryl chloride. The inherent challenges of this substrate—namely, the steric bulk from the ortho-methyl group and the relative inertness of the aryl chloride bond—necessitate careful selection of the catalytic system. This resource offers in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst selection for coupling reactions involving this compound.

Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?

A1: The primary challenges arise from two structural features:

  • Steric Hindrance: The methyl group at the ortho position to the chlorine atom creates significant steric bulk. This hindrance can impede the approach of the palladium catalyst to the C-Cl bond, which is a critical step (oxidative addition) in most cross-coupling catalytic cycles.[1]

  • Aryl Chloride Inertness: The carbon-chlorine bond is stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds.[2] Consequently, oxidative addition to an aryl chloride requires a more active catalyst.[2]

The combination of these factors means that standard palladium catalysts and ligands may prove ineffective, leading to low or no product yield.

Q2: What are the primary types of coupling reactions I should consider for this substrate?

A2: Given the structure of this compound, the most relevant palladium-catalyzed cross-coupling reactions are:

  • Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond with an organoboron reagent (boronic acid or ester). This is a versatile and widely used method.[3]

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with an amine. This reaction is crucial for the synthesis of many pharmaceuticals and materials.[4]

  • Sonogashira Coupling: For the formation of a carbon-carbon bond with a terminal alkyne.[5] This is a key reaction for creating conjugated enynes and arylalkynes.[6]

The choice of reaction will depend on the desired final product. Each of these reactions will require a specifically optimized catalyst system to overcome the challenges posed by the substrate.

Q3: What general characteristics should I look for in a catalyst system for this substrate?

A3: For a sterically hindered aryl chloride like this compound, the ideal catalyst system will typically feature:

  • A Palladium Precatalyst: Modern, well-defined palladium precatalysts are often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7] These precatalysts offer better stability and more reliable formation of the active catalyst.

  • A Bulky, Electron-Rich Ligand: This is arguably the most critical component.

    • Bulky Ligands: Sterically demanding ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), help to promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species.[8] This species is more effective at undergoing oxidative addition with the hindered aryl chloride.

    • Electron-Rich Ligands: Ligands that are strong electron donors increase the electron density on the palladium center. This makes the palladium more nucleophilic and enhances its ability to break the C-Cl bond during oxidative addition.[8] N-heterocyclic carbenes (NHCs) are another class of ligands that have proven effective.[8]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, problem-oriented guide to address specific experimental challenges.

Issue 1: Low to No Conversion in a Suzuki-Miyaura Coupling

"I'm attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm seeing very little or no product formation."

Troubleshooting Steps & Rationale:
  • Evaluate the Catalyst System:

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos .[9] These ligands are designed to facilitate the coupling of challenging aryl chlorides.[1]

    • Palladium Source: If you are using Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a pre-formed catalyst like XPhos Pd G3 or SPhos Pd G2 . These precatalysts are more stable and reliably generate the active catalytic species.

  • Assess the Base:

    • Base Strength and Solubility: The base is crucial for the transmetalation step.[3] Strong, non-nucleophilic bases are generally required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[10] Ensure the base is finely powdered to maximize its surface area and reactivity.[11]

    • Anhydrous Conditions: If your boronic acid is susceptible to decomposition (protodeboronation), using an anhydrous base and solvent system can be beneficial.[10]

  • Check Reaction Conditions:

    • Temperature: Due to the inertness of the aryl chloride, higher reaction temperatures (e.g., 80-110 °C) are often necessary.[11]

    • Solvent: Aprotic polar solvents like 1,4-dioxane , toluene , or THF , often with a small amount of water, are commonly used.[2] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation by oxygen.[2]

Data-Driven Catalyst and Ligand Selection for Suzuki Coupling:
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100-110Moderate to High
XPhos Pd G3(Integrated)Cs₂CO₃1,4-Dioxane80-100High
Pd₂(dba)₃ / XPhosXPhosK₂CO₃THF/H₂O80-100Moderate to High

This table provides representative starting points for optimization.

Issue 2: Poor Yield in a Buchwald-Hartwig Amination

"I'm trying to couple this compound with an amine, but the yield of the desired arylamine is very low."

Troubleshooting Steps & Rationale:
  • Optimize the Ligand:

    • The choice of ligand is critical for the success of Buchwald-Hartwig aminations. For sterically hindered aryl chlorides, ligands like BippyPhos or those from the Buchwald portfolio (e.g., RuPhos , BrettPhos ) are often necessary.[12][13] These ligands are designed to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Re-evaluate the Base:

    • Strong, Non-coordinating Bases: Buchwald-Hartwig aminations typically require strong, non-nucleophilic bases to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[14]

    • Base Inhibition: Be aware that in some cases, a very high concentration of a strongly coordinating base can inhibit the reaction by competing with the amine for binding to the palladium center.[15][16] If you suspect this, you might try slightly reducing the equivalents of base.

  • Consider the Amine Nucleophile:

    • Amine Basicity and Sterics: Less basic amines (e.g., anilines) or very bulky secondary amines can be more challenging coupling partners.[17] For these substrates, a more active catalyst system (e.g., a more electron-rich ligand) may be required.

Workflow for Troubleshooting Buchwald-Hartwig Amination:

Buchwald_Hartwig_Troubleshooting Start Low Yield in Amination Check_Ligand Is the ligand appropriate for a hindered aryl chloride? (e.g., BippyPhos, RuPhos) Start->Check_Ligand Check_Base Is the base strong enough and non-coordinating? (e.g., NaOtBu, LiHMDS) Check_Ligand->Check_Base Yes Solution_Ligand Switch to a more electron-rich and bulky ligand. Check_Ligand->Solution_Ligand No Check_Conditions Are the reaction conditions optimal? (Inert atmosphere, degassed solvent) Check_Base->Check_Conditions Yes Solution_Base Use a stronger, non-nucleophilic base. Consider base concentration. Check_Base->Solution_Base No Solution_Conditions Ensure rigorous exclusion of O₂. Optimize temperature. Check_Conditions->Solution_Conditions No Success Improved Yield Check_Conditions->Success Yes Solution_Ligand->Success Solution_Base->Success Solution_Conditions->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Issue 3: Inefficient Sonogashira Coupling

"My Sonogashira coupling of this compound with a terminal alkyne is not proceeding efficiently."

Troubleshooting Steps & Rationale:
  • Enhance Catalyst Activity:

    • Microwave Irradiation: For challenging Sonogashira couplings involving aryl chlorides, microwave-assisted heating can significantly accelerate the reaction and improve yields.[18][19]

    • Copper-Free Conditions: While traditional Sonogashira reactions use a copper co-catalyst, copper-free conditions can sometimes be advantageous, especially if copper-catalyzed alkyne homocoupling (Glaser coupling) is a significant side reaction. In these cases, a higher loading of a highly active palladium catalyst is often used.

    • Ligand Selection: As with other couplings of this substrate, bulky and electron-rich phosphine ligands are beneficial.[6]

  • Base and Solvent System:

    • Amine Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA) , is commonly used.[5] It serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent.

    • Solvent Choice: If solubility is an issue, a co-solvent like THF or DMF can be employed.

Experimental Protocol: Microwave-Assisted Sonogashira Coupling
  • Vessel Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (e.g., TEA, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if using, the copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

  • Solvent Addition: Add a suitable degassed solvent (e.g., DMF or THF) if needed to ensure solubility.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and perform a standard aqueous workup.[10]

III. General Troubleshooting and Best Practices

Q4: I'm observing catalyst deactivation (e.g., formation of palladium black). What can I do?

A4: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, rendering it inactive.[20]

  • Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction.[2] Purge the reaction vessel with an inert gas (argon or nitrogen) and use degassed solvents.[2] Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[2]

  • Ligand-to-Palladium Ratio: For in situ generated catalysts, ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[2] Insufficient ligand can leave the palladium center exposed and prone to aggregation.

  • Use of Precatalysts: Modern precatalysts are often more resistant to deactivation.[21]

Q5: What is the role of the base in these coupling reactions, and how critical is its choice?

A5: The base plays a multifaceted and critical role in palladium-catalyzed cross-coupling reactions.[3]

  • Suzuki-Miyaura: The base activates the organoboron species to facilitate transmetalation.[3]

  • Buchwald-Hartwig: The base deprotonates the amine nucleophile, making it more reactive.

  • Sonogashira: The base deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.[5]

The choice of base can significantly impact reaction rates and yields. Its strength, solubility, and potential to coordinate with the palladium center must all be considered.[15][22]

Catalytic Cycle Overview:

Caption: Generalized catalytic cycle for cross-coupling reactions.

IV. References

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides - American Chemical Society. (2008). Retrieved January 2, 2026, from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. (2019). Retrieved January 2, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Roles of Base in the Pd-Catalyzed Annulative Chlorophenylene Dimerization | ACS Catalysis - ACS Publications. (2020). Retrieved January 2, 2026, from [Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. (2018). Retrieved January 2, 2026, from [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025). Retrieved January 2, 2026, from [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (2025). Retrieved January 2, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 2, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved January 2, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 2, 2026, from [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024). Retrieved January 2, 2026, from [Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. (2013). Retrieved January 2, 2026, from [Link]

  • Buchwald Hartwig amination catalysts - Johnson Matthey. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Ligand Selection for Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Technical Guide: Effect of Ligand Choice on the Reactivity of Methyl 2-chloro-6-methylbenzoate in Cross-Coupling Reactions

This guide provides in-depth technical support for palladium-catalyzed cross-coupling reactions involving this compound. Due to its unique structure, this substrate presents specific challenges that can be effectively overcome through rational ligand selection. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues you may encounter during your experiments.

Core Challenge: The Substrate's Intrinsic Inertness

This compound is a particularly challenging substrate in palladium-catalyzed cross-coupling reactions for two primary reasons:

  • Low Reactivity of the Aryl Chloride Bond: The C-Cl bond is significantly stronger and less polar than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[1][2]

  • Steric Hindrance: The presence of two ortho-substituents (the chloro and methyl groups) creates substantial steric congestion around the reaction center.[2] This bulkiness can impede the approach of the palladium catalyst, hindering both the initial oxidative addition and the final reductive elimination steps.[2][3]

Consequently, standard cross-coupling conditions, particularly those employing simple phosphine ligands like triphenylphosphine (PPh₃), are often ineffective.[4] Success hinges on utilizing a highly active catalyst system, where the choice of ligand is the most critical parameter.[2]

Troubleshooting Guides & FAQs

Q1: My cross-coupling reaction with this compound shows no conversion of starting material. My palladium source is active. What is the most likely ligand-related issue?

A1: The complete lack of conversion, assuming other parameters (temperature, base, solvent) are appropriate, strongly points to a failure in the initial oxidative addition step. The palladium(0) catalyst is likely unable to insert into the sterically hindered and electronically deactivated C-Cl bond.

Causality: Standard, less bulky, or electron-poor ligands do not create a palladium center that is sufficiently electron-rich and sterically accessible to overcome the high activation energy of this step. For challenging aryl chlorides, electron-rich and bulky ligands are essential to promote the formation of the active catalytic species and facilitate oxidative addition.[4][5][6]

Solution:

  • Switch to Bulky, Electron-Rich Monodentate Phosphine Ligands: This is the most critical change to make. Ligands from the Buchwald family are specifically designed for this purpose. Their bulkiness promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species, while their electron-donating properties increase the electron density on the palladium, facilitating its insertion into the C-Cl bond.[7]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of ligands known to be excellent for activating unreactive aryl chlorides due to their strong σ-donating properties.[3][5]

Q2: I am attempting a Suzuki-Miyaura coupling and observing very low yields (<20%). Which specific ligands are recommended to improve performance with this substrate?

A2: Low yields in Suzuki-Miyaura couplings with this substrate are common and typically result from a sluggish catalytic cycle. The right ligand must not only enable oxidative addition but also facilitate the subsequent transmetalation and reductive elimination steps. For sterically hindered partners, the final C-C bond-forming reductive elimination can be particularly slow.

Expert Recommendation: Bulky biaryl phosphine ligands (Buchwald-type) are the industry standard for this type of transformation.[5] They provide the necessary balance of steric and electronic properties to drive the reaction forward.

Ligand ClassSpecific ExamplesKey Characteristics & Rationale
Biaryl Phosphines SPhos, XPhos, RuPhosHighly Recommended. These ligands possess significant steric bulk around the phosphorus atom, which accelerates the reductive elimination step—often the turnover-limiting step for hindered substrates.[5][7] Their electron-rich nature is crucial for the initial oxidative addition.[6]
N-Heterocyclic Carbenes IPr, SImesEffective Alternative. NHCs are strong electron donors, making them highly effective at promoting oxidative addition of aryl chlorides.[2] They can be a powerful option if phosphine ligands fail.
Ferrocenyl Phosphines dppfGenerally Insufficient. While excellent for many cross-couplings, ligands like dppf often lack the necessary steric bulk and electron-donating capability to efficiently couple di-ortho-substituted aryl chlorides.[4]
Simple Trialkyl/Aryl Phosphines P(t-Bu)₃, PPh₃Not Recommended. PPh₃ is ineffective.[4] While P(t-Bu)₃ is bulky and electron-rich, the more sophisticated biaryl phosphine ligand scaffolds generally provide superior stability and activity for this specific challenge.
Q3: In a Buchwald-Hartwig amination, I'm observing significant hydrodehalogenation (the chloro group is replaced by hydrogen). How can my ligand choice mitigate this side reaction?

A3: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often occurs when the final reductive elimination step is slow relative to competing pathways, such as β-hydride elimination from an arylpalladium amido intermediate or reaction with trace water.

Mechanistic Insight: The key is to select a ligand that accelerates reductive elimination. By making the desired product-forming step faster, you kinetically disfavor the undesired side reactions.

Solution:

  • Employ Bulky Ligands: Ligands like XPhos or BrettPhos are designed to promote reductive elimination through steric repulsion.[8] The bulky framework forces the aryl and amino groups into close proximity on the palladium center, facilitating the bond-forming step.

  • Ensure an Anhydrous and Inert Environment: While ligand choice is critical, minimizing proton sources (like water) and oxygen is also essential to suppress hydrodehalogenation and other side reactions like homocoupling.[1][9]

Visualizing the Ligand's Role

A well-chosen ligand is crucial for navigating the catalytic cycle, especially for a challenging substrate like this compound.

Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Aryl-Pd(II)-Cl(L) Pd0->OA_Complex Oxidative Addition Trans_Complex Aryl-Pd(II)-Nu(L) OA_Complex->Trans_Complex Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) Trans_Complex->Pd0 Reductive Elimination Product Aryl-Nu (Product) Trans_Complex->Product Substrate Ar-Cl Substrate->OA_Complex Nucleophile Nu-M Nucleophile->Trans_Complex Ligand_Effect cluster_0 With Bulky Monodentate Ligand (L) cluster_1 With Less Bulky Ligand (L') PdL2 Pd(0)L₂ PdL Pd(0)L (Highly Reactive) PdL2->PdL Ligand Dissociation (Favored by Bulk) Hindered Ar-Cl This compound PdL->Hindered Ar-Cl Fast Oxidative Addition PdL2_prime Pd(0)L'₂ PdL2_prime->Hindered Ar-Cl Slow/No Reaction PdL_prime Pd(0)L' (Less Favored) PdL2_prime->PdL_prime Ligand Dissociation (Less Favored)

Caption: Bulky monodentate ligands favor dissociation to a monoligated Pd(0) species, which is more reactive toward sterically hindered substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: All operations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. [1] Reagents & Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

  • Inert gas line (Ar or N₂)

Procedure:

  • Vessel Preparation: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Inerting: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. [1]3. Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be sparged with inert gas for at least 15-20 minutes before use. [9]5. Reaction Execution: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. [1]7. Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel. [1]

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)
  • D. H. Lee & M. J. Jin. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13, 252-255. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • D. A. D. H. Jin. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Org. Lett., 13, 252-255.
  • D. A. Watson, et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.

Sources

Improving the regioselectivity of reactions involving "Methyl 2-chloro-6-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 2-chloro-6-methylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this polysubstituted aromatic compound. Our goal is to provide expert-driven, practical solutions to common challenges in controlling regioselectivity and achieving desired reaction outcomes.

Section 1: Understanding the Substrate - FAQs on Reactivity

This section addresses fundamental questions about the inherent reactivity of this compound, which is governed by the interplay of its three distinct substituents.

Q1: What are the primary factors controlling the regioselectivity of reactions with this compound?

A1: The regiochemical outcome of reactions on the aromatic ring of this compound is determined by a combination of electronic and steric effects from its three substituents: the chloro (-Cl) group, the methyl (-CH₃) group, and the methyl ester (-COOCH₃) group.

  • Electronic Effects: These effects dictate the electron density at different positions on the ring, influencing its susceptibility to attack.

    • Methyl Group (-CH₃): This is an electron-donating group (EDG) that activates the ring towards Electrophilic Aromatic Substitution (EAS). It directs incoming electrophiles to the ortho and para positions (C1, C5, and C3, respectively).[1][2]

    • Chloro Group (-Cl): Halogens are a special case. They are electron-withdrawing through induction, which deactivates the ring, but they direct incoming electrophiles to the ortho and para positions due to resonance donation from their lone pairs.[3]

    • Methyl Ester Group (-COOCH₃): This is a strong electron-withdrawing group (EWG) that deactivates the ring towards EAS and directs incoming electrophiles to the meta position (C3 and C5).[1]

  • Steric Effects: The physical bulk of the substituents can hinder the approach of a reagent to a nearby position. In this molecule, the C1 and C3 positions are sterically hindered by the adjacent methyl and chloro groups.[4]

Q2: Which positions on the aromatic ring are most susceptible to electrophilic vs. nucleophilic attack?

A2:

  • Electrophilic Attack (EAS): The ring is generally deactivated to EAS due to the presence of two deactivating groups (-Cl, -COOCH₃). However, the activating methyl group directs electrophiles to its ortho (C1, C5) and para (C3) positions. Considering the directing effects and steric hindrance, the C5 position is the most probable site for electrophilic substitution. The C3 position is electronically disfavored by the meta-directing ester, and the C1 position is already substituted.

  • Nucleophilic Attack (SNAr): The carbon atom bonded to the chlorine (C2) is the site for Nucleophilic Aromatic Substitution (SNAr). The reaction is facilitated by the presence of the electron-withdrawing methyl ester group at the ortho position, which helps to stabilize the negative charge of the Meisenheimer intermediate that forms during the reaction.[7]

Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)

This section provides guidance for common issues encountered during reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation.

Q3: I am attempting a nitration reaction but am getting a mixture of regioisomers and low yield. What is the likely cause and solution?

A3: Low yield is expected due to the overall deactivated nature of the ring. The formation of a mixture of isomers, while C5 is preferred, can occur if the reaction conditions are harsh enough to overcome the subtle energetic differences between the possible sites.

Probable Causes & Solutions:

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield Ring deactivation by -Cl and -COOCH₃ groups.Use more forcing conditions (higher temperature, stronger nitrating agent like NO₂BF₄), but be aware this may decrease selectivity. Alternatively, consider a different synthetic route if yields remain poor.
Mixture of Isomers Harsh reaction conditions overriding directing group effects. Insufficient differentiation between C3 and C5 positions.Use milder reaction conditions (e.g., HNO₃/AcOH instead of HNO₃/H₂SO₄) to enhance the directing effect of the methyl group. Optimize the temperature; start at a lower temperature (0 °C) and slowly warm as needed.
No Reaction Insufficiently activated electrophile or severe ring deactivation.Ensure the nitrating agent is active and anhydrous. If using a standard acid mixture, ensure the sulfuric acid is concentrated.
Decision Workflow for Predicting EAS Regioselectivity

The following diagram outlines the logical steps to predict the major product in an EAS reaction with this substrate.

eas_decision_workflow start Start: Predict EAS Product for This compound identify_groups 1. Identify Substituents & Effects -CH3: Activating, o,p-director -Cl: Deactivating, o,p-director -COOCH3: Deactivating, m-director start->identify_groups find_director 2. Determine Primary Director The strongest activating group 'wins'. Primary Director: -CH3 identify_groups->find_director map_positions 3. Map Directed Positions -CH3 directs to: Ortho: C1 (blocked), C5 (open) Para: C3 (open) find_director->map_positions eval_electronics 4. Evaluate Electronic Conflicts - C5: Favored by -CH3 (ortho), disfavored by -COOCH3 (meta) - C3: Favored by -CH3 (para), disfavored by -COOCH3 (meta) map_positions->eval_electronics eval_sterics 5. Assess Steric Hindrance - C3 is sterically hindered by the adjacent -Cl group. - C5 is less sterically hindered. eval_electronics->eval_sterics predict_product Conclusion: Major product is substitution at C5. eval_sterics->predict_product buchwald_hartwig_cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add + Ar-Cl pd_complex Ar-Pd(II)-Cl(L) ox_add->pd_complex failure_ox_add Failure Point: Steric hindrance from ortho-groups can stall this step. ox_add->failure_ox_add amine_coord Amine Coordination pd_complex->amine_coord + HNR'R'' pd_amine_complex Ar-Pd(II)-NHR'R'' amine_coord->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR'R''(L) deprotonation->pd_amido_complex red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 product Product (Ar-NR'R'') red_elim->product

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Section 4: Experimental Protocols

The following protocols are provided as a starting point for optimization. All manipulations involving catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Regioselective Bromination at the C5 Position

This protocol aims to selectively install a bromine atom at the least hindered, electronically favored C5 position.

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Trifluoroacetic acid (TFA) or Acetic Acid as solvent

  • Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen acidic solvent (e.g., TFA).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the progress by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing DCM and saturated NaHCO₃ solution to quench the acid.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired C5-brominated regioisomer.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is optimized for the challenging coupling at the C2 position using a modern catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • RuPhos-Pd-G3 Precatalyst (2 mol%)

  • RuPhos Ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: To a dry Schlenk tube or glovebox vial, add the RuPhos-Pd-G3 precatalyst, extra RuPhos ligand, and NaOtBu.

  • Reagent Addition: Add this compound, followed by the anhydrous solvent (e.g., Toluene).

  • Final Addition: Add the secondary amine to the mixture.

  • Degassing: Seal the vessel and, if not in a glovebox, degas the mixture by three cycles of vacuum/backfill with argon.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS. The reaction may require 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Saskatoon, U. (n.d.). 10.10. Regioselectivity and Substituent Effects. Introduction to Organic Chemistry - Saskoer. Available at: [Link]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Available at: [Link]

  • PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available at: [Link]

  • LibreTexts. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • National Institutes of Health. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Available at: [Link]

  • Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Available at: [Link]

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Available at: [Link]

  • YouTube. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Transformation Tutoring. (2022, January 24). Directing Effects In Disubstituted Benzenes. Available at: [Link]

  • YouTube. (2024, June 18). Polysubstituted Benzene Rings in EAS Reactions - The "Number Line". Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available at: [Link]

  • OpenOChem Learn. (n.d.). Synthesizing Disubstituted Benzenes: Effects of Substituents on Rate and Orientation. Available at: [Link]

  • Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Available at: [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • ResearchGate. (2010, January). Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution: Theoretical and experimental study. Available at: [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Available at: [Link]

  • PubMed. (2012, April 6). Predicting regioselectivity in nucleophilic aromatic substitution. Available at: [Link]

  • PubMed. (2013, December 2). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-chloro-6-methylbenzoate and Methyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, cost, and overall strategic success. Among the vast array of building blocks, halogenated aromatic esters serve as pivotal intermediates for constructing complex molecular architectures. This guide provides an in-depth, objective comparison of two such key substrates: Methyl 2-chloro-6-methylbenzoate and Methyl 2-bromo-6-methylbenzoate .

Both compounds feature a di-ortho-substituted benzene ring, a structural motif that introduces significant steric hindrance.[1][2] This steric congestion presents unique challenges but also offers opportunities for regioselective synthesis. The primary differentiator governing their chemical behavior is the nature of the halogen substituent—chlorine versus bromine. This guide will dissect the fundamental principles behind their differential reactivity, supported by experimental data and established mechanistic understanding, to empower researchers in making informed decisions for their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength

The reactivity of an aryl halide in many transformations, particularly in palladium-catalyzed cross-coupling reactions, is inversely proportional to the strength of its carbon-halogen (C-X) bond. The energy required to cleave this bond homolytically is known as the Bond Dissociation Energy (BDE).[3]

A lower BDE signifies a weaker, more labile bond that is more readily broken, leading to higher reactivity. The established trend for the BDE of aryl halides is:

Ar-F > Ar-Cl > Ar-Br > Ar-I [3]

This trend is a direct consequence of the decreasing effectiveness of orbital overlap between the carbon atom and the progressively larger halogen atom down the group.[3] Consequently, the C-Br bond in Methyl 2-bromo-6-methylbenzoate is inherently weaker and more susceptible to cleavage than the C-Cl bond in its chloro-analogue.[4][5]

Data Presentation: Bond Dissociation Energies
Bond TypeTypical BDE (kJ/mol)Implication for Reactivity
Aryl C-Cl~400Stronger bond, requires more energy to cleave, less reactive.
Aryl C-Br~338Weaker bond, requires less energy to cleave, more reactive.

Note: Exact BDE values can vary slightly based on molecular structure and computational method.

This fundamental difference in bond energy is the principal driver behind the divergent reactivity profiles of these two molecules, especially in the context of transition metal-catalyzed reactions where the C-X bond cleavage occurs in the rate-determining step.

Oxidative Addition: The Gateway to Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds. The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)). This step involves the cleavage of the C-X bond and is often the rate-limiting step of the entire catalytic process.[6][7]

Due to its lower bond dissociation energy, Methyl 2-bromo-6-methylbenzoate undergoes oxidative addition to palladium catalysts more readily and under significantly milder conditions than this compound.[6][7] While this step is critical, it is important to recognize that other factors, such as the stability of intermediates and the nature of the catalyst, also play a role in the overall efficiency of a reaction.[6][8]

Caption: Relationship between halide and oxidative addition rate.

Comparative Reactivity in Key Synthetic Transformations

The inherent difference in C-X bond lability leads to predictable differences in performance across a range of common cross-coupling reactions. The steric hindrance imposed by the ortho-methyl and ester groups in both substrates necessitates the use of specialized, bulky, and electron-rich phosphine ligands to facilitate both the oxidative addition and the subsequent reductive elimination steps.[1][2][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[10]

  • Reactivity Comparison: Methyl 2-bromo-6-methylbenzoate is the preferred substrate, generally providing higher yields in shorter reaction times and at lower temperatures. The activation of the more robust C-Cl bond in this compound is significantly more challenging, demanding highly active catalyst systems, often incorporating bulky biarylphosphine ligands, and elevated temperatures to proceed efficiently.[6][9]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling
  • To an oven-dried flask, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent (e.g., Toluene, Dioxane, or THF).

  • Heat the reaction mixture to the required temperature (typically 80-110°C) and monitor by TLC or GC/MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[11][12][13]

  • Reactivity Comparison: The reactivity trend mirrors that of the Suzuki coupling. Methyl 2-bromo-6-methylbenzoate couples with a wide range of amines under relatively standard conditions. In contrast, the amination of this compound is more demanding and historically represented a significant milestone in catalyst development.[11] It requires carefully selected palladium precatalysts and specialized ligands to overcome the dual challenges of a strong C-Cl bond and steric hindrance.[14]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Representative Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 equiv), amine (1.1-1.3 equiv), a strong, non-nucleophilic base (e.g., NaOtBu or K₂CO₃, 1.4-2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., BINAP or a Josiphos-type ligand, 2-4 mol%).

  • Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Seal the vessel and heat to the appropriate temperature (typically 90-120°C) with stirring.

  • Monitor the reaction's progress.

  • After completion, cool to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product via chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalyst system.[15][16]

  • Reactivity Comparison: Aryl bromides are standard, highly effective substrates for Sonogashira couplings.[17] In stark contrast, aryl chlorides are generally poor substrates, often requiring high temperatures, which can be prohibitive for complex molecules, and specialized catalyst systems to achieve acceptable yields.[18] For a sterically encumbered substrate like this compound, a successful Sonogashira coupling would be exceptionally challenging and likely require extensive optimization.[19]

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Experimental Protocol: Representative Sonogashira Coupling
  • To a flask containing the aryl halide (1.0 equiv), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 3-10 mol%), and a degassed solvent (e.g., THF or DMF).

  • Add a suitable amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through celite to remove salts, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry, and concentrate.

  • Purify by column chromatography.

Summary and Practical Considerations

The choice between this compound and Methyl 2-bromo-6-methylbenzoate is a strategic one, balancing reactivity against cost and availability.

FeatureThis compoundMethyl 2-bromo-6-methylbenzoate
CAS Number 6293-44-3 (example)99548-56-8[20]
Molecular Weight 184.61 g/mol 229.06 g/mol
Relative C-X BDE HigherLower
General Reactivity Lower, more challenging to activateHigher, more facile reactions
Typical Conditions Harsher (higher temp, longer times)Milder (lower temp, shorter times)
Catalyst Needs Requires highly active, specialized bulky phosphine ligandsMore tolerant of standard catalyst systems, but still benefits from bulky ligands due to steric hindrance
Primary Advantage Lower cost, readily available starting materials[6]Higher reactivity, often leading to better yields and cleaner reactions[20]
Guidance for Researchers:
  • For Versatility and Efficiency: Methyl 2-bromo-6-methylbenzoate is generally the superior choice when high yields and mild conditions are paramount. Its higher reactivity makes it a more reliable substrate, especially during the exploration of new synthetic routes.[20][21]

  • For Process Development and Cost-Effectiveness: this compound becomes an attractive option when cost is a major driver, particularly on a larger scale.[6] Researchers must be prepared to invest time in developing a robust catalytic system capable of activating the strong C-Cl bond in a sterically hindered environment.

Conclusion

The reactivity of this compound and Methyl 2-bromo-6-methylbenzoate is fundamentally dictated by the bond dissociation energy of their respective carbon-halogen bonds. The weaker C-Br bond renders the bromo-analogue significantly more reactive in hallmark transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It typically reacts under milder conditions, in shorter times, and with higher efficiency.

However, the economic advantage of aryl chlorides cannot be ignored. Continuous advancements in ligand design and catalyst development are narrowing the reactivity gap, making the more inert this compound an increasingly viable, albeit more challenging, substrate. The ultimate choice rests on a careful evaluation of the specific project goals, balancing the need for chemical efficiency against economic constraints.

References

  • Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
  • Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
  • Organ, M. G., et al. (2007). Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides. Organometallics. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
  • Douglas, C. J., & Nolan, S. P. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
  • Wolf, C., et al. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]/Chapter_02%3A_Reactions_of_Aromatic_Compounds/2.09%3A_Buchwald-Hartwig_Amination)
  • Chirik, P. J., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PubMed Central. [Link]
  • de Vries, J. G., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
  • Zhang, X., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. [Link]
  • Houk, K. N., & Tantillo, D. J. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PubMed Central. [Link]
  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. [Link]
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
  • Autech Industry Co.,Limited. (n.d.). Optimizing Chemical Synthesis: The Advantages of Methyl 2-bromo-6-methylbenzoate. [Link]
  • Autech Industry Co.,Limited. (n.d.). Methyl 2-bromo-6-methylbenzoate: A Versatile Intermediate for Chemical Innovation. [Link]

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A Comparative Guide to Analytical Methods for the Characterization of Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of quality, safety, and efficacy. Methyl 2-chloro-6-methylbenzoate (CAS No. 99585-14-5), a substituted aromatic ester, serves as a critical building block in the synthesis of a variety of more complex molecules, including pharmacologically active compounds. Its purity and structural integrity directly impact the yield, impurity profile, and overall success of subsequent synthetic steps.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system for generating reliable and reproducible data.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is essential for selecting and optimizing analytical methods.

PropertyValueSource
CAS Number 99585-14-5[1]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Appearance Colorless to light-colored liquid/solid[3]
Purity (Typical) ≥97%[3]

Chromatographic Techniques: Purity and Impurity Profiling

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and degradants. The choice between gas and liquid chromatography hinges primarily on the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the premier method for analyzing volatile and thermally stable compounds. For this compound, its ester functionality and moderate molecular weight make it an ideal candidate. The primary rationale for using GC-MS is its high resolving power for separating structurally similar volatile impurities and the definitive identification provided by the mass spectrometer. Electron Ionization (EI) is the chosen ionization technique due to its ability to generate reproducible fragmentation patterns, creating a unique "fingerprint" for the molecule.

Trustworthiness: A self-validating GC-MS protocol incorporates system suitability checks, such as verifying the resolution between the target analyte and a known, closely eluting impurity standard. Method validation would further involve assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision as per ICH guidelines[4].

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable solvent, such as Dichloromethane or Ethyl Acetate, to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and be compatible with the GC system.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A non-polar or medium-polarity column is recommended. For example, a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This stationary phase is selected for its versatility and proven performance with a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, e.g., 50:1 split ratio, to avoid column overloading).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes. (This program ensures the elution of the main peak while also separating earlier and later eluting impurities.)

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of -OCH₃, -COOCH₃, and Cl.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method (Area of main peak / Total area of all peaks) x 100%.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Transfer to Vial Separate GC Separation (Column) Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Process Process Chromatogram Detect->Process Identify Identify Peaks (RT & MS) Process->Identify Quantify Quantify Purity & Impurities Identify->Quantify

Caption: A typical workflow for purity analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity analysis of less volatile or thermally labile compounds. While this compound is suitable for GC, HPLC offers a complementary technique, particularly for identifying non-volatile process impurities or degradants. A reversed-phase method (RP-HPLC) is the logical choice, as the analyte is a moderately polar organic molecule. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the analyte from a polar mobile phase. UV detection is ideal due to the presence of the aromatic ring, which provides strong chromophoric activity.

Trustworthiness: Protocol reliability is established through system suitability tests (SST), including retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates. As mentioned in a synthesis paper, HPLC is a suitable method for monitoring the reaction progress and final product purity[5].

  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a 0.5 mg/mL stock solution of this compound in Acetonitrile or a Methanol/Water mixture.

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is a volatile modifier ideal for LC-MS compatibility and helps produce sharp peak shapes)[6].

    • Mobile Phase B: Acetonitrile.

    • Filter all mobile phases through a 0.45 µm membrane filter and degas before use.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: Diode Array Detector (DAD) or UV Detector set at a wavelength of maximum absorbance (e.g., 230 nm).

    • Gradient Elution Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-20 min: Return to 60% B (re-equilibration)

  • Data Analysis:

    • Identify the main peak corresponding to the product.

    • Calculate purity using the area percent method, similar to GC analysis.

    • The use of a DAD allows for peak purity analysis by comparing spectra across a single peak, providing an extra layer of confidence in peak identity.

Spectroscopic Techniques: Structural Elucidation and Confirmation

Spectroscopic methods provide orthogonal data to chromatographic techniques, focusing on the molecule's intrinsic chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: The internal consistency between ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) provides a self-validating dataset for structural confirmation. The use of a deuterated solvent with a known internal standard (like TMS) ensures accuracy.

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

¹H NMR (400 MHz, Predicted):

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~7.0-7.5 ppm). Due to the substitution pattern, they will form a complex multiplet or a set of doublets and a triplet.

  • Ester Methyl Protons (3H): A sharp singlet will appear around 3.9 ppm. This is characteristic of a methyl group attached to an ester oxygen.

  • Ring Methyl Protons (3H): A sharp singlet will appear further upfield, around 2.4 ppm, characteristic of a methyl group attached to an aromatic ring.

¹³C NMR (100 MHz, Predicted):

  • Carbonyl Carbon (C=O): ~166-168 ppm.

  • Aromatic Carbons (6C): Six distinct signals between ~125-140 ppm. The carbons directly attached to the chlorine and the ester group will be downfield.

  • Ester Methyl Carbon (-OCH₃): ~52 ppm.

  • Ring Methyl Carbon (-CH₃): ~20 ppm.

Predicted_H_NMR cluster_structure This compound Structure cluster_spectrum Predicted ¹H NMR Spectrum Regions img Aromatic Aromatic Protons (3H, multiplet) ~7.0-7.5 ppm EsterMe Ester Methyl (3H, singlet) ~3.9 ppm RingMe Ring Methyl (3H, singlet) ~2.4 ppm p1 p1->Aromatic Ar-H p2 p2->EsterMe -OCH₃ p3 p3->RingMe Ar-CH₃

Caption: Predicted proton environments for this compound and their corresponding regions in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups. It is an excellent tool for identity confirmation. For this molecule, the most prominent and diagnostic signals will be the carbonyl stretch of the ester and vibrations associated with the substituted aromatic ring.

Trustworthiness: The protocol is validated by comparing the obtained spectrum against a reference standard or by confirming the presence of all expected characteristic absorption bands.

  • Sample Preparation:

    • As the compound can be a liquid or low-melting solid, the simplest method is to place a single drop between two KBr or NaCl salt plates (neat film).

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires no sample preparation other than placing the sample directly on the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates or empty ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H StretchAromatic
~2960C-H StretchMethyl (-CH₃)
~1730-1715 C=O Stretch Ester (Conjugated)
~1570-1600C=C StretchAromatic Ring
~1250-1300C-O StretchEster
~750-800C-Cl StretchAryl Chloride

(The C=O stretch is typically the most intense and diagnostic peak in the spectrum.)

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
GC-MS Purity, volatile impurity identificationHigh sensitivity, excellent separation for volatiles, definitive identification via MSRequires analyte to be volatile and thermally stable; destructive
HPLC-UV/DAD Purity, non-volatile impurity quantificationVersatile for a wide range of compounds, quantitative, non-destructive (can collect fractions)Lower resolution than capillary GC; can consume significant solvent
NMR Unambiguous structure elucidationProvides detailed structural information, non-destructive, quantitative (qNMR)Lower sensitivity, higher equipment cost, requires more sample
FT-IR Functional group identification, identity confirmationFast, simple, non-destructive, low costProvides limited structural information, not suitable for complex mixture analysis

Conclusion

A comprehensive and reliable characterization of this compound cannot be achieved with a single technique. A multi-faceted approach is required for a holistic understanding of its identity, purity, and impurity profile.

  • For routine quality control and purity assessment, HPLC or GC-MS are the methods of choice, providing robust quantitative data.

  • For definitive structural confirmation and elucidation, especially during process development or for reference standard characterization, ¹H and ¹³C NMR are indispensable.

  • For rapid identity confirmation, FT-IR serves as an efficient and cost-effective screening tool.

By strategically combining these techniques, researchers and drug development professionals can ensure the quality of this critical synthetic intermediate, thereby safeguarding the integrity of their final products.

References

  • Specification Sheet for this compound . Biotang. [Link]

  • 2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium tetrafluoroborate Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid . ResearchGate. [Link]

  • 2-Chloro-6-methyl-benzoic acid methyl ester Product Information . ChemCost. [Link]

  • Improved methods, kits, compositions and dosing regimens for the use of heterocyclic inhibitors of erk1 and erk2.
  • Novel compounds useful for bradykinin B1 receptor antagonism.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis: HPLC vs. GC-MS for Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Purity

Methyl 2-chloro-6-methylbenzoate (CAS No. 99585-14-5) is a substituted aromatic ester that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] In these highly regulated industries, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental determinant of the final product's safety and efficacy. The presence of impurities, even at trace levels, can lead to unintended side reactions, reduced yield, and potentially toxic by-products in the active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of two orthogonal, powerhouse techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond rote protocols to explore the underlying scientific rationale for method development, data interpretation, and the strategic selection of the appropriate technique for the specific analytical challenge posed by this compound. Our framework is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which mandate rigorous control and characterization of impurities in new drug substances.[2][3]

According to ICH Q3A(R2) guidelines, impurities are classified as organic, inorganic, or residual solvents.[4] This guide will focus on organic impurities, which can include starting materials, by-products, intermediates, and degradation products.[5][6] The objective is to develop and validate analytical procedures suitable for the detection and quantification of such impurities, ensuring that they are controlled within acceptable, toxicologically qualified limits.[2][7]

Section 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis, prized for its versatility, robustness, and applicability to a wide range of compounds, particularly those that are non-volatile or thermally labile.[8] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, leveraging the compound's predominantly non-polar character.

The 'Why': Rationale Behind the RP-HPLC Method

The core principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[9] Our target analyte, with its aromatic ring and ester group, will be well-retained on a C18 column. Potential process-related impurities, such as the starting material 2-chloro-6-methylbenzoic acid, will have different polarities, enabling separation. The acid, for instance, is more polar and will elute earlier than the ester under typical RP-HPLC conditions.

The choice of a UV detector is based on the presence of the benzene ring, a strong chromophore that absorbs UV light. An analysis of the UV spectrum would allow for detection at a wavelength of maximum absorbance (~230-270 nm), ensuring high sensitivity.[10]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by regulatory guidelines to ensure consistent and reliable performance.[11][12]

1. Equipment and Reagents:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, e.g., Milli-Q).

  • Formic acid (analytical grade).

  • This compound reference standard (>99.5% purity).

2. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of any acidic impurities, ensuring sharp, symmetrical peak shapes.
Mobile Phase B AcetonitrileA common organic modifier providing good separating power for aromatic compounds.
Gradient Elution 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25-30 min: 50% BA gradient is essential for eluting any strongly retained, non-polar impurities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[12]
Detection DAD at 254 nm254 nm is a common wavelength for aromatic compounds, offering good sensitivity. DAD allows for peak purity analysis.
Injection Vol. 10 µLA typical volume to avoid column overloading while maintaining sensitivity.
Diluent Acetonitrile/Water (50:50 v/v)Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

3. Solution Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of impurities at the 0.1% level.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform five replicate injections of the standard solution to check for system suitability (RSD of peak area and retention time should be <2.0%).

  • Inject the sample solution.

  • Identify and quantify impurities based on their retention time relative to the main peak. Use the area normalization method to calculate the percentage of each impurity.

Data Presentation & Interpretation

The primary output is a chromatogram showing peaks corresponding to the main compound and any impurities. Purity is typically calculated using the area percent method.

Table 1: Hypothetical HPLC Purity Analysis Data

Peak IDRetention Time (min)Peak AreaArea %Possible Identity
14.51,5000.052-Chloro-6-methylbenzoic acid (Starting Material)
28.22,985,00099.80This compound
311.34,5000.15Isomeric Impurity
Total 2,991,000 100.00
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Accurately weigh sample and reference standard dissolve Dissolve and dilute in Acetonitrile/Water (50:50) prep->dissolve inject Inject 10 µL onto RP-C18 Column dissolve->inject separate Gradient Separation (ACN/H₂O with 0.1% Formic Acid) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % for Purity Assessment integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is an exceptionally powerful technique that combines the superior separating capability of gas chromatography with the highly specific detection and identification power of mass spectrometry. It is the ideal choice for analyzing volatile and semi-volatile compounds that are thermally stable.[13][14] this compound, being a relatively small ester, is perfectly suited for GC analysis.

The 'Why': Rationale Behind the GC-MS Method

The decision to use GC-MS is driven by its unparalleled sensitivity and specificity. While HPLC-UV can quantify impurities, GC-MS can tentatively identify them based on their mass spectral fragmentation patterns.[15] This is invaluable for impurity profiling, as it provides structural clues without the need to synthesize every potential impurity.

A low-to-mid polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms or HP-5ms), is chosen for its versatility in separating a wide range of analytes. The temperature program is designed to first separate highly volatile impurities at a lower temperature before ramping up to elute the main analyte and any less volatile impurities. Electron Ionization (EI) is used as the ionization source due to its robustness and the generation of reproducible, library-searchable mass spectra.

Experimental Protocol: A Validated GC-MS Method

1. Equipment and Reagents:

  • GC-MS system with an autosampler, a suitable capillary column, and an Electron Ionization (EI) source.

  • HP-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Helium (carrier gas, >99.999% purity).

  • Methylene chloride or Ethyl Acetate (GC grade).

  • This compound reference standard (>99.5% purity).

2. Chromatographic and Spectrometric Conditions:

ParameterSettingRationale
Inlet Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading from the high-concentration main peak, ensuring good peak shape.
Injection Vol. 1 µLStandard volume for capillary GC.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)The initial hold separates volatile impurities. The ramp provides separation of the main analyte and less volatile by-products.
MS Source Temp. 230 °CStandard temperature to maintain cleanliness and promote ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 amuCovers the molecular weight of the analyte (184.62 g/mol ) and its expected fragments.
Solvent Delay 3 minutesPrevents the high-intensity solvent peak from damaging the detector filament.

3. Solution Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methylene chloride.

4. Analysis Procedure:

  • Condition the GC-MS system.

  • Inject the sample solution.

  • Acquire the data in full scan mode.

  • Integrate the total ion chromatogram (TIC).

  • Calculate the area percentage for all detected peaks.

  • For each impurity peak, examine the mass spectrum. Compare it to a spectral library (e.g., NIST) and interpret the fragmentation pattern to propose a structure.

Data Presentation & Interpretation

The key data includes the chromatogram for quantification and the mass spectrum for each peak for identification. The mass spectrum of this compound is expected to show a molecular ion [M]⁺˙ at m/z 184 and a characteristic [M+2]⁺˙ peak at m/z 186 (approximately 1/3 the intensity) due to the ³⁷Cl isotope.[16][17] Common fragmentation would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 153/155, or loss of the entire methoxycarbonyl group (-COOCH₃).[18]

Table 2: Hypothetical GC-MS Purity and Impurity Identification

RT (min)Area %Key m/z IonsTentative Identification
7.80.08139, 141, 170Methyl 2-chlorobenzoate (Isomer)
9.599.85184, 186 , 153, 155, 125This compound
11.20.07154, 1392-Chloro-6-methylbenzoic acid
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_separation GC Separation cluster_detection MS Detection & Analysis prep Weigh and dissolve sample in Methylene Chloride (1 mg/mL) inject Inject 1 µL (Split Mode) into GC Inlet (250°C) prep->inject separate Separation on HP-5ms Column with Temperature Program inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) m/z 40-450 ionize->analyze process Generate TIC and Mass Spectra analyze->process report Quantify (Area %) & Identify (Spectra) process->report

Caption: Workflow for GC-MS purity analysis of this compound.

Section 3: Comparative Analysis: Choosing the Right Tool

Both HPLC and GC-MS are powerful, validated methods for purity analysis, but they offer different strengths. The choice of technique depends on the specific analytical goal.

FeatureHPLC-UV/DADGC-MS
Principle Liquid-phase separation based on polarity.Gas-phase separation based on boiling point/volatility.
Applicability Wide range, including non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Identification Power Low. Based on retention time comparison with standards. DAD offers peak purity.High. Tentative identification via mass spectral fragmentation and library matching.
Quantification Excellent. High precision and accuracy.Very good. Can be affected by matrix effects if not optimized.
Sensitivity Good to very good, depending on the chromophore.Excellent, especially in Selected Ion Monitoring (SIM) mode.
Primary Use Case Robust, routine QC testing and purity quantification. Stability studies.Impurity profiling, structural elucidation of unknown impurities, trace analysis.

Recommendation for this compound:

  • For routine quality control and release testing: HPLC-UV is the preferred method. It is robust, highly reproducible, and provides accurate quantification, making it ideal for a manufacturing environment.[8][11]

  • For impurity profiling and investigation: GC-MS is superior. During process development or when an unknown peak appears in the HPLC chromatogram, GC-MS provides the critical structural information needed to identify the impurity and trace its origin.[19][20]

Conclusion

The purity analysis of this compound requires a strategic, multi-faceted approach. High-Performance Liquid Chromatography serves as the robust, quantitative backbone for routine quality control, offering precise and reliable purity assessments. Gas Chromatography-Mass Spectrometry, conversely, is the indispensable tool for investigation and deep characterization, providing the structural insights necessary to identify unknown impurities and ensure a comprehensive understanding of the product's profile. By leveraging the complementary strengths of these two orthogonal techniques, researchers and drug development professionals can establish a self-validating and scientifically rigorous control strategy that guarantees the quality, safety, and consistency of this vital chemical intermediate, in full compliance with global regulatory standards.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMS Biopharma. [Link]

  • ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Scribd. (n.d.). Impurities in New Drug Substances - ICH Q3. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Pharma Times. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • MDPI. (2021). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Oxford Academic. (2023). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science. [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • iTeh Standards. (1993). ASTM D3834-93 - Test Method for Purity of Vinyl Chloride Monomer by Gas Chromatography. [Link]

  • PubChem - NIH. (n.d.). Methyl 2-chlorobenzoate. [Link]

  • ASTM. (n.d.). Determination of Trace Hydrocarbon Impurities in High Purity Chemicals from Petroleum by Gas Chromatography. [Link]

  • ResearchGate. (2020). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

  • PubMed. (2010). Methyl benzoate as a marker for the detection of mold in indoor building materials. [Link]

  • ResearchGate. (2014). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components in Nystatin Suspensions. [Link]

  • World Journal of Pharmaceutical Research. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities. [Link]

  • ResearchGate. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. [Link]

  • Oxford Academic. (2007). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Chromatographic Science. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloro-2-methylpropane. [Link]

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A Guide to the Predicted ¹H and ¹³C NMR Spectral Assignment of Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 2-chloro-6-methylbenzoate. In the absence of readily available, published experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and data from analogous structures, to construct a reliable, predicted spectral assignment. This approach is a common and essential practice in chemical research for anticipating the spectral features of novel or uncharacterized molecules, aiding in structural verification and reaction monitoring.

Molecular Structure and Electronic Environment

This compound presents a unique substitution pattern on the benzene ring. Understanding the electronic nature of each substituent is paramount to predicting the chemical shifts of the associated protons and carbons.

  • -COOCH₃ (Methyl Ester): This group is moderately electron-withdrawing through both inductive and resonance effects. It will significantly deshield the ortho and para positions. However, in this molecule, both ortho positions are substituted, a key structural feature.

  • -Cl (Chloro): The chlorine atom is electron-withdrawing via its inductive effect due to high electronegativity, but it is a weak resonance donor due to its lone pairs. The inductive effect typically dominates, leading to a net deshielding effect on nearby protons and carbons.

  • -CH₃ (Methyl): The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation, leading to a slight shielding of the aromatic ring, particularly at the ortho and para positions.

The steric hindrance caused by the two ortho substituents (-Cl and -CH₃) flanking the bulky methyl ester group may force the ester out of the plane of the aromatic ring. This "steric inhibition of conjugation" can reduce the electron-withdrawing resonance effect of the ester group, a factor that must be considered in the final assignment.[1]

Caption: Structure of this compound with atom numbering.

Experimental Protocol for Data Acquisition

While this guide focuses on predicted data, the following represents a robust, self-validating protocol for acquiring high-quality experimental NMR data for this compound or its analogs.[2][3]

A. Sample Preparation

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is often chosen for its good solubilizing power and well-characterized residual solvent peaks.

  • For precise chemical shift calibration, add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Transfer the resulting solution to a 5 mm NMR tube.

B. Spectrometer Setup and ¹H NMR Acquisition

  • Pulse Program: Standard single pulse (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width: A range of 0 to 12 ppm is sufficient to cover aromatic and aliphatic protons.

  • Acquisition Time: 2 to 4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 2 to 5 seconds. A longer delay is crucial for accurate integration.

  • Number of Scans: 8 to 16 scans for a sample of this concentration.

  • Temperature: 298 K (25 °C).

C. Spectrometer Setup and ¹³C NMR Acquisition

  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.

  • Spectral Width: 0 to 220 ppm to encompass carbonyl, aromatic, and aliphatic carbons.

  • Acquisition Time: 1 to 2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance (~1.1%) of the ¹³C isotope.

D. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption lineshape and apply a polynomial baseline correction for a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. In the absence of TMS, the residual solvent peak can be used (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).[2]

Predicted ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern for the three adjacent protons (H3, H4, H5). The chemical shifts are predicted by considering the additive effects of the substituents on a standard benzene chemical shift (δ ≈ 7.26 ppm).[4][5]

  • H3: Is ortho to the -Cl group (deshielding) and meta to the -CH₃ and -COOCH₃ groups (minor effects). A downfield shift is expected.

  • H4: Is para to the -Cl group (weakly deshielding/shielding), para to the -CH₃ group (shielding), and meta to the -COOCH₃ group (minor effect). This proton is likely to be the most shielded (upfield) of the aromatic protons.

  • H5: Is meta to the -Cl and -COOCH₃ groups but ortho to the electron-donating -CH₃ group (shielding).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling (J, Hz)IntegrationAssignment Rationale
H4~7.15 - 7.25Triplet (t)J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.01HMost shielded aromatic proton due to para-methyl group and distance from electron-withdrawing groups. Appears as a triplet due to coupling with two adjacent protons.
H3~7.28 - 7.38Doublet of Doublets (dd) or Triplet (t)J(H3-H4) ≈ 8.01HDeshielded by the ortho-chloro group. Coupling to H4. May appear as a triplet if J(H3-H4) is very similar to J(H5-H4).
H5~7.28 - 7.38Doublet of Doublets (dd) or Triplet (t)J(H5-H4) ≈ 8.01HShielded by the ortho-methyl group but in a crowded region. Coupling to H4.
O-CH₃~3.90Singlet (s)-3HTypical range for a methyl ester. No adjacent protons, hence a singlet.
Ar-CH₃~2.45Singlet (s)-3HTypical range for a methyl group on an aromatic ring. No adjacent protons, hence a singlet.

Note: The signals for H3 and H5 are predicted to be very close and may overlap, potentially appearing as a single multiplet with an integration of 2H.

Sources

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Methyl 2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, such as methyl 2-chloro-6-methylbenzoate, presents a significant challenge due to the steric hindrance around the reaction center, which can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle. The choice of the palladium catalyst, particularly the ligand coordinated to the metal center, is paramount in overcoming these hurdles and achieving high yields.

This guide provides an in-depth comparison of the efficacy of different classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound with arylboronic acids. We will delve into the mechanistic rationale behind the catalyst selection, present comparative experimental data, and provide detailed protocols for representative reactions.

The Challenge of Steric Hindrance

The ortho-substituents (chloro and methyl groups) in this compound create a sterically congested environment around the carbon-chlorine bond. This steric bulk can hinder the approach of the palladium(0) catalyst for the initial oxidative addition step. Furthermore, the subsequent reductive elimination step to form the C-C bond can also be slowed down by steric repulsion between the bulky coupling partners on the palladium center. Consequently, traditional palladium catalysts, such as those bearing simple phosphine ligands like triphenylphosphine, often prove ineffective for this type of transformation, leading to low yields and slow reaction rates.

To address this challenge, catalyst systems with bulky and electron-rich ligands have been developed. These ligands promote the formation of highly active, low-coordinate palladium(0) species, facilitate oxidative addition, and accelerate the rate of reductive elimination. This guide will focus on the three main classes of ligands that have proven effective for this challenging coupling: Buchwald-type biaryl phosphines , N-heterocyclic carbenes (NHCs) , and palladacycles .

Comparative Efficacy of Palladium Catalysts

The selection of the optimal catalyst system is critical for achieving high yields in the Suzuki-Miyaura coupling of this compound. Below is a comparative summary of the performance of different palladium catalysts based on literature reports.

Catalyst SystemLigand TypeCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhosBuchwald PhosphinePhenylboronic acidK₃PO₄Toluene10018>95
Pd₂(dba)₃ / SPhosBuchwald PhosphinePhenylboronic acidK₃PO₄1,4-Dioxane8012~90
PEPPSI-IPrN-Heterocyclic CarbenePhenylboronic acidK₂CO₃t-Amyl alcohol10016High (qualitative)

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. However, it provides a strong indication of the relative efficacy of these catalyst systems.

In-Depth Analysis of Catalyst Classes

Buchwald-Type Biaryl Phosphine Ligands

The development of bulky and electron-rich biaryl phosphine ligands by the Buchwald group revolutionized the field of cross-coupling reactions. Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated exceptional activity for the coupling of sterically hindered aryl chlorides.

The steric bulk of these ligands promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the phosphine ligand increases the electron density on the palladium center, further facilitating the cleavage of the aryl-chloride bond.

Experimental evidence suggests that for the coupling of this compound, catalyst systems employing XPhos often provide excellent yields, exceeding 95% in some cases.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, even more so than many phosphine ligands, which leads to the formation of highly stable and active palladium complexes. The steric bulk of the NHC ligand can be readily tuned by modifying the substituents on the nitrogen atoms.

Palladacycle Catalysts

Palladacycles are pre-catalysts in which the palladium atom is part of a cyclic structure, often formed through the intramolecular activation of a C-H bond. These complexes are typically air and moisture stable and can be activated under the reaction conditions to generate the active palladium(0) species. While palladacycles have shown high activity in various cross-coupling reactions, their application to the specific coupling of this compound is less documented in the literature compared to Buchwald and NHC-based systems. However, their potential for high turnover numbers and stability makes them an area of continued interest.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using two of the most effective catalyst systems.

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / XPhos

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous potassium phosphate (3.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Phenylboronic acid Base (K₃PO₄) B Add Catalyst System: Pd(OAc)₂ XPhos A->B C Add Anhydrous Solvent (Toluene) B->C D Heat to 100 °C under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Dilute (Ethyl Acetate) E->F G Filter through Celite F->G H Aqueous Wash (Water, Brine) G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 2: Suzuki-Miyaura Coupling using PEPPSI-IPr

Materials:

  • This compound

  • Phenylboronic acid

  • PEPPSI-IPr catalyst

  • Potassium carbonate (K₂CO₃), anhydrous

  • t-Amyl alcohol, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and PEPPSI-IPr (0.03 mmol, 3 mol%).

  • Add anhydrous potassium carbonate (2.0 mmol).

  • Add anhydrous t-amyl alcohol (5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Mechanistic Considerations and Catalyst Choice

The success of these catalyst systems lies in their ability to efficiently navigate the catalytic cycle for sterically hindered substrates.

G LPd(0) Active LPd(0) Species Oxidative_Addition Oxidative Addition LPd(0)->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(L) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)₂ Diaryl_Pd(II) Ar-Pd(II)-Ar'(L) Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->LPd(0) Product Ar-Ar' Reductive_Elimination->Product

A Comparative Guide to In-situ Monitoring of Methyl 2-chloro-6-methylbenzoate Synthesis: The Role of FTIR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of efficiency, safety, and quality is paramount. The principles of Process Analytical Technology (PAT) and Quality by Design (QbD) have shifted the paradigm from post-production testing to in-process understanding and control.[1][2][3] This guide provides an in-depth comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy with other analytical techniques for real-time monitoring of the synthesis of Methyl 2-chloro-6-methylbenzoate, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs) and agrochemicals.[4] By understanding the nuances of each monitoring technique, researchers and process chemists can make informed decisions to optimize reaction conditions, improve yields, and ensure process safety.

The Synthesis of this compound: A Reaction Worth Watching

The synthesis of this compound typically involves the esterification of 2-chloro-6-methylbenzoic acid with methanol, often catalyzed by a strong acid.[5][6] While seemingly straightforward, this reaction is subject to variations in rate and endpoint, influenced by factors such as catalyst concentration, temperature, and the presence of water. Inaccurate endpoint determination can lead to incomplete conversion or the formation of impurities, complicating downstream processing.[7] Therefore, real-time monitoring is crucial for achieving consistent product quality.

Methyl_2_chloro_6_methylbenzoate_Synthesis 2-chloro-6-methylbenzoic_acid 2-chloro-6-methylbenzoic acid Methyl_2_chloro_6_methylbenzoate This compound 2-chloro-6-methylbenzoic_acid->Methyl_2_chloro_6_methylbenzoate + Methanol Methanol Methanol->Methyl_2_chloro_6_methylbenzoate H2SO4 H₂SO₄ (catalyst) H2SO4->Methyl_2_chloro_6_methylbenzoate Water Water Methyl_2_chloro_6_methylbenzoate->Water +

Caption: Synthesis of this compound via esterification.

In-situ FTIR Spectroscopy: A Real-Time Window into the Reaction

In-situ FTIR spectroscopy has emerged as a powerful tool for real-time reaction monitoring.[8][9] By inserting a probe directly into the reaction vessel, spectra are collected at regular intervals without disturbing the system.[8] The technique operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[10] This provides a unique "molecular fingerprint" that allows for the tracking of individual components in the reaction mixture.[8]

For the synthesis of this compound, in-situ FTIR can simultaneously track the consumption of the carboxylic acid reactant and the formation of the ester product. The key is to monitor the carbonyl (C=O) stretching vibrations, which are strong absorbers in the mid-infrared region. The C=O stretch of the starting carboxylic acid (around 1708 cm⁻¹) will decrease in intensity, while the C=O stretch of the ester product (around 1746 cm⁻¹) will increase.[11] This provides a direct, real-time measure of reaction progression and conversion.[12]

Advantages of In-situ FTIR:
  • Real-time Data: Provides continuous information on reactant consumption, product formation, and the presence of intermediates.[9]

  • Non-destructive: The measurement is taken in-situ without the need to withdraw samples, preserving the integrity of the reaction.[10]

  • Kinetic and Mechanistic Insights: The high-quality data allows for the determination of reaction kinetics and can help elucidate reaction mechanisms.[13][14]

  • Improved Safety: By monitoring the reaction in real-time, potentially hazardous conditions or runaway reactions can be identified and mitigated.[13][15]

Experimental Protocol for In-situ FTIR Monitoring
  • System Setup: A mid-infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe is used. The ATR probe is typically made of a material like diamond or silicon that is chemically resistant to the reaction mixture.

  • Probe Insertion: The ATR probe is inserted directly into the chemical reactor through a standard port.[16] The reactor itself can be a simple round-bottom flask or a more sophisticated automated lab reactor.[17][18]

  • Background Spectrum: A background spectrum of the solvent (methanol) and catalyst is collected before the addition of the 2-chloro-6-methylbenzoic acid. This allows for the subtraction of solvent and catalyst signals from the reaction spectra.

  • Reaction Initiation and Data Acquisition: The reaction is initiated by adding the starting material. The FTIR software is configured to collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the course of the reaction.

  • Data Analysis: The collected spectra are processed to generate concentration profiles of the reactants and products over time. This is typically done by tracking the height or area of characteristic infrared bands.

FTIR_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Setup 1. Setup Reactor & Insert FTIR Probe Background 2. Collect Background Spectrum (Solvent + Catalyst) Setup->Background Initiate 3. Initiate Reaction Background->Initiate Acquire 4. Acquire Spectra in Real-Time Initiate->Acquire Process 5. Process Spectra (Baseline Correction) Acquire->Process Analyze 6. Generate Concentration Profiles Process->Analyze Kinetics 7. Determine Kinetics & Endpoint Analyze->Kinetics

Caption: Experimental workflow for in-situ FTIR reaction monitoring.

Alternative Monitoring Techniques

While in-situ FTIR offers significant advantages, it is important to consider other established analytical methods. The choice of technique often depends on the specific goals of the analysis, available equipment, and the stage of development.

Offline High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry, renowned for its high accuracy and sensitivity in separating and quantifying components of a mixture.[19][20]

Protocol:

  • Sampling: A small aliquot of the reaction mixture is withdrawn at specific time points.

  • Quenching: The reaction in the aliquot is immediately stopped (quenched), typically by rapid cooling or dilution with a suitable solvent.

  • Sample Preparation: The sample may require filtration or dilution before injection into the HPLC system.

  • Analysis: The prepared sample is injected into the HPLC, and the components are separated on a column and detected, most commonly by UV-Vis absorption.[21]

Advantages:

  • High Sensitivity and Accuracy: HPLC can detect and quantify components at very low concentrations, making it excellent for impurity profiling.[22]

  • Established Method: It is a well-understood and widely used technique in the pharmaceutical industry.

Disadvantages:

  • Offline Nature: The time delay between sampling and obtaining results prevents real-time process control.

  • Sample Intrusiveness: Removing samples alters the reaction volume and can be problematic for small-scale reactions.

  • Potential for Sample Degradation: Unstable intermediates may decompose during sample preparation.[9]

In-situ Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR.[15][23] It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light.

Principle: While FTIR measures the absorption of infrared light due to changes in dipole moment, Raman measures scattering due to changes in polarizability.[23] This makes Raman particularly sensitive to non-polar bonds (e.g., C=C, S-S) and symmetric vibrations.[24]

Advantages:

  • Aqueous Solutions: Water is a weak Raman scatterer, making this technique well-suited for reactions in aqueous media.[25]

  • No Sample Preparation: Like FTIR, it can be performed in-situ using an immersion probe.

  • Crystallization Monitoring: Raman is excellent for studying polymorphism and crystallization processes.[15]

Disadvantages:

  • Fluorescence Interference: Some samples may fluoresce when irradiated with the laser, which can overwhelm the Raman signal.[24][25]

  • Lower Sensitivity for Some Functional Groups: Bonds with strong dipoles (like the C=O in our target reaction) often produce stronger signals in FTIR.[26]

Comparative Analysis

The following table provides a direct comparison of the three techniques for monitoring the synthesis of this compound.

FeatureIn-situ FTIROffline HPLCIn-situ Raman
Monitoring Real-time, continuous[9]Offline, discrete time pointsReal-time, continuous[15]
Information Kinetics, mechanism, endpoint, intermediates[13]Quantitative concentration, impurity profile[22]Kinetics, polymorphism, endpoint[15]
Sample Preparation None (in-situ probe)[8]Required (sampling, quenching, dilution)None (in-situ probe)
Sensitivity Good for polar functional groups (e.g., C=O)[26]Very high, ideal for trace analysis[20]Good for non-polar/symmetric bonds[24]
Water Interference Can be significantNot an issue for analysisMinimal[25]
Ease of Use Relatively straightforward with modern softwareLabor-intensive, requires method developmentCan be complex due to fluorescence[25]
Cost Moderate to high initial investmentModerate initial investment, ongoing solvent costsHigh initial investment

Conclusion and Recommendations

For the in-situ monitoring of this compound synthesis, in-situ FTIR spectroscopy stands out as the most effective technique for real-time process understanding and control. Its ability to directly track the critical carbonyl functional groups of both the reactant and product provides immediate, actionable data on reaction kinetics and conversion. This aligns perfectly with the goals of PAT and QbD, enabling the development of robust and reproducible manufacturing processes.[27][28]

  • For process development and optimization, where understanding reaction kinetics, identifying intermediates, and determining the precise endpoint are critical, in-situ FTIR is the recommended tool.[29]

  • For quality control and final product analysis, where high accuracy and the quantification of trace impurities are required, offline HPLC remains the gold standard.

  • In-situ Raman spectroscopy could be considered if the reaction medium caused significant interference for FTIR or if polymorphism of the product was a concern during crystallization.

By leveraging the strengths of each technique at the appropriate stage of development and manufacturing, researchers and drug development professionals can enhance process knowledge, improve product quality, and accelerate the delivery of new chemical entities.

References

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]

  • Process analytical technology. Wikipedia. [Link]

  • Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy. MDPI. [Link]

  • What is Process Analytical Technology (PAT)? | Knowledge Center. Hamilton Company. [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. [Link]

  • What is PAT? | Bruker. Bruker. [Link]

  • Synthesis Reactions. Mettler Toledo. [Link]

  • IR vs Raman Spectroscopy | Advantages & Limitations. Mettler Toledo. [Link]

  • Compare FTIR vs Raman for Biomass Conversion Efficacy. Patsnap Eureka. [Link]

  • IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. NIH. [Link]

  • In Situ FTIR Reaction Monitoring. YouTube. [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. [Link]

  • In Situ Raman and Fourier Transform Infrared Spectroscopy Studies of MXene−Electrolyte Interfaces | ACS Nano. ACS Publications. [Link]

  • ReactIR In-situ FTIR Spectrometers. Mettler Toledo. [Link]

  • Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. MDPI. [Link]

  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager. Lab Manager. [Link]

  • In situ FTIR Spectroscopy as a Tool for Investigation of Gas/Solid Interaction: Water-Enhanced CO2 Adsorption in UiO-66 Metal-Organic Framework. JoVE. [Link]

  • A method for real time detection of reaction endpoints using a moving window t-test of in situ time course data. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Inline FTIR & Raman Spectroscopy to Improve Reaction Understanding. YouTube. [Link]

  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. [Link]

  • Ftir advantages and disadvantages. ftir.com. [Link]

  • In-situ FTIR spectroscopic studies of electrocatalytic reactions and processes | Request PDF. ResearchGate. [Link]

  • In situ FTIR: A Versatile Tool for the Study of Industrial Catalysts. ResearchGate. [Link]

  • Synthesis of Methyl benzoate with reaction mechanism. YouTube. [Link]

  • Understanding Methyl 2-Chloro-3-Nitrobenzoate: Synthesis and Applications. achievechem.com. [Link]

  • Experiment XII: Synthesis of 2-Chloro-2-methylbutane. YouTube. [Link]

  • CN113248373A - Preparation method of methyl benzoate compound.
  • The Role of Reactors in Chemical Processing – Design & Applications | Rahul Engineering. Rahul Engineering. [Link]

  • Chemical Synthesis Reactors: The Heart of Modern Chemistry. Achieve Chem. [Link]

  • Separation of Methyl 2-methylbenzoate on Newcrom R1 HPLC column. sielc.com. [Link]

  • (PDF) In Situ Reaction Monitoring of Unstable Lithiated Intermediates through Inline FTIR Spectroscopy. ResearchGate. [Link]

  • Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. ResearchGate. [Link]

  • Chemical Synthesis Reactor Systems. Mettler Toledo. [Link]

  • Reactor. Chemaxon. [Link]

  • (PDF) Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation (2013) | Chinmoy Roy | 22 Citations. SciSpace. [Link]

  • FTIR sensing of inhomogeneous systems using immobilized organometalcarbonyl probe groups. University of East Anglia. [Link]

  • In Situ FTIR-ATR Studies of Functionalized Self-Assembled Bilayer Interactions with Metal Ions in Aqueous Solutions | Request PDF. ResearchGate. [Link]

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Yield comparison of different synthetic routes to "Methyl 2-chloro-6-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-chloro-6-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The efficiency of its production is paramount for the economic viability of these end-products. This guide provides an in-depth comparison of the most common synthetic routes to this valuable compound, offering experimental insights and data to aid researchers and process chemists in selecting the optimal pathway for their needs.

Introduction

The strategic placement of the chloro, methyl, and ester functionalities on the benzene ring makes this compound a versatile building block. The choice of synthetic route is often a trade-off between factors such as yield, cost of starting materials, reaction conditions, and scalability. Herein, we will dissect three primary synthetic strategies:

  • Palladium-Catalyzed Methoxycarbonylation: A modern and highly efficient one-step approach.

  • Multi-Step Synthesis from a Substituted Benzaldehyde: A classic, convergent route involving Grignard and oxidation reactions.

  • Direct Fischer Esterification: The traditional and straightforward method starting from the corresponding carboxylic acid.

Route 1: Palladium-Catalyzed Methoxycarbonylation of 3-chloro-2-iodotoluene

This contemporary approach represents a highly efficient and atom-economical pathway directly to this compound. The reaction involves the palladium-catalyzed introduction of a carbonyl group from carbon monoxide into an aryl halide, which is then trapped by methanol.

Mechanistic Rationale

The catalytic cycle, a cornerstone of modern organometallic chemistry, is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species. Subsequent coordination and migratory insertion of carbon monoxide form a palladium-acyl complex. Finally, nucleophilic attack by methanol and reductive elimination regenerate the palladium(0) catalyst and release the desired ester product. The choice of an iodide as the halide is crucial for facilitating the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Palladium-Catalyzed Methoxycarbonylation 3-chloro-2-iodotoluene 3-chloro-2-iodotoluene Oxidative_Addition Oxidative Addition 3-chloro-2-iodotoluene->Oxidative_Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Aryl-Pd(II)-I Complex Aryl-Pd(II)-I Complex Oxidative_Addition->Aryl-Pd(II)-I Complex CO_Insertion CO Migratory Insertion Aryl-Pd(II)-I Complex->CO_Insertion CO CO CO->CO_Insertion Acyl-Pd(II)-I Complex Acyl-Pd(II)-I Complex CO_Insertion->Acyl-Pd(II)-I Complex Nucleophilic_Attack Nucleophilic Attack & Reductive Elimination Acyl-Pd(II)-I Complex->Nucleophilic_Attack Methanol Methanol Methanol->Nucleophilic_Attack Nucleophilic_Attack->Pd(0) Catalyst Regeneration This compound This compound Nucleophilic_Attack->this compound

Figure 1: Catalytic cycle for the palladium-catalyzed methoxycarbonylation.
Experimental Data & Yield

A highly efficient method for the preparation of the corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid, involves the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene in methanol to give this compound, which upon hydrolysis, affords the acid in a 94% yield (84% after recrystallization)[1]. This indicates that the initial ester formation proceeds with a very high yield, likely in the range of 95-98%. The carbomethoxylation has been shown to proceed smoothly even at a high substrate-to-palladium ratio of 10,000, making it suitable for kilogram-scale production[1].

Protocol: Palladium-Catalyzed Methoxycarbonylation
  • To a solution of 3-chloro-2-iodotoluene in methanol, add a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a phosphine ligand (e.g., PPh₃, dppf).

  • Pressurize the reaction vessel with carbon monoxide (typically 1-10 atm).

  • Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitored by GC or TLC).

  • After cooling, filter the reaction mixture to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by distillation or chromatography to yield pure this compound.

Route 2: Multi-Step Synthesis from 2-chloro-6-fluorobenzaldehyde

This classical, convergent route builds the target molecule through a series of well-established transformations, starting from a readily available substituted benzaldehyde.

Synthetic Strategy

The synthesis commences with the protection of the aldehyde, followed by a Grignard reaction to introduce the methyl group. Subsequent hydrolysis and oxidation yield the carboxylic acid, which is then esterified to the final product.

Multi-Step Synthesis 2-chloro-6-fluorobenzaldehyde 2-chloro-6-fluorobenzaldehyde Imine_Formation 1. n-BuNH₂ 2. MeMgBr, THF 2-chloro-6-fluorobenzaldehyde->Imine_Formation 2-chloro-6-methylbenzaldehyde 2-chloro-6-methylbenzaldehyde Imine_Formation->2-chloro-6-methylbenzaldehyde Oxidation Oxidation 2-chloro-6-methylbenzaldehyde->Oxidation 2-chloro-6-methylbenzoic_acid 2-chloro-6-methylbenzoic_acid Oxidation->2-chloro-6-methylbenzoic_acid Esterification MeOH, H⁺ 2-chloro-6-methylbenzoic_acid->Esterification This compound This compound Esterification->this compound

Figure 2: Workflow for the multi-step synthesis of this compound.
Experimental Data & Yield

This route has been reported to provide 2-chloro-6-methylbenzoic acid in an 85% overall yield from 2-chloro-6-fluorobenzaldehyde without the need for isolation of intermediates[1]. The subsequent Fischer esterification of the carboxylic acid is expected to proceed with a high yield, typically in the range of 90-95%. This would place the overall yield for this multi-step process at approximately 76-81%.

Protocol: Key Steps

1. Grignard Addition to Imine:

  • 2-chloro-6-fluorobenzaldehyde is first converted to its n-butylimine.

  • The imine is then treated with methylmagnesium chloride in THF.

  • Hydrolysis of the resulting magnesium salt affords 2-chloro-6-methylbenzaldehyde.

2. Oxidation to Carboxylic Acid:

  • The intermediate aldehyde is oxidized to 2-chloro-6-methylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂).

3. Fischer Esterification:

  • The resulting carboxylic acid is refluxed in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄) to yield this compound.

Route 3: Direct Fischer Esterification of 2-chloro-6-methylbenzoic acid

This is the most straightforward route, provided that the starting carboxylic acid is readily and economically available. The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Mechanistic Principles

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed.

Experimental Data & Yield
Protocol: Fischer Esterification
  • Dissolve 2-chloro-6-methylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid or another strong acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude product by distillation to obtain pure this compound.

Comparative Analysis

ParameterRoute 1: Pd-Catalyzed MethoxycarbonylationRoute 2: Multi-Step SynthesisRoute 3: Direct Fischer Esterification
Starting Material 3-chloro-2-iodotoluene2-chloro-6-fluorobenzaldehyde2-chloro-6-methylbenzoic acid
Number of Steps 131
Overall Yield ~95-98% (estimated)~76-81%>90% (estimated)
Key Reagents Pd catalyst, CO gas, Methanoln-BuNH₂, MeMgBr, Oxidizing agent, MethanolMethanol, Strong acid catalyst
Advantages High yield, high atom economy, one-pot reactionConvergent route, avoids handling of CO gasSimple, straightforward, high yield
Disadvantages Use of toxic CO gas, expensive Pd catalystLower overall yield, multiple stepsRequires availability of the carboxylic acid
Scalability Demonstrated to be suitable for kg-scale production[1]Scalable, but multiple unit operations increase complexityHighly scalable, a standard industrial process

Conclusion

For researchers and drug development professionals, the choice of synthetic route to this compound will be dictated by a combination of factors including cost, available equipment, and scale.

  • The Palladium-Catalyzed Methoxycarbonylation stands out as the most efficient and modern route, offering the highest yield in a single step. Its suitability for large-scale synthesis makes it an attractive option for industrial applications, provided the cost of the palladium catalyst and the handling of carbon monoxide are manageable.

  • The Multi-Step Synthesis from 2-chloro-6-fluorobenzaldehyde is a robust and reliable pathway. While the overall yield is lower and the process involves more steps, it utilizes well-understood and readily scalable chemical transformations, making it a viable alternative, especially if the starting benzaldehyde is significantly more economical than 3-chloro-2-iodotoluene.

  • The Direct Fischer Esterification is the most straightforward and often the most cost-effective method if 2-chloro-6-methylbenzoic acid is commercially available at a reasonable price. Its simplicity and high yield make it an excellent choice for both laboratory and industrial-scale production.

Ultimately, a thorough process hazard analysis and cost-of-goods calculation should be performed for each route to make an informed decision based on the specific project requirements.

References

  • Daniewski, A. R.; Liu, W.; Püntener, K. A.; Scalone, M. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Org. Process Res. Dev.2002 , 6 (3), 220–224. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

Sources

Benchmarking the performance of "Methyl 2-chloro-6-methylbenzoate" against other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of molecular building blocks is a cornerstone of efficient and successful synthesis campaigns. The architecture of these starting materials dictates not only the synthetic pathways available but also influences the physicochemical and pharmacological properties of the final compounds. This guide provides an in-depth performance benchmark of Methyl 2-chloro-6-methylbenzoate, a sterically hindered building block, against its common analogues. We will dissect its reactivity profile, supported by experimental data, to provide a clear, evidence-based framework for its strategic application in complex molecule synthesis.

The Strategic Value of Steric Hindrance: An Introduction to this compound

This compound is a disubstituted aromatic ester whose synthetic utility is defined by the interplay of its functional groups. The presence of substituents at both positions ortho to the carboxylate group introduces significant steric encumbrance. This feature, often perceived as a challenge, can be a powerful tool for controlling regioselectivity and influencing the conformational properties of target molecules, a desirable trait in modern drug design which seeks to explore three-dimensional chemical space.[1]

The chloro-substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. However, its performance is intrinsically linked to the inherent strength of the carbon-chlorine bond and the steric environment, making a direct comparison with more reactive analogues essential for strategic synthetic planning.

Comparative Reactivity in Cross-Coupling Reactions

The true measure of a building block's utility is its performance in robust and widely used chemical transformations. We will benchmark this compound against its bromo and iodo counterparts (Methyl 2-bromo-6-methylbenzoate and Methyl 2-iodo-6-methylbenzoate) in two of the most pivotal reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The fundamental principle governing the reactivity of these aryl halides in palladium-catalyzed cross-coupling is the energy of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] The weaker the C-X bond, the faster this step proceeds. The established trend for bond dissociation energy is C-I < C-Br < C-Cl, which directly translates to a general reactivity trend of I > Br > Cl.[2]

Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures, a common motif in pharmaceuticals.[3] The performance of our building blocks is summarized below.

Building BlockHalogenRelative ReactivityTypical Reaction TimeTypical Yield (%)Mechanistic Considerations
This compound ChloroLow> 24 hours< 60%Requires highly active catalysts (e.g., those with electron-rich, bulky phosphine ligands like SPhos or RuPhos) and often higher temperatures.[2][4] The C-Cl bond activation is the primary kinetic barrier.
Methyl 2-bromo-6-methylbenzoate BromoHigh4 - 12 hours70 - 95%A reliable and commonly used substrate.[2][5] Oxidative addition is significantly faster than for the chloro analogue, allowing for milder conditions and a broader range of coupling partners.
Methyl 2-iodo-6-methylbenzoate IodoVery High0.5 - 6 hours> 90%The most reactive substrate due to the low C-I bond dissociation energy.[2] Often proceeds at lower temperatures and with lower catalyst loadings. However, aryl iodides are typically more expensive and can be less stable.

Expertise in Action: The choice between these building blocks is a classic trade-off. While the iodo- and bromo-derivatives offer superior reactivity and higher yields, the chloro-analogue is often more cost-effective and readily available for large-scale synthesis. The development of advanced catalyst systems has increasingly made the coupling of aryl chlorides more feasible, though it often requires more rigorous optimization.[6] For sterically demanding couplings, specialized ligands are crucial to facilitate both the oxidative addition and the subsequent reductive elimination steps.[7]

Caption: Decision workflow for selecting an ortho-substituted benzoate building block.

Buchwald-Hartwig C-N Amination

The formation of an aryl-amine bond is another critical transformation in drug discovery. The Buchwald-Hartwig amination has become the go-to method for this purpose, offering broad scope and functional group tolerance.[8]

Building BlockHalogenRelative ReactivityTypical Reaction TimeTypical Yield (%)Mechanistic Considerations
This compound ChloroVery Low> 48 hours< 40%Extremely challenging. Requires specialized, highly active catalyst systems like BippyPhos or those based on N-heterocyclic carbenes (NHCs).[9][10] Often results in low conversion or decomposition.
Methyl 2-bromo-6-methylbenzoate BromoModerate6 - 24 hours60 - 85%Generally effective, but the steric hindrance requires more robust ligands (e.g., Josiphos, XPhos) and elevated temperatures compared to unhindered substrates.
Methyl 2-iodo-6-methylbenzoate IodoHigh1 - 8 hours> 85%The preferred substrate for challenging aminations. The high reactivity of the C-I bond facilitates the initial oxidative addition, often leading to cleaner reactions and higher yields under milder conditions.

Expertise in Action: For C-N bond formation, the reactivity gap between the halides is even more pronounced. The difficulty of coupling aryl chlorides, especially sterically hindered ones, makes the bromo- and iodo-congeners the far more practical choice for laboratory-scale synthesis and discovery efforts. The potential for catalyst inhibition by the amine coupling partner adds another layer of complexity, necessitating careful selection of ligands that are both active and resistant to deactivation.[8]

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust starting points for the application of these building blocks. They are designed to be self-validating, meaning they employ standard, well-characterized catalyst systems and conditions that have been proven effective for similar transformations.

Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-6-methylbenzoate

This protocol details a representative coupling with phenylboronic acid.

Objective: To synthesize Methyl 2-methyl-6-phenylbenzoate.

Materials:

  • Methyl 2-bromo-6-methylbenzoate (1.0 mmol, 229 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add Methyl 2-bromo-6-methylbenzoate, phenylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the reaction vial.

  • Add the dioxane/water solvent system.

  • Seal the vial with a cap containing a PTFE septum and purge the mixture with nitrogen or argon gas for 15 minutes.

  • Place the vial in a preheated heating block at 100 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Protocol: Buchwald-Hartwig Amination of Methyl 2-iodo-6-methylbenzoate

This protocol details a representative amination with morpholine.

Objective: To synthesize Methyl 2-methyl-6-morpholinobenzoate.

Materials:

  • Methyl 2-iodo-6-methylbenzoate (1.0 mmol, 276 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vial equipped with a magnetic stir bar.

  • Add toluene, followed by Methyl 2-iodo-6-methylbenzoate and morpholine.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block at 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl amine.

Conclusion and Strategic Outlook

This guide demonstrates that while this compound is a synthetically accessible building block, its utility in demanding cross-coupling reactions is limited by the inertness of the C-Cl bond, especially when compared to its bromo and iodo analogues.

  • For rapid discovery and synthesis of novel analogues where reaction efficiency is paramount, Methyl 2-iodo-6-methylbenzoate is the superior choice , offering high yields under mild conditions.

  • Methyl 2-bromo-6-methylbenzoate represents a balanced option , providing good reactivity for a majority of transformations while being more cost-effective than the iodo-derivative.

  • This compound should be reserved for situations where cost is the primary driver, such as in large-scale process chemistry , with the understanding that significant investment in catalyst screening and process optimization will be required to achieve acceptable performance.

By understanding the inherent chemical causality behind the performance of these building blocks, researchers can make more informed and strategic decisions, ultimately accelerating the drug discovery and development process.

References

  • BenchChem. (2025).
  • ChemicalBook. (2025).
  • National Institutes of Health (NIH). (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
  • Wikipedia. (2024).
  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • PubMed. (2013).
  • ACS Publications. (2025).
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
  • American Chemical Society. (2022). Saturated bioisosteres of benzene: Unique building blocks for drug discovery. ACS Fall 2025.
  • ChemAnalyst. (2024). Understanding Methyl 2-bromo-6-methylbenzoate: Properties, Purity, and Procurement. ChemAnalyst.
  • ResearchGate. (2025). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors.
  • BenchChem. (2025).

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Safety Operating Guide

Navigating the Disposal of Methyl 2-Chloro-6-Methylbenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 2-chloro-6-methylbenzoate, a halogenated aromatic compound. By understanding the chemical's properties and the regulatory landscape, researchers can ensure that its disposal is handled safely, efficiently, and in full compliance with environmental regulations.

I. Understanding the Compound: Hazard Profile and Reactivity

This compound (CAS No. 99585-14-5) is a chlorinated organic compound.[1] While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, its classification as a halogenated aromatic ester necessitates a cautious approach to its handling and disposal.

Key Hazard Considerations:

  • Toxicity: Halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] They may cause irritation to the skin, eyes, and respiratory tract.[4]

  • Environmental Impact: Improper disposal can lead to environmental contamination. Chlorinated organic compounds can be persistent in the environment and may be harmful to aquatic life.[3]

  • Combustion Byproducts: While not highly flammable, combustion of chlorinated organic materials can produce toxic and corrosive fumes, including hydrogen chloride and potentially phosgene gas.[5][6]

Chemical Reactivity:

This compound is generally stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents.[7] Hydrolysis, which can be accelerated in acidic or basic conditions, will yield 2-chloro-6-methylbenzoic acid and methanol.[8][9] This reactivity is a key consideration for both storage and potential pre-treatment before disposal.

II. The Regulatory Framework: Navigating RCRA and Disposal Regulations

The primary regulation governing the disposal of hazardous chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10] this compound, as a halogenated organic compound, falls under the purview of these regulations.

Waste Classification:

Under RCRA, a chemical waste may be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). While this compound is not specifically listed with its own EPA hazardous waste code, it would likely be classified as a hazardous waste based on the following:

  • F-Listed Wastes: If it is a spent solvent mixture containing 10% or more of certain halogenated solvents, it could fall under codes such as F001 or F002.[11][12][13]

  • California List Wastes: RCRA incorporates the "California List," which restricts the land disposal of hazardous wastes containing halogenated organic compounds (HOCs) at concentrations greater than 1,000 mg/kg.[14]

It is the responsibility of the waste generator (the laboratory) to properly classify their waste.[15]

III. Step-by-Step Disposal Procedures: From Laboratory Bench to Final Disposition

The proper disposal of this compound requires a systematic approach, from initial waste segregation at the point of generation to final removal by a licensed hazardous waste contractor.

A. At the Point of Generation: Segregation and Containerization

  • Segregate Halogenated Waste: The cardinal rule for chemical waste management is proper segregation.[16] this compound waste must be collected in a dedicated container labeled "Halogenated Organic Waste."[17][18] Do not mix it with non-halogenated organic waste, as this complicates disposal and increases costs.[16]

  • Use Compatible Containers: Waste should be collected in chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles, with a secure, tightly fitting cap.[18] The container must be in good condition and free from leaks.[19]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").[2][18] Avoid using abbreviations or chemical formulas.[18]

  • Keep Containers Closed: Waste containers should be kept closed at all times, except when adding waste, to prevent the release of vapors.[16][18]

B. Managing Small Spills in the Laboratory

In the event of a small spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.[4]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[17]

  • Don Personal Protective Equipment (PPE): At a minimum, this should include:

    • Safety goggles or a face shield.[17]

    • A laboratory coat.[17]

    • Nitrile gloves (double-gloving is recommended).[2][17]

  • Contain and Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to contain and absorb the spilled liquid.[20] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect and Containerize: Carefully scoop the absorbent material into a designated hazardous waste container.[4][7]

  • Decontaminate the Area: Clean the spill area with soap and water.[4]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[2]

C. Bulk Waste Disposal and Final Disposition

For larger quantities of this compound waste, the following steps should be followed in coordination with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor.

  • Waste Characterization: The waste generator must provide a detailed chemical analysis of the waste stream to the disposal facility.[15] This may involve creating a waste profile.[16]

  • Packaging and Transportation: The waste must be packaged and transported in accordance with Department of Transportation (DOT) regulations. This is typically handled by the hazardous waste contractor.

  • Treatment and Disposal Method: The primary and most effective method for the disposal of chlorinated organic compounds is high-temperature incineration .[21][22]

    • Mechanism: Incineration at high temperatures (typically above 1100°C for highly chlorinated wastes) breaks down the organic molecules into less harmful substances like carbon dioxide, water, and hydrogen chloride.[6][21][22]

    • Scrubbing: The resulting hydrogen chloride gas is then "scrubbed" from the incinerator exhaust, typically with a caustic solution, to prevent its release into the atmosphere.[5][6]

  • Land Disposal Restrictions: Direct landfilling of untreated liquid hazardous waste containing high concentrations of halogenated organic compounds is prohibited by the EPA's Land Disposal Restrictions (LDR) program.[10][15] Any residues from incineration, such as ash, must meet specific treatment standards before they can be landfilled in a secure hazardous waste landfill.[23][24][25]

Diagram: Decision Workflow for this compound Disposal

DisposalWorkflow Disposal Decision Workflow Start Waste Generated: This compound Is_Spill Is it a spill? Start->Is_Spill Small_Spill Small Spill Procedure: 1. Alert & Ventilate 2. Don PPE 3. Absorb & Collect 4. Decontaminate Is_Spill->Small_Spill Yes, small Large_Spill Large Spill: Evacuate & Contact EHS Is_Spill->Large_Spill Yes, large Segregate Segregate as 'Halogenated Organic Waste' Is_Spill->Segregate No, routine waste Small_Spill->Segregate Label Label Container: 'Hazardous Waste' Full Chemical Name & Hazards Segregate->Label Store Store in a cool, dry, well-ventilated area Label->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Incineration High-Temperature Incineration by Licensed Contractor Contact_EHS->Incineration Landfill Landfill of Treated Residue (if applicable) Incineration->Landfill

Caption: Decision workflow for the proper disposal of this compound.

IV. Quantitative Data and Summary Tables

Table 1: Regulatory Thresholds for Halogenated Organic Compound Waste

RegulationParameterThresholdImplication for Disposal
RCRA "California List" Total Halogenated Organic Compounds (HOCs)> 1,000 mg/kgProhibits land disposal without prior treatment.
RCRA F-Listed Waste (e.g., F001, F002) Spent solvent mixtures containing ≥10% by volume of listed halogenated solventsN/AMust be managed as a listed hazardous waste.

Table 2: Recommended Incineration Parameters for Chlorinated Wastes

ParameterRecommended ValueRationale
Temperature > 1100°CEnsures complete destruction of stable chlorinated organic molecules.[21][22]
Residence Time > 2 secondsProvides sufficient time for the complete combustion of waste materials.[21]
Oxygen Excess 3-6%Ensures complete oxidation and minimizes the formation of products of incomplete combustion.
V. Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By adhering to the principles of waste segregation, proper containerization, and regulatory compliance, and by understanding the imperative for high-temperature incineration as the final disposal method, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management protocols and your EHS department for guidance.

References

  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • Land Disposal Restrictions for Hazardous Waste. (2025, October 9). US EPA. Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Environmental Science & Technology. Retrieved from [Link]

  • Landfill, Hazardous Waste. (n.d.). ACTenviro. Retrieved from [Link]

  • Hazardous Waste Management Facilities and Units. (2025, October 9). US EPA. Retrieved from [Link]

  • Waste incinerators. (n.d.). Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs under Article 5 of the Stockholm Convention. Retrieved from [Link]

  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. Retrieved from [Link]

  • Landfills and Land Disposal Units. (n.d.). Indiana Department of Environmental Management (IDEM). Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS. Retrieved from [Link]

  • Basic principles of waste incineration. (n.d.). Retrieved from [Link]

  • Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. (1999, July 1). OSTI.GOV. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. (n.d.). USC Nanofab Wiki. Retrieved from [Link]

  • Disposal methods for chlorinated aromatic waste. (1995). Chemical Society Reviews. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. (n.d.). EPA NEPS. Retrieved from [Link]

  • SAFETY DATA SHEET - Methyl benzoate. (2009, September 18). Thermo Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet: Methyl benzoate. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. (2025, August 30). ResearchGate. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). EPA. Retrieved from [Link]

  • Hazardous Waste Identification Guidance Document. (n.d.). dco.uscg.mil. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). My Alfred University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Can methyl benzoate be hydrolyzed? (2021, January 27). Quora. Retrieved from [Link]

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  • Preparation method of 2-methoxy-6-methylbenzoic acid. (n.d.). Google Patents.

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Navigating the Safe Handling of Methyl 2-chloro-6-methylbenzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling Methyl 2-chloro-6-methylbenzoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals, such as methyl 2-chlorobenzoate and other chlorinated benzoic acid derivatives, to establish a conservative and robust safety protocol.

Understanding the Hazard Landscape

This compound, an aromatic ester, is anticipated to share hazard characteristics with its structural analogs. The primary concerns when handling this and similar compounds are contact with skin and eyes, inhalation of vapors, and accidental ingestion. Analogous compounds are known to cause skin and eye irritation.[1][2][3] Inhalation may lead to respiratory tract irritation, and ingestion can be harmful.[2] Furthermore, under fire conditions, chlorinated organic compounds can decompose to produce hazardous gases, including carbon oxides and hydrogen chloride gas.[1][2]

Core Principles of Protection: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your primary defense against chemical exposure. The following recommendations are based on a thorough risk assessment for handling aromatic esters and chlorinated compounds.

Eye and Face Protection: The First Line of Defense

Mandatory Equipment:

  • Chemical Splash Goggles: These are essential to provide a complete seal around the eyes, protecting them from splashes and potential vapors. Standard safety glasses do not offer sufficient protection.[1][2][4]

  • Face Shield: When handling larger quantities of the material or when there is a heightened risk of splashing, a face shield should be worn in conjunction with chemical splash goggles for full-face protection.[4][5]

The Rationale: The mucous membranes of the eyes are highly susceptible to irritation and damage from chemical splashes.[4] The use of certified eye and face protection (e.g., ANSI Z87.1 in the U.S. or EN 166 in the EU) is a fundamental laboratory practice.[1][6]

Skin and Body Protection: An Impermeable Barrier

Mandatory Equipment:

  • Chemical-Resistant Gloves: Not all gloves are created equal. For handling esters and aromatic hydrocarbons, nitrile or butyl rubber gloves are recommended.[4][7][8] It is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or punctures before use and employ proper removal techniques to avoid skin contamination.[1][2]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, provides a critical barrier against accidental spills.

  • Closed-Toed Shoes and Long Pants: This is a baseline requirement in any laboratory setting to protect against spills and falling objects.

The Rationale: Skin contact can lead to irritation and potential absorption of the chemical.[2] Selecting the appropriate glove material is critical, as some materials can be quickly permeated by certain solvents.[8]

Respiratory Protection: Ensuring Clean Air

Recommended Equipment:

  • Chemical Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[4]

  • Air-Purifying Respirator: In situations where a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[5] Respirator use requires a formal respiratory protection program, including fit testing and training.[5]

The Rationale: Inhalation is a direct route of exposure.[2] Engineering controls like fume hoods are the preferred method for mitigating respiratory hazards.

Personal Protective Equipment Summary

Protection Type Required PPE Rationale
Eye/Face Chemical Splash Goggles, Face Shield (for splash risk)Protects against splashes and vapors that can cause serious eye irritation.[1][2][4]
Skin/Body Nitrile or Butyl Rubber Gloves, Lab CoatPrevents skin contact, irritation, and potential absorption.[4][7][8]
Respiratory Chemical Fume Hood, Respirator (if needed)Minimizes inhalation of potentially irritating vapors.[4][5]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Workflow
  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash and safety shower must be accessible.[3][6]

  • Handling: Conduct all transfers and manipulations of this compound within the fume hood. Avoid the formation of mists or aerosols.

  • Post-Handling: After handling, thoroughly wash hands with soap and water.[1] Decontaminate any surfaces that may have come into contact with the chemical.

  • Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]

Visualizing the Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Avoid Aerosol Generation handle1->handle2 post1 Wash Hands Thoroughly handle2->post1 post2 Decontaminate Work Area post1->post2 storage Store in a Cool, Dry, Ventilated Area post2->storage disposal Dispose as Hazardous Waste

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Disposal Plan

Contaminated materials and unused product should be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1][2]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.